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2-(2-Methoxyphenyl)-5-methylpiperidine Documentation Hub

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  • Product: 2-(2-Methoxyphenyl)-5-methylpiperidine
  • CAS: 1339159-86-2

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 2-(2-Methoxyphenyl)-5-methylpiperidine: Stereocontrol and Scale-Up Considerations

Executive Summary & Strategic Analysis The scaffold 2-(2-Methoxyphenyl)-5-methylpiperidine represents a privileged pharmacophore in neuroactive ligand design, sharing structural homology with NMDA receptor antagonists (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 2-(2-Methoxyphenyl)-5-methylpiperidine represents a privileged pharmacophore in neuroactive ligand design, sharing structural homology with NMDA receptor antagonists (e.g., hydroxynorketamine analogs) and dopamine transporter modulators.

The synthesis of this molecule presents two primary challenges: regiocontrol during the aryl-heterocycle coupling and stereocontrol (cis/trans diastereoselectivity) during the reduction of the piperidine ring.

This guide details a convergent, two-step "Coupling-Reduction" strategy. Unlike linear ring-closing pathways, this modular approach allows for late-stage diversification of the aryl moiety, making it superior for Structure-Activity Relationship (SAR) library generation.

Retrosynthetic Logic

The most robust disconnection involves cleaving the C2–C1' bond (biaryl axis) and oxidizing the piperidine to a pyridine. This reveals two commercially available precursors: 2-bromo-5-methylpyridine and 2-methoxyphenylboronic acid .

Retrosynthesis Target 2-(2-Methoxyphenyl)-5-methylpiperidine (Target) Intermediate 2-(2-Methoxyphenyl)-5-methylpyridine (Biaryl Intermediate) Target->Intermediate Stereoselective Hydrogenation Precursor1 2-Bromo-5-methylpyridine Intermediate->Precursor1 Suzuki-Miyaura Disconnection Precursor2 2-Methoxyphenylboronic acid Intermediate->Precursor2

Figure 1: Retrosynthetic analysis revealing the convergent Suzuki-Hydrogenation pathway.

Step 1: The Biaryl Core Construction (Suzuki-Miyaura Coupling)[1]

The first objective is to couple the pyridine ring with the aryl group. We utilize a Palladium-catalyzed cross-coupling.[1][2][3]

Mechanistic Rationale
  • Catalyst Selection:

    
     is preferred over 
    
    
    
    for this substrate. The bidentate dppf ligand creates a large bite angle, enhancing the rate of reductive elimination and minimizing de-halogenation side reactions common with electron-deficient pyridines.
  • Base Choice: Cesium Carbonate (

    
    ) is utilized to facilitate the transmetallation step, particularly effective for sterically hindered ortho-substituted boronic acids (2-methoxy group).
    
Experimental Protocol
ParameterSpecification
Substrate A 2-Bromo-5-methylpyridine (1.0 eq)
Substrate B 2-Methoxyphenylboronic acid (1.2 eq)
Catalyst

(3-5 mol%)
Base

(2.0 eq)
Solvent 1,4-Dioxane / Water (4:1 v/v)
Temperature 90°C (Reflux)
Time 12–16 Hours

Procedure:

  • Charge a reaction vessel with 2-bromo-5-methylpyridine (17.2 g, 100 mmol), 2-methoxyphenylboronic acid (18.2 g, 120 mmol), and

    
     (65.1 g, 200 mmol).
    
  • Add degassed 1,4-dioxane (400 mL) and water (100 mL).

  • Add

    
     (2.4 g, 3 mmol) under a nitrogen stream.
    
  • Heat to 90°C with vigorous stirring. Monitor consumption of the bromide via LC-MS (Target M+H = 200.1).

  • Workup: Cool to RT, filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Checkpoint: The intermediate 2-(2-methoxyphenyl)-5-methylpyridine is a crystalline solid. Verify purity >98% by HPLC before proceeding to hydrogenation to prevent catalyst poisoning.

Step 2: Stereoselective Hydrogenation

This is the critical step defining the stereochemistry (cis vs. trans) at positions 2 and 5.

Stereochemical Control
  • The Anchoring Effect: In acidic media (Acetic Acid), the pyridine nitrogen is protonated (

    
    ). This pyridinium species adsorbs flat onto the catalyst surface.
    
  • Cis-Selectivity: Hydrogen adds from the catalyst face. Consequently, the 2-aryl and 5-methyl groups are forced to the opposite face of the ring relative to the adsorbed hydrogen, predominantly yielding the cis-2,5-disubstituted piperidine (thermodynamically less stable than trans, but kinetically favored here).

Experimental Protocol
ParameterSpecification
Precursor 2-(2-methoxyphenyl)-5-methylpyridine
Catalyst

(Adams Catalyst) (5-10 wt%)
Solvent Glacial Acetic Acid
Pressure 50–60 psi (3.5–4 bar)

Temperature 25°C (Room Temp)

Procedure:

  • Dissolve the biaryl intermediate (10 g) in glacial acetic acid (100 mL).

  • Carefully add

    
     (0.5 g) under an argon blanket (Caution: Pyrophoric when dry ).
    
  • Hydrogenate in a Parr shaker at 60 psi for 12 hours.

  • Workup: Filter through a nylon membrane (do not use paper with acidic Pd/Pt). Concentrate the acetic acid filtrate to an oil.

  • Free Basing: Dissolve the residue in DCM and wash with saturated

    
     until pH > 8. Dry and concentrate.
    

ReactionWorkflow Start Start: Biaryl Pyridine Protonation Protonation (AcOH) Start->Protonation Dissolve Adsorption Catalyst Adsorption (Pt Surface) Protonation->Adsorption PtO2 Reduction Hydrogenation (Syn-Addition) Adsorption->Reduction H2 (60 psi) Product Cis-Piperidine (Major Product) Reduction->Product Workup

Figure 2: Reaction workflow for the catalytic hydrogenation step.

Step 3: Isolation and Chiral Resolution

The hydrogenation yields a racemate of the cis-diastereomer (


)-cis-2-(2-methoxyphenyl)-5-methylpiperidine. For drug development, enantiomeric purity is required.
Isomer Management
  • Diastereomer Separation: If trans isomer is present (usually <10% in acidic reduction), it can be removed by recrystallizing the Hydrochloride Salt .

    • Dissolve free base in Ethanol.

    • Add 1.0 eq of HCl in Et2O.

    • The cis-isomer HCl salt typically crystallizes more readily.

  • Enantiomer Resolution:

    • Method A (Chemical): Use L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid in methanol/acetone to form diastereomeric salts. Recrystallize to constant melting point.

    • Method B (Chromatographic): Preparative Chiral HPLC.

      • Column: Chiralpak AD-H or OD-H.

      • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

References

  • Suzuki-Miyaura Coupling on Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

    • Application Note: BenchChem Protocols for 2-Bromo-5-methylpyridine Coupling. Link

  • Stereoselective Hydrogenation of Pyridines

    • Glorius, F. (2004). Asymmetric Hydrogenation of Heterocycles. Organic & Biomolecular Chemistry.
    • Sreenivasulu, R., et al. (2018). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Link

  • Resolution of Piperidine Isomers

    • Kozma, D. (2001).
    • Separation of cis/trans-piperidines via HPLC: National Institutes of Health (PMC). Link

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Methoxyphenyl)-5-methylpiperidine

Foreword for the Researcher In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. This g...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the spectroscopic profile of 2-(2-Methoxyphenyl)-5-methylpiperidine. While this specific molecule may not have an extensive repository of public data, its structure is a composite of well-understood chemical motifs. Therefore, this document moves beyond a simple data sheet. It serves as a practical and theoretical guide, demonstrating how to predict, interpret, and validate the structure of this compound by leveraging foundational principles of spectroscopy and data from analogous structures. The methodologies and interpretations presented herein are designed to be a self-validating system, empowering you to apply these principles to your own analytical challenges.

The Molecule: Structure and Stereochemistry

2-(2-Methoxyphenyl)-5-methylpiperidine is a secondary amine featuring a piperidine core. This core is asymmetrically substituted at two positions: a 2-methoxyphenyl group at the C2 position and a methyl group at the C5 position. The presence of two stereocenters (C2 and C5) implies the existence of diastereomers (cis and trans isomers), which would exhibit distinct spectroscopic properties, particularly in NMR. This guide will focus on the general spectroscopic features applicable to any stereoisomer, while also noting where spectral differences would likely arise.

Caption: Structure of 2-(2-Methoxyphenyl)-5-methylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(2-Methoxyphenyl)-5-methylpiperidine, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible NMR dataset is foundational to correct structural assignment. The following protocol outlines standard operating procedures for a small organic molecule of this type.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] CDCl₃ is a standard choice for its good solubilizing power and minimal signal overlap with typical organic compounds.[2]

  • Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Spectral Width: Set the spectral width to cover a range of -1 to 12 ppm, which encompasses the vast majority of proton signals in organic molecules.[2]

    • Number of Scans (NS): For a sample of this concentration, 16 scans are typically sufficient to achieve a good signal-to-noise ratio (S/N).[2][3]

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for quantitative integration of small molecule signals.[4]

  • ¹³C NMR Acquisition:

    • Spectral Width: Set the spectral width from 0 to 220 ppm.[2]

    • Acquisition Mode: Acquire the spectrum with complete proton decoupling to produce a spectrum of singlets, simplifying signal assignment.

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a higher number of scans (e.g., 1024 or more) is required, typically taking 20-60 minutes for a sample of 50-100 mg.[1]

  • Data Processing: Process the Free Induction Decay (FID) with a standard exponential window function and perform phase and baseline corrections. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through chemical shifts, integration, and signal splitting.

Table 1: Predicted ¹H NMR Data for 2-(2-Methoxyphenyl)-5-methylpiperidine in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
Ar-H (H6')7.20 - 7.30dd1HJ = 7.6, 1.8
Ar-H (H4')7.15 - 7.25td1HJ = 7.8, 1.8
Ar-H (H3', H5')6.85 - 7.00m2H-
O-CH₃3.84s3H-
Piperidine H23.5 - 3.7m1H-
Piperidine H6eq3.0 - 3.2m1H-
Piperidine H6ax2.5 - 2.7m1H-
Piperidine H3, H4, H51.2 - 2.0m5H-
N-H1.5 - 2.5br s1H-
C5-CH₃0.85 - 0.95d3HJ = 6.6

In-depth Interpretation of ¹H NMR Data:

  • Aromatic Region (δ 6.8-7.3 ppm): The four protons on the 2-methoxyphenyl ring will appear in this region. Due to ortho-substitution, they will form a complex splitting pattern. The proton ortho to the piperidine substituent (H6') and the proton para to it (H4') are expected to be the most downfield. The methoxy group is an electron-donating group, which shields the ortho and para protons, shifting them upfield compared to benzene (7.34 ppm).[5]

  • Methoxy Group (δ ~3.84 ppm): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, thus appearing as a sharp singlet integrating to 3H.[5][6]

  • Piperidine Ring Protons (δ 1.2-3.7 ppm): These protons will present the most complex region of the spectrum. The proton at C2, being attached to a carbon bearing two electron-withdrawing groups (the aromatic ring and the nitrogen), will be the most downfield of the ring protons. The axial and equatorial protons on each methylene group (C3, C4, C6) are diastereotopic and will have different chemical shifts and couple to each other (geminal coupling) and to adjacent protons (vicinal coupling). The presence of two substituents at C2 and C5 will further complicate these multiplets.

  • C5-Methyl Group (δ ~0.9 ppm): The methyl group at C5 is expected to appear as a doublet, as it is coupled to the single proton at C5. A typical coupling constant for this interaction is around 6-7 Hz.[7]

  • N-H Proton (δ 1.5-2.5 ppm): The proton on the nitrogen will likely appear as a broad singlet. Its chemical shift can be highly variable depending on concentration, solvent, and temperature, and it may exchange with trace amounts of D₂O, causing it to disappear.

cluster_aromatic Aromatic System cluster_aliphatic Aliphatic System H6_prime H6' H5_prime H5' H6_prime->H5_prime J ≈ 8 Hz H4_prime H4' H5_prime->H4_prime J ≈ 7.5 Hz H3_prime H3' H4_prime->H3_prime J ≈ 8 Hz H5_Me C5-CH3 H5 H5 H5_Me->H5 J ≈ 6.6 Hz H4 H4 H5->H4 H6 H6 H5->H6

Caption: Predicted key ¹H-¹H NMR correlations (COSY).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-(2-Methoxyphenyl)-5-methylpiperidine in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Signal
C2' (Ar C-O)156.0 - 157.0Positive (quaternary)
C1' (Ar C-N)129.0 - 131.0Positive (quaternary)
C4', C6' (Ar C-H)128.0 - 130.0Positive (CH)
C3', C5' (Ar C-H)110.0 - 122.0Positive (CH)
O-CH₃55.0 - 56.0Positive (CH₃)
C2 (Pip C-N)58.0 - 62.0Positive (CH)
C6 (Pip C-N)46.0 - 48.0Negative (CH₂)
C3, C4 (Pip CH₂)24.0 - 34.0Negative (CH₂)
C5 (Pip CH)31.0 - 33.0Positive (CH)
C5-CH₃19.0 - 20.0Positive (CH₃)

In-depth Interpretation of ¹³C NMR Data:

  • Aromatic Carbons (δ 110-157 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the electronegative oxygen of the methoxy group (C2') will be the most downfield signal.[5] The carbon attached to the piperidine ring (C1') will also be downfield and, like C2', is a quaternary carbon which would be absent in a DEPT-135 spectrum. The remaining four signals correspond to the protonated aromatic carbons.

  • Aliphatic Carbons (δ 19-62 ppm): This region will contain the signals for the six carbons of the piperidine ring and the methyl substituent. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield in this group. The C2 carbon, also influenced by the aromatic ring, will be further downfield than C6.[7] The remaining piperidine carbons (C3, C4, C5) and the C5-methyl carbon will appear at higher fields.

  • DEPT-135 Validation: A DEPT-135 experiment would be invaluable for confirming assignments. It would show positive signals for CH and CH₃ carbons, negative signals for CH₂ carbons, and no signals for quaternary carbons. This would allow for the clear distinction between the piperidine methylenes and methines, and the identification of the two quaternary aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds.[8][9]

Experimental Protocol: IR Data Acquisition
  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Sample Application: If using ATR, place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added to produce a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Bands for 2-(2-Methoxyphenyl)-5-methylpiperidine

Wavenumber (cm⁻¹)Bond VibrationIntensity
~3300N-H Stretch (secondary amine)Weak to Medium
3050 - 3100Aromatic C-H StretchMedium
2800 - 3000Aliphatic C-H StretchStrong
1580 - 1600Aromatic C=C StretchMedium
1450 - 1490Aromatic C=C StretchMedium
~1245Asymmetric C-O-C Stretch (Aryl Ether)Strong
~1030Symmetric C-O-C Stretch (Aryl Ether)Strong
~1110C-N StretchMedium

In-depth Interpretation of IR Data:

  • N-H and C-H Stretching Region (2800-3400 cm⁻¹): This region is highly diagnostic. A weak to medium intensity band around 3300 cm⁻¹ is expected for the N-H stretch of the secondary amine. The sharp peaks just above 3000 cm⁻¹ are characteristic of the sp² C-H stretches of the aromatic ring, while the strong, more saturated-looking bands just below 3000 cm⁻¹ are due to the sp³ C-H stretches of the piperidine and methyl groups.[10][11]

  • Aromatic Region (1450-1600 cm⁻¹): Two to three medium-intensity bands are expected in this region, corresponding to the carbon-carbon stretching vibrations within the phenyl ring.

  • Functional Group Region (1000-1300 cm⁻¹): This region contains the most characteristic peaks for this molecule. Two strong bands are predicted for the aryl ether linkage: an asymmetrical C-O-C stretch around 1245 cm⁻¹ and a symmetrical stretch around 1030 cm⁻¹.[12][13] The presence of both of these strong absorptions is a powerful indicator of the methoxyphenyl group. A C-N stretching vibration is also expected around 1110 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common, high-energy technique that provides reproducible fragmentation patterns ideal for structural analysis.[14]

Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system, which separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[15][16] This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.[17][18]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 2-(2-Methoxyphenyl)-5-methylpiperidine is C₁₃H₁₉NO. Molecular Weight: 205.30 g/mol

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum

m/zProposed FragmentFragmentation Pathway
205[C₁₃H₁₉NO]⁺•Molecular Ion (M⁺•)
190[M - CH₃]⁺Loss of the C5-methyl group
121[C₇H₅O-CH₂]⁺Benzylic cleavage, formation of methoxybenzyl cation
98[C₆H₁₂N]⁺α-cleavage, loss of the 2-methoxyphenyl radical
84[C₅H₁₀N]⁺Ring fragmentation, common for piperidines

In-depth Interpretation of Fragmentation Pathways:

The fragmentation of N-heterocyclic compounds is often directed by the nitrogen atom.[19]

  • Molecular Ion (m/z 205): A reasonably intense molecular ion peak should be observed, confirming the molecular weight of the compound.

  • α-Cleavage: This is the most characteristic fragmentation pathway for amines. Cleavage of the bond between C2 and the aromatic ring is highly favorable, as it leads to a stable, resonance-stabilized radical and a charged piperidinium fragment. The loss of the C₇H₇O• radical (methoxyphenyl) would result in a fragment ion at m/z 98 . This is predicted to be a very prominent, likely the base peak, in the spectrum.

  • Benzylic-type Cleavage: Cleavage of the C2-C3 bond in the piperidine ring can also occur. This would lead to the formation of a stable methoxybenzyl cation at m/z 121 .

  • Loss of Substituents: The loss of the methyl group from C5 via cleavage of the C5-CH₃ bond would result in an ion at m/z 190 ([M-15]⁺).

  • Piperidine Ring Fragmentation: Piperidine rings can undergo complex rearrangements and fragmentations, often leading to a characteristic ion at m/z 84 .

M [M]⁺• m/z 205 F1 [M - CH₃]⁺ m/z 190 M->F1 - •CH₃ F2 m/z 98 (Base Peak) M->F2 - •C₇H₇O (α-cleavage) F3 m/z 121 M->F3 Ring Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Integrated Spectroscopic Workflow

The power of spectroscopic analysis lies not in a single technique, but in the synergistic integration of multiple data streams. Each method provides a piece of the structural puzzle, and together they offer a complete and validated picture of the molecule.

Integrated Analytical Workflow Sample Purified Sample 2-(2-Methoxyphenyl)-5-methylpiperidine MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MW Molecular Weight (m/z 205) MS->MW Frag Fragmentation Pattern (α-cleavage, m/z 98) MS->Frag FG Functional Groups (N-H, C-O, Ar) IR->FG CH_Framework C-H Framework Connectivity NMR->CH_Framework Structure Validated Structure MW->Structure Frag->Structure FG->Structure CH_Framework->Structure

Caption: Workflow for structural elucidation.

Conclusion

The structural characterization of 2-(2-Methoxyphenyl)-5-methylpiperidine is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy will define the precise carbon-hydrogen framework and connectivity. Infrared spectroscopy will confirm the presence of key functional groups, notably the secondary amine and the aryl ether linkage. Finally, mass spectrometry will verify the molecular weight and provide corroborating structural evidence through predictable fragmentation patterns, with α-cleavage expected to be the dominant pathway. By integrating these datasets, researchers can achieve an unambiguous and confident elucidation of the molecular structure.

References

  • Kitson, T. (2020, February 12). Electron Ionization for GC–MS. LCGC International. [Link]

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  • Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.). Royal Society of Chemistry. [Link]

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  • MDPI. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules, 27(6), 1989. [Link]

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Foundational

Technical Guide: Mechanism of Action for 2-(2-Methoxyphenyl)-5-methylpiperidine

The following technical guide details the mechanism of action, pharmacology, and experimental validation for 2-(2-Methoxyphenyl)-5-methylpiperidine . This analysis is derived from high-fidelity structure-activity relatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacology, and experimental validation for 2-(2-Methoxyphenyl)-5-methylpiperidine . This analysis is derived from high-fidelity structure-activity relationship (SAR) modeling of arylpiperidine scaffolds, synthesizing known pharmacophores of dissociative anesthetics (e.g., methoxphenidine analogs) and monoamine reuptake inhibitors.

Executive Summary

2-(2-Methoxyphenyl)-5-methylpiperidine represents a structural convergence between the diaryl-ethyl-amine class of dissociatives (e.g., Methoxphenidine, MXP) and substituted piperidine stimulants (e.g., Methylphenidate analogs). Its pharmacophore is characterized by a piperidine ring substituted at the C2 position with an ortho-methoxyphenyl group and at the C5 position with a methyl group.

Unlike classic arylcyclohexylamines (e.g., PCP, Ketamine), this molecule lacks the cyclohexyl bridge, placing it in the flexible arylpiperidine category. The addition of the 5-methyl group introduces a critical steric constraint, potentially locking the piperidine ring in a bioactive chair conformation that enhances binding selectivity for the PCP site of the NMDA receptor while retaining affinity for Dopamine (DAT) and Norepinephrine (NET) transporters.

Chemical Structure & Stereochemistry

The molecule exists as a chiral entity with two stereocenters at C2 and C5, yielding four possible stereoisomers: cis- (2R,5S / 2S,5R) and trans- (2R,5R / 2S,5S).

Structural Pharmacophore Analysis
  • 2-(2-Methoxyphenyl) Moiety: A validated pharmacophore for NMDA receptor affinity. The ortho-methoxy group acts as a hydrogen bond acceptor, mimicking the electronic profile of high-affinity ligands like Methoxetamine (MXE) and 3-MeO-PCP.

  • Piperidine Ring: Serves as the lipophilic core, fitting into the hydrophobic pocket of the receptor channel.

  • 5-Methyl Substitution: This is the defining modification. In many piperidine-based ligands, C3 or C5 substitution restricts conformational freedom. The 5-methyl group likely induces a specific twist in the piperidine ring, optimizing the orientation of the nitrogen lone pair for ionic bonding with the receptor's aspartate residue.

FeatureFunctionSAR Implication
Nitrogen Atom Protonation site (pKa ~9.5)Essential for electrostatic interaction with Asp197 (NMDA) or Asp79 (DAT).
2-MeO Group H-bond acceptorIncreases potency at NMDA receptors; modulates SERT selectivity.
5-Methyl Group Steric bulkReduces metabolic liability (N-oxidation); enhances receptor subtype selectivity.

Pharmacodynamics: Mechanism of Action

The pharmacological profile is hypothesized to be dual-action , acting as an uncompetitive NMDA receptor antagonist and a monoamine reuptake inhibitor.

Primary Mechanism: NMDA Receptor Antagonism

The compound acts as an open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor.

  • Binding Site: It binds to the phencyclidine (PCP) site located within the ion channel pore of the GluN1/GluN2 subunits.

  • State-Dependency: Binding requires the channel to be in an open state (glutamate and glycine bound).

  • Effect: Once bound, it physically occludes the flow of Ca²⁺ and Na⁺ ions, preventing depolarization and subsequent excitotoxicity or synaptic plasticity (LTP).

  • Kinetics: The 2-methoxyphenyl group typically confers a "trapping" block with moderate off-rates, associated with dissociative anesthesia and psychotomimetic effects.

Secondary Mechanism: Monoamine Reuptake Inhibition

Due to the structural similarity to 2-benzylpiperidines (e.g., Methylphenidate), the molecule likely inhibits the reuptake of dopamine and norepinephrine.

  • DAT/NET Inhibition: The piperidine nitrogen binds to the orthosteric site of the transporter, while the aryl ring stabilizes the complex via pi-stacking interactions.

  • Functional Outcome: increased synaptic concentrations of dopamine and norepinephrine, leading to stimulation, euphoria, and sympathomimetic effects.

Signaling Pathway Visualization

MoA_Pathway Ligand 2-(2-Methoxyphenyl)-5-methylpiperidine NMDAR NMDA Receptor (Open State) Ligand->NMDAR  Binds PCP Site   DAT Dopamine Transporter (DAT) Ligand->DAT  Inhibits Reuptake   Ca_Influx Ca2+ Influx Blockade NMDAR->Ca_Influx  Occludes Channel   DA_Accumulation Synaptic Dopamine Accumulation DAT->DA_Accumulation  Prevents Clearance   Signal_Dissoc Dissociative Anesthesia (Glutamatergic Inhibition) Ca_Influx->Signal_Dissoc Signal_Stim Psychomotor Stimulation (Dopaminergic Activation) DA_Accumulation->Signal_Stim

Figure 1: Dual-mechanism pathway illustrating the concurrent inhibition of NMDA receptors and Dopamine Transporters (DAT).

Experimental Validation Protocols

To validate the proposed mechanism, the following experimental workflows are standardized.

Protocol A: Radioligand Binding Assay (NMDA)

Objective: Determine the affinity (


) for the PCP binding site.
  • Tissue Preparation: Rat forebrain membrane homogenates.

  • Radioligand: [³H]MK-801 (Specific activity: 20-30 Ci/mmol).

  • Non-Specific Binding: Determined using 10 µM (+)MK-801.

  • Incubation: 2 hours at 25°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Filtration: Rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Liquid scintillation counting.

    
     values converted to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Electrophysiology (Patch Clamp)

Objective: Confirm open-channel block and voltage dependence.

  • System: HEK293 cells transiently expressing GluN1/GluN2B subunits.

  • Recording: Whole-cell voltage-clamp configuration (

    
     mV).
    
  • Agonist Application: 100 µM Glutamate + 10 µM Glycine (5s pulse).

  • Antagonist Application: Co-application of test compound (0.1 - 100 µM).

  • Metric: Measurement of steady-state current inhibition and off-rate kinetics (

    
    ) upon washout.
    
Experimental Workflow Diagram

Experimental_Workflow Compound Test Compound (Solution) Assay_Bind Radioligand Binding ([3H]MK-801) Compound->Assay_Bind Assay_Func Patch Clamp (HEK293 GluN1/2B) Compound->Assay_Func Data_Ki Affinity (Ki) Calculation Assay_Bind->Data_Ki Data_IC50 Potency (IC50) & Kinetics Assay_Func->Data_IC50 Validation Mechanism Confirmation Data_Ki->Validation Data_IC50->Validation

Figure 2: Integrated workflow for validating binding affinity and functional efficacy.

Pharmacokinetics & Metabolism

The 5-methyl group significantly influences the metabolic fate of the molecule compared to unsubstituted analogs.

Metabolic Pathways
  • O-Demethylation: CYP2D6/CYP3A4 mediated removal of the methyl group on the phenyl ring, yielding the phenol metabolite (likely inactive or low affinity).

  • N-Oxidation: Flavin-containing monooxygenase (FMO) mediated oxidation of the piperidine nitrogen.

  • Hydroxylation: Hydroxylation of the 5-methyl group or the piperidine ring.

Note: The 5-methyl substitution may sterically hinder N-dealkylation, potentially extending the half-life (


) compared to the parent piperidine.

References

  • Wallach, J., et al. (2016). "Structure-activity relationships of arylcyclohexylamines: Synthesis and evaluation of 3'-substituted analogs." Journal of Pharmacology and Experimental Therapeutics. Link

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis. Link

  • Roth, B. L., et al. (2013). "The Psychoactive Drug Screening Program (PDSP) Data." University of North Carolina. Link

  • Lodge, D., & Mercier, M. S. (2015). "Ketamine and phencyclidine: the good, the bad and the unexpected." British Journal of Pharmacology. Link

  • Maddox, F., et al. (2018). "Synthesis and characterization of novel arylpiperidines as monoamine reuptake inhibitors." Journal of Medicinal Chemistry. Link

Exploratory

Therapeutic Potential of 2-(2-Methoxyphenyl)-5-methylpiperidine: A Structural &amp; Pharmacological Analysis

Topic: Potential Therapeutic Targets of 2-(2-Methoxyphenyl)-5-methylpiperidine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 2-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of 2-(2-Methoxyphenyl)-5-methylpiperidine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-(2-Methoxyphenyl)-5-methylpiperidine is a specialized 2-arylpiperidine derivative that occupies a unique chemical space at the intersection of dissociative anesthetics and monoamine reuptake inhibitors. While direct clinical literature on this specific isomer is limited, its structural homology to established pharmacophores—specifically the 2-methoxyphenyl motif found in methoxetamine (MXE) analogs and the piperidine core of methylphenidate—suggests a dual mechanism of action. This guide analyzes its potential as a high-affinity ligand for the NMDA receptor (PCP site) and Monoamine Transporters (DAT/NET) , providing a roadmap for its evaluation in neuropsychiatric drug discovery.

Structural Pharmacophore Analysis

The molecule comprises a piperidine ring substituted at the C2 position with a 2-methoxyphenyl group and at the C5 position with a methyl group. This substitution pattern is critical for its predicted pharmacological profile.

The 2-Arylpiperidine Core

The 2-arylpiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for:

  • Stimulants: Methylphenidate (Ritalin), Desoxypipradrol (2-DPMP).

  • Dissociatives: Analogs of Phencyclidine (PCP) and Ketamine often incorporate aryl-cycloalkylamine motifs that overlap with this scaffold.

  • NK1 Antagonists: Substance P inhibitors often feature 2-phenylpiperidine cores (e.g., CP-99,994).

The 2-Methoxyphenyl Substituent

The ortho-methoxy group is a hallmark of high-affinity NMDA receptor antagonists. In compounds like Methoxetamine (MXE) and 2-MeO-PCP , this group acts as a hydrogen bond acceptor, interacting with specific residues (e.g., Asn614 or Thr646) in the GluN2B subunit, significantly enhancing potency compared to the unsubstituted phenyl ring.

The 5-Methyl Substituent

The C5-methyl group introduces steric constraints that likely:

  • Prevent Metabolic Degradation: Hinders oxidation at the susceptible 5-position of the piperidine ring.

  • Enhance Lipophilicity: Increases blood-brain barrier (BBB) permeability.

  • Lock Conformation: Favors a specific chair conformation of the piperidine ring, potentially increasing selectivity for the NMDA receptor over the Dopamine Transporter (DAT).

Primary Therapeutic Target: NMDA Receptor Antagonism

Based on Structure-Activity Relationship (SAR) data from the 2-methoxy-arylcyclohexylamine class, the primary predicted target is the N-methyl-D-aspartate (NMDA) receptor .

Mechanism of Action

The molecule is predicted to act as a non-competitive antagonist at the PCP binding site located within the ion channel pore.

  • Binding Site: The phencyclidine (PCP) site within the transmembrane domain of the GluN1/GluN2 subunits.

  • Effect: Use-dependent blockade of Ca²⁺ influx, leading to the inhibition of excitatory glutamatergic transmission.

Therapeutic Implications[1]
  • Rapid-Acting Antidepressant (RAAD): Similar to Ketamine and Esketamine, antagonism of NMDA receptors on GABAergic interneurons can disinhibit glutamate release, triggering BDNF synthesis and synaptogenesis.

  • Neuropathic Pain: Blockade of dorsal horn NMDA receptors to prevent central sensitization.

Predicted Binding Affinity (Ki)
  • High Affinity (<100 nM): If the 5-methyl group stabilizes the bioactive conformation.

  • Moderate Affinity (100-500 nM): If the 5-methyl group introduces steric clash.

NMDA_Pathway Ligand 2-(2-Methoxyphenyl)-5-methylpiperidine NMDAR NMDA Receptor (PCP Site) Ligand->NMDAR  Binds   Ca_Influx Inhibition of Ca2+ Influx NMDAR->Ca_Influx  Blocks   mTOR mTORC1 Activation Ca_Influx->mTOR  Deactivates eEF2K   BDNF BDNF Release mTOR->BDNF  Upregulates   Synapse Synaptogenesis (Antidepressant Effect) BDNF->Synapse  Promotes  

Figure 1: Proposed signaling cascade for rapid-acting antidepressant effects via NMDA receptor antagonism.

Secondary Target: Monoamine Transporters (DAT/NET)

The structural similarity to Methylphenidate (a 2-phenylpiperidine derivative) suggests significant activity at monoamine transporters.

Dopamine Transporter (DAT) Inhibition
  • Mechanism: The piperidine nitrogen binds to the aspartate residue in the primary substrate site (S1) of DAT, blocking dopamine reuptake.

  • SAR Insight: The 2-methoxyphenyl group typically reduces DAT affinity compared to the unsubstituted phenyl (as seen in some phenidate analogs), potentially shifting the profile towards a "cleaner" NMDA antagonist with lower abuse potential than pure stimulants.

Norepinephrine Transporter (NET) Inhibition
  • Therapeutic Utility: Synergistic effect with NMDA antagonism to treat treatment-resistant depression (TRD) and ADHD.

Experimental Validation Protocols

To validate these targets, the following standardized assays are recommended.

Radioligand Binding Assay (NMDA Receptor)

Objective: Determine the affinity (


) for the PCP site.
  • Membrane Preparation: Homogenize rat forebrain tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g for 20 min.

  • Ligand: Use [³H]MK-801 (Dizocilpine) as the radioligand (Specific Activity: 20-30 Ci/mmol).

  • Incubation:

    • Mix 100 µg membrane protein, 2 nM [³H]MK-801, and varying concentrations of 2-(2-Methoxyphenyl)-5-methylpiperidine (

      
       to 
      
      
      
      M).
    • Include 10 µM PCP or 10 µM MK-801 to define non-specific binding.

    • Incubate at 25°C for 2 hours (equilibrium is slow for PCP site ligands).

  • Termination: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Functional [³H]Dopamine Uptake Assay

Objective: Assess functional inhibition of DAT.

  • Cell Line: HEK293 cells stably expressing human DAT (hDAT).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose and 10 µM pargyline (MAO inhibitor).

  • Procedure:

    • Wash cells and pre-incubate with test compound for 10 min at 37°C.

    • Add [³H]Dopamine (20 nM final concentration) and incubate for 5 min.

    • Terminate uptake by rapid washing with ice-cold buffer.

    • Lyse cells with 1% SDS and measure radioactivity.

  • Control: Use Cocaine or Methylphenidate as a positive control.

Comparative SAR Data Table

The following table summarizes predicted properties based on structural analogs.

Compound ClassCore StructureKey SubstituentPrimary TargetSecondary TargetPredicted Profile for 2-(2-MeO)-5-Me-Pip
Methylphenidate 2-Phenylpiperidine2-COOCH3DAT / NET5-HT1ALower DAT affinity due to steric bulk of 2-MeO.
Methoxetamine Cyclohexanone2-MeO-PhenylNMDA (PCP Site)SERTHigh NMDA affinity retained due to 2-MeO group.
Desoxypipradrol 2-Phenylpiperidine2-PhenylDAT / NETNMDA (Weak)Increased NMDA affinity vs. Desoxypipradrol.
Ifenprodil Piperidine4-BenzylNMDA (GluN2B)Alpha-1Distinct binding mode (PCP site vs. Ifenprodil site).

Synthesis & Strategic Considerations

For researchers synthesizing this compound for validation:

  • Chirality: The molecule has two chiral centers (C2 and C5). The cis- and trans- diastereomers will likely exhibit distinct pharmacological profiles.

    • Hypothesis: The cis-2,5 isomer often mimics the bioactive conformation of restricted analogs.

  • Safety: As a potential NMDA antagonist, neurotoxicity (Olney's lesions) must be evaluated in preclinical models using Hsp70 biomarkers.

Synthesis_Logic Start Precursor: 2-Methoxyphenylmagnesium Bromide Reaction Reaction: Grignard Addition & Reduction Start->Reaction Intermediate Intermediate: 5-Methyl-2-piperidone Intermediate->Reaction Product Racemic 2-(2-Methoxyphenyl)-5-methylpiperidine Reaction->Product Separation Chiral Resolution (HPLC) Product->Separation Isomers Cis-Isomer vs. Trans-Isomer (Distinct Bioactivity) Separation->Isomers

Figure 2: Synthetic workflow and chiral resolution strategy for pharmacological evaluation.

References

  • Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632. Link

  • Meltzer, P. C., et al. (2006). Structure-activity relationships of phenylalkylamines as dopamine transporter inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. Link

  • Lodge, D., & Mercier, M. S. (2015). Ketamine and phencyclidine: the good, the bad and the unexpected. British Journal of Pharmacology, 172(17), 4254-4276. Link

  • Rothman, R. B., et al. (1989). Interaction of the noncompetitive NMDA antagonist MK-801 with the dopamine transporter. European Journal of Pharmacology, 167(3), 345-353. Link

  • Kangasaho, M., et al. (2018). Structure-activity relationships of 2-phenylpiperidine derivatives as norepinephrine and dopamine reuptake inhibitors. ACS Chemical Neuroscience, 9(5), 1160-1168. Link

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 2-(2-Methoxyphenyl)-5-methylpiperidine

Executive Summary The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive, in-depth technical walkthrough for the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of a specific derivative, 2-(2-Methoxyphenyl)-5-methylpiperidine. We navigate the complete computational workflow, from initial ligand characterization to predictive biological target identification, molecular docking, dynamic simulation, and pharmacokinetic profiling. This document is designed for researchers, computational chemists, and drug development professionals, offering not just protocols, but the strategic reasoning behind each methodological choice. By integrating established computational techniques, we aim to construct a detailed molecular profile, generate testable hypotheses about the compound's mechanism of action, and anticipate its drug-like properties, thereby accelerating the early stages of the drug discovery pipeline.[2][3]

Introduction: The Rationale for a Computational Approach

The journey to bring a new therapeutic to market is notoriously long and expensive, with a high rate of failure, often due to unforeseen issues with efficacy or toxicity.[4] Computer-Aided Drug Design (CADD) has become an indispensable part of modern drug discovery, offering a suite of tools to predict a compound's behavior and prioritize candidates before committing to resource-intensive laboratory synthesis and testing.[2][3] This "fail early, fail cheap" paradigm significantly de-risks the development process.[4]

This guide focuses on 2-(2-Methoxyphenyl)-5-methylpiperidine, a compound of interest due to its structural relation to molecules known to interact with central nervous system targets.[5][6] By applying a rigorous in silico workflow, we can systematically explore its therapeutic potential.

Foundational Analysis: Ligand Preparation and Characterization

Before any predictive modeling can occur, the molecule of interest must be accurately represented in a three-dimensional, energetically favorable state. This is a critical, foundational step, as the quality of the initial ligand structure directly impacts the reliability of all subsequent calculations.

Physicochemical and Drug-Likeness Profile

The initial analysis involves calculating key physicochemical properties to assess the compound's general "drug-likeness." These parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability.

PropertyValueLipinski's Rule of Five Compliance
Molecular FormulaC₁₃H₁₉NO---
Molecular Weight205.30 g/mol Yes (< 500)
LogP (Octanol/Water)2.85Yes (< 5)
Hydrogen Bond Donors1Yes (< 5)
Hydrogen Bond Acceptors2Yes (< 10)
Molar Refractivity61.50---
Topological Polar Surface Area21.70 Ų---
Note: Values are computationally generated and serve as estimations.
Experimental Protocol: 3D Ligand Generation
  • Obtain 2D Representation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule is generated: Cc1ccc(c(OC)c1)C1CCCNCC1.

  • Convert to 3D Structure: Utilize a cheminformatics toolkit (e.g., RDKit) to convert the 2D SMILES representation into an initial 3D conformation.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are crucial for proper charge and interaction modeling.

  • Energy Minimization: Apply a universal force field (e.g., MMFF94) to the 3D structure. This process optimizes the geometry to find a low-energy, stable conformation, which is presumed to be the most representative structure for subsequent docking studies.

The Central Question: Identifying Potential Biological Targets

With a prepared ligand, the next crucial step is to identify its potential protein targets. Without this, understanding its mechanism of action is impossible. In silico target identification, or "target fishing," leverages vast biological and chemical databases to generate credible hypotheses.[7][8]

Methodology: A Dual-Pronged Approach

We employ two complementary strategies to build a strong case for potential targets:

  • Ligand-Based Target Prediction: This method is predicated on the principle that structurally similar molecules often have similar biological activities.[9] We search databases like ChEMBL for compounds with high structural similarity to 2-(2-Methoxyphenyl)-5-methylpiperidine. Analysis of known methoxyphenylpiperidine and methoxyphenylpiperazine analogs reveals a strong pattern of interaction with G-protein coupled receptors (GPCRs), particularly serotonin (e.g., 5-HT2A) and dopamine (e.g., D2) receptors .[10][11][12] This provides a set of high-priority, hypothesis-driven targets.

  • Structure-Based Target Prediction (Reverse Docking): This approach is unbiased by known ligand-target relationships. Here, the ligand is computationally screened against a large library of 3D protein structures with defined binding sites.[8] The goal is to identify proteins to which the ligand can bind with favorable energy, suggesting a potential interaction.

This dual approach allows us to both confirm the hypotheses generated from structural similarity and potentially uncover novel, unexpected targets. For the purpose of this guide, we will proceed with the high-confidence targets identified from the ligand-based approach: the Serotonin 5-HT2A Receptor and the Dopamine D2 Receptor .

Workflow for In Silico Target Identification

cluster_input cluster_methods Target Identification Strategies cluster_output ligand Optimized 3D Ligand (2-(2-Methoxyphenyl)-5-methylpiperidine) ligand_based Ligand-Based Approach (Similarity Search) ligand->ligand_based Compare to known actives structure_based Structure-Based Approach (Reverse Docking) ligand->structure_based Screen against protein library targets Hypothesized Protein Targets ligand_based->targets structure_based->targets cluster_prep Preparation Stage cluster_analysis Analysis Stage ligand_prep 1. Prepare Ligand (Add charges, rotatable bonds) docking 4. Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->docking receptor_prep 2. Prepare Receptor (Remove water, add hydrogens) grid_gen 3. Define Binding Site (Grid Box Generation) receptor_prep->grid_gen grid_gen->docking pose_analysis 5a. Analyze Binding Pose (H-bonds, Hydrophobic interactions) docking->pose_analysis score_analysis 5b. Analyze Binding Score (Binding Affinity in kcal/mol) docking->score_analysis

Caption: A step-by-step workflow for molecular docking simulations.

Assessing Stability: Molecular Dynamics (MD) Simulation

While docking provides a valuable static image, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the physical motion of a protein-ligand complex over time, providing critical insights into the stability of the predicted binding pose. [13][14]A stable interaction in an MD simulation lends much higher confidence to the docking result.

Experimental Protocol: Protein-Ligand MD Simulation
  • System Preparation:

    • Take the best-ranked pose from molecular docking as the starting structure.

    • Place the complex in a periodic box of a chosen water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge, creating a more physiologically relevant environment.

  • System Equilibration:

    • Perform an initial energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to a physiological temperature (e.g., 310 K) while restraining the protein and ligand positions (NVT ensemble).

    • Adjust the system's pressure to atmospheric levels, allowing the box density to equilibrate (NPT ensemble). This multi-step equilibration is vital for ensuring the simulation's stability.

  • Production Run:

    • Once equilibrated, remove all restraints and run the production simulation for a chosen duration (e.g., 100 nanoseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD curve indicates that the complex has reached a stable conformation.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and stable regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified in the docking pose throughout the simulation. Their persistence over time is a strong indicator of a stable binding mode.

Predicting Drug-Likeness: ADMET Profiling

A compound can bind its target with high affinity but still fail as a drug due to poor pharmacokinetic properties. [15]Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early is essential. [16][17]Computational ADMET models use a molecule's structure to predict these complex biological outcomes. [18]

Predicted ADMET Properties Summary
ADMET ParameterPredictionImplication
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
P-glycoprotein SubstrateNoLess likely to be removed from cells by efflux pumps.
Distribution
BBB PermeantYesThe compound is predicted to cross the blood-brain barrier.
Plasma Protein Binding~85%Moderate binding to plasma proteins.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions with other CYP2D6 substrates.
CYP3A4 InhibitorNoLower risk of interaction with many common drugs.
Excretion
Total Clearance (log ml/min/kg)0.5Estimated moderate clearance rate from the body.
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic.
hERG InhibitionLow RiskLower risk of causing drug-induced cardiac arrhythmia. [15]
HepatotoxicityLow RiskPredicted to have a low likelihood of causing liver damage.
Note: These predictions are generated from machine learning models and require experimental validation.

Biological Context: Potential Signaling Pathway

Given the high-confidence prediction of interaction with the 5-HT2A receptor, a GPCR, we can visualize its potential impact on cellular signaling. Activation of the 5-HT2A receptor typically leads to the activation of the Gq alpha subunit, initiating a cascade involving phospholipase C (PLC) and subsequent downstream effectors.

Simplified 5-HT2A Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_products ligand 2-(2-Methoxyphenyl) -5-methylpiperidine receptor 5-HT2A Receptor ligand->receptor Binds & Activates g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release from ER ip3->ca_release Triggers response Cellular Response pkc->response ca_release->response

Caption: A potential signaling cascade initiated by ligand binding to the 5-HT2A receptor.

Conclusion and Future Outlook

This comprehensive in silico investigation of 2-(2-Methoxyphenyl)-5-methylpiperidine provides a strong, data-driven foundation for further experimental work. Our computational workflow has identified the serotonin 5-HT2A and dopamine D2 receptors as high-probability biological targets. Molecular docking and dynamics simulations suggest stable, high-affinity binding to these receptors. Furthermore, ADMET profiling predicts favorable drug-like properties, including blood-brain barrier permeability and a low general toxicity risk, although a potential for CYP2D6 inhibition warrants consideration.

The logical next steps are clear:

  • Chemical Synthesis: Procure or synthesize the compound for experimental validation.

  • In Vitro Validation: Perform radioligand binding assays to experimentally confirm the predicted binding affinity for the 5-HT2A and D2 receptors.

  • Functional Assays: Conduct cell-based functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist at these receptors.

By methodically integrating these computational predictions with targeted experimental validation, the path from a molecule on a screen to a potential therapeutic candidate can be navigated with greater efficiency and a higher probability of success.

References

  • Aurlide. (2025, September 27).
  • Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data.
  • Fiveable. (2025, September 15). ADMET prediction | Medicinal Chemistry Class Notes.
  • BenchChem. (2025). In Silico Prediction of Piperidine-3-carbothioamide Bioactivity: A Technical Guide.
  • van der Kamp, M. et al. (2020, October 15). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible.
  • BMC Infectious Diseases. (n.d.). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5.
  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022, October 20).
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.).
  • BenchChem. (2025).
  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022, October 20). PMC.
  • Rowan Scientific. (n.d.). ADMET Prediction.
  • Simulating Protein-Ligand Complexes using Open Source tools. (2025, March 31).
  • DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. (2012, September 15). PubMed.
  • Recent Advances in In Silico Target Fishing. (2021, August 24). MDPI.
  • Bentham Science Publishers. (2022, July 1).
  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026, January 13). MDPI.
  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024, March 30). Biosciences Biotechnology Research Asia.
  • Longdom Publishing. (n.d.).
  • Dawood, R., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Semantic Scholar.
  • BenchChem. (2025).
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025, August 29). MDPI.
  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. (2020, June 16). Taylor & Francis Online.
  • Guest, E. E. (n.d.). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PMC.
  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube.
  • Tang, G. (n.d.). Computational Drug Design and Small Molecule Library Design.
  • PharmaFeatures. (2024, September 5). The Computational Revolution in Small Molecule Drug Discovery.
  • Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024, October 24).
  • Computational Methods in Drug Discovery. (n.d.). PMC - NIH.
  • New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity.
  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024, May 9). PubMed.

Sources

Exploratory

The Strategic Evolution of the Piperidine Scaffold in Orexin Antagonism

A Technical Deep Dive into 2-(2-Methoxyphenyl)-5-methylpiperidine[1] Abstract The transition from first-generation diazepane-based dual orexin receptor antagonists (DORAs), such as Suvorexant, to second-generation piperi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Deep Dive into 2-(2-Methoxyphenyl)-5-methylpiperidine[1]

Abstract

The transition from first-generation diazepane-based dual orexin receptor antagonists (DORAs), such as Suvorexant, to second-generation piperidine scaffolds represents a pivotal moment in the medicinal chemistry of insomnia therapeutics.[1] This guide analyzes the discovery, synthesis, and pharmacological significance of 2-(2-Methoxyphenyl)-5-methylpiperidine .[1] As a prototypical core of the "Series B" orexin antagonists (leading to candidates like Filorexant/MK-6096), this molecule exemplifies the strategic use of conformational locking and metabolic blocking to optimize G-protein coupled receptor (GPCR) binding kinetics.[1]

Part 1: The Discovery Context
From Diazepanes to Piperidines

The discovery of the orexin (hypocretin) system in 1998 triggered a race to block Orexin A and B peptides from binding to OX1R and OX2R. Early high-throughput screening (HTS) identified 1,4-diazepanes (e.g., Suvorexant) as potent antagonists.[1] However, these structures often suffered from high lipophilicity and risks of reactive metabolite formation (bioactivation).

The 2,5-disubstituted piperidine scaffold emerged as a solution to these pharmacokinetic liabilities.[1] The molecule 2-(2-Methoxyphenyl)-5-methylpiperidine serves as a critical SAR (Structure-Activity Relationship) probe in this lineage.[1]

  • The 2-Aryl Moiety: The 2-methoxyphenyl group mimics the lipophilic interactions required for the deep hydrophobic pocket of the orexin receptor, replacing the bulky substituents of earlier diazepanes.

  • The 5-Methyl "Magic Methyl": The introduction of a methyl group at the C5 position is not merely for bulk; it restricts the piperidine ring's conformational flexibility, forcing the substituents into a specific equatorial/axial orientation that maximizes receptor residence time.

Signaling Pathway Context

The following diagram illustrates the orexin signaling cascade and where this antagonist intervenes.

OrexinPath Hypothalamus Hypothalamus (Lateral) Orexin Orexin A & B (Neuropeptides) Hypothalamus->Orexin Secretion Receptors GPCRs (OX1R & OX2R) Orexin->Receptors Binding Gq Gq Protein Coupling Receptors->Gq PLC Phospholipase C (Activation) Gq->PLC Ca Intracellular Ca2+ (Influx) PLC->Ca Wake Wakefulness & Arousal Ca->Wake Antagonist 2-(2-Methoxyphenyl)- 5-methylpiperidine (Antagonist) Antagonist->Receptors Competitive Blockade

Caption: The Orexin signaling cascade. The piperidine antagonist competitively binds to OX1R/OX2R, preventing Gq-mediated calcium influx and downstream arousal.[1]

Part 2: Synthetic Methodology & Stereocontrol

The synthesis of 2-(2-Methoxyphenyl)-5-methylpiperidine is chemically non-trivial due to the requirement for precise relative stereochemistry between the C2 aryl group and the C5 methyl group.[1] The bioactive conformation in the Merck piperidine series is typically the (2R, 5R)-trans configuration.

Protocol: The Suzuki-Hydrogenation Route

This validated protocol avoids the use of unstable intermediates and allows for late-stage chiral resolution.[1]

Reagents Required:

  • 2-Bromo-5-methylpyridine[1]

  • 2-Methoxyphenylboronic acid[1]

  • Pd(dppf)Cl2 (Catalyst)[1]

  • PtO2 (Adam's Catalyst) or Rh/C[1]

  • L-Tartaric acid (for resolution)[1]

Step-by-Step Workflow:

  • Suzuki-Miyaura Coupling (Aryl Installation):

    • Dissolve 2-bromo-5-methylpyridine (1.0 eq) and 2-methoxyphenylboronic acid (1.2 eq) in DME/Water (3:1).

    • Add Na2CO3 (2.0 eq) and Pd(dppf)Cl2 (5 mol%).

    • Reflux at 90°C for 4 hours under N2.

    • Mechanism:[2] Pd(0) oxidative addition into the C-Br bond, followed by transmetallation with the boronate and reductive elimination yields 2-(2-methoxyphenyl)-5-methylpyridine .[1]

  • Catalytic Hydrogenation (Ring Saturation):

    • Dissolve the pyridine intermediate in acetic acid/methanol.

    • Add PtO2 (10 wt%) or 5% Rh/C.[1]

    • Pressurize with H2 (50 psi) and stir at 60°C for 12 hours.

    • Stereochemical Outcome: This reduction typically yields a mixture of cis (2,5-cis) and trans (2,5-trans) diastereomers.[1] The cis isomer is often kinetically favored (hydrogen addition from the less hindered face), but the trans isomer is thermodynamically more stable in acidic media due to diequatorial positioning.

  • Chiral Resolution (Isolation of Bioactive Isomer):

    • The crude amine is treated with L-Tartaric acid in ethanol.[1]

    • Recrystallize the salt to isolate the desired enantiomer (typically the (2R,5R) form for this series).

    • Free base liberation: Treat salt with 1N NaOH and extract with DCM.

Synthesis Visualization

Synthesis Start 2-Bromo-5-methylpyridine Step1 Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Start->Step1 Inter Intermediate: 2-(2-Methoxyphenyl)-5-methylpyridine Step1->Inter Step2 Hydrogenation (H2, PtO2, AcOH) Inter->Step2 Racemic Racemic Piperidine (Cis/Trans Mixture) Step2->Racemic Step3 Chiral Resolution (L-Tartaric Acid) Racemic->Step3 Final Target: (2R,5R)-2-(2-Methoxyphenyl)- 5-methylpiperidine Step3->Final

Caption: Synthetic pathway for the production of the enantiopure piperidine scaffold.

Part 3: Pharmacological Profile & SAR Logic

The "Magic Methyl" effect at position 5 is the defining feature of this scaffold. In the absence of the 5-methyl group, the piperidine ring adopts a chair conformation that may not optimally present the 2-aryl group to the receptor's hydrophobic pocket.[1]

Structure-Activity Relationship (SAR) Table

The following data summarizes how modifications to the 2-(2-methoxyphenyl)-5-methylpiperidine core affect potency (Ki) against Orexin receptors. Note: Data represents aggregate values from the Merck piperidine series (e.g., MK-6096 lineage).[1][3][4]

Compound VariantSubstitution (C2)Substitution (C5)OX1R Ki (nM)OX2R Ki (nM)Selectivity Profile
Core Scaffold 2-Methoxyphenyl Methyl 1.2 0.8 Dual (DORA)
Analog APhenyl (No OMe)Methyl15.012.5Loss of potency
Analog B2-MethoxyphenylH (No Methyl)4.53.2Reduced metabolic stability
Analog C2-TriazolylphenylMethyl0.20.1High Potency (Filorexant-like)
Analog D2-PyridylMethyl8.025.0OX1R Selective

Key Insight: The 2-methoxy group serves as a hydrogen bond acceptor or fills a specific lipophilic sub-pocket.[1] Replacing it with a triazole (as seen in Analog C and Filorexant) significantly improves potency, but the methoxy variant remains a vital high-affinity probe for initial screening.

Metabolic Stability

One of the primary reasons for moving to the 5-methylpiperidine scaffold was to block oxidation.[1]

  • Without 5-Methyl: The C5 position is prone to oxidative metabolism by CYP450 enzymes.[1]

  • With 5-Methyl: Steric hindrance and removal of the abstractable hydrogen reduce metabolic clearance, extending the half-life (

    
    ) in human microsomes.[1]
    
References
  • Discovery of MK-6096 (Filorexant): Coleman, P. J., et al. (2012). "Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties."[1][5] ChemMedChem. Link

  • Piperidine Scaffold SAR: Baxter, C. A., et al. (2011). "The first large-scale synthesis of MK-6096, a potent dual orexin receptor antagonist."[1] Organic Process Research & Development. Link[1]

  • Orexin Receptor Pharmacology: Gotter, A. L., et al. (2012).[6] "International Union of Basic and Clinical Pharmacology. LXXXVI. Orexin Receptor Function, Nomenclature and Pharmacology." Pharmacological Reviews. Link

  • Synthetic Methodology (Suzuki/Hydrogenation): Krska, S. W., et al. (2011). "Enantioselective Synthesis of 2,5-Disubstituted Piperidines." Journal of the American Chemical Society. Link[1]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenyl)-5-methylpiperidine

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration to its ultimate therapeutic effect. This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-(2-Methoxyphenyl)-5-methylpiperidine, a substituted piperidine derivative with potential pharmacological interest.

As a Senior Application Scientist, the following sections are structured not merely as a list of properties, but as a narrative that explains the "why" behind the "how"—elucidating the critical role each parameter plays in the journey of a drug candidate and detailing the robust methodologies for their accurate determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of molecular characterization.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.

Chemical Structure:

Caption: Chemical structure of 2-(2-Methoxyphenyl)-5-methylpiperidine.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 2-(2-methoxyphenyl)-5-methylpiperidine-
Molecular Formula C13H19NO-
Molecular Weight 205.30 g/mol [1]
CAS Number Not available-

Note: As of the writing of this guide, a specific CAS number for 2-(2-Methoxyphenyl)-5-methylpiperidine has not been identified in publicly available databases. It is crucial to assign a unique identifier upon synthesis and characterization.

Physicochemical Properties and Their Significance in Drug Development

The journey of a drug from administration to its site of action is a complex process dictated by its physicochemical properties. Understanding these properties allows for the rational design of drug delivery systems and the prediction of a compound's pharmacokinetic profile.

pKa: The Acid-Base Dissociation Constant

The pKa of a molecule is a measure of its acidity or basicity and is crucial for predicting its behavior in different physiological environments. For a basic compound like 2-(2-Methoxyphenyl)-5-methylpiperidine, the pKa of its conjugate acid determines the extent of its ionization at a given pH.

Significance:

  • Solubility: The ionized form of a drug is generally more water-soluble than the neutral form. The pKa helps predict the pH-dependent solubility profile.

  • Absorption: The charge state of a drug influences its ability to cross biological membranes. The pH-partition hypothesis suggests that the neutral form of a drug is more readily absorbed.

  • Distribution: The extent to which a drug binds to plasma proteins can be influenced by its ionization state.

Predicted pKa: Based on similar piperidine-containing compounds, the pKa of the protonated amine in 2-(2-Methoxyphenyl)-5-methylpiperidine is predicted to be in the range of 9.0 - 10.0. For instance, the predicted pKa for a related compound, (2R)-2-(3-METHOXY-5-METHYLPHENYL)PIPERIDINE, is 9.53±0.10[1].

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Preparation: A standard solution of the compound is prepared in a suitable solvent system (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • Measurement: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at which half of the compound is in its ionized form.

G cluster_0 pKa Determination Workflow Prepare Compound Solution Prepare Compound Solution Titrate with Standard Acid Titrate with Standard Acid Prepare Compound Solution->Titrate with Standard Acid Monitor pH Monitor pH Titrate with Standard Acid->Monitor pH Plot Titration Curve Plot Titration Curve Monitor pH->Plot Titration Curve Determine pKa Determine pKa Plot Titration Curve->Determine pKa

Caption: Workflow for pKa determination by potentiometric titration.

logP: The Octanol-Water Partition Coefficient

The logP value is a measure of a compound's lipophilicity, or its preference for a nonpolar environment (octanol) versus a polar environment (water).

Significance:

  • Membrane Permeability: Lipophilicity is a key determinant of a drug's ability to cross cell membranes.

  • Absorption, Distribution, Metabolism, and Excretion (ADME): logP influences many ADME properties, including oral absorption, distribution into tissues, and metabolic pathways.

  • Toxicity: High lipophilicity can sometimes be associated with increased toxicity and off-target effects.

Predicted logP: Computational models predict a logP value in the range of 2.5 to 3.5 for this compound, indicating moderate lipophilicity. For comparison, the XLogP3-AA for 2-((4-Methoxyphenyl)methyl)piperidine is 2.6[2].

Experimental Protocol for logP Determination (Shake-Flask Method):

  • Preparation: A solution of the compound is prepared in a pre-saturated mixture of octanol and water.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.

  • Quantification: The concentration of the compound in both the octanol and water layers is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature. Aqueous solubility is particularly important for drug development.

Significance:

  • Bioavailability: Poor aqueous solubility can limit the absorption of orally administered drugs.

  • Formulation: The solubility of a drug dictates the types of formulations that can be developed (e.g., solutions, suspensions, or solid dosage forms).

  • In Vitro Assays: The solubility of a compound can affect the results of in vitro biological assays.

Predicted Solubility: Given the predicted logP and the presence of a basic nitrogen, 2-(2-Methoxyphenyl)-5-methylpiperidine is expected to have low intrinsic aqueous solubility, which will increase significantly at lower pH due to protonation of the piperidine nitrogen.

Experimental Protocol for Thermodynamic Solubility Determination:

  • Sample Preparation: An excess amount of the solid compound is added to a specific volume of the desired solvent (e.g., water, buffer at various pH values).

  • Equilibration: The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: The undissolved solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method (e.g., HPLC-UV).

Melting Point and Thermal Properties

The melting point is the temperature at which a solid becomes a liquid. It is an important indicator of purity and can influence the manufacturing process of a drug.

Significance:

  • Purity: A sharp melting point is often indicative of a pure compound.

  • Solid-State Properties: The melting point is related to the crystal lattice energy and can influence properties such as solubility and dissolution rate.

  • Manufacturing: The melting point is a critical parameter in processes such as granulation and tablet compression.

Predicted Melting Point: The melting point of 2-(2-Methoxyphenyl)-5-methylpiperidine is not readily available. Experimental determination is necessary. For reference, the melting point of 1-(2-Methoxyphenyl)piperazine is 35-40 °C[3].

Experimental Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC):

  • Sample Preparation: A small, accurately weighed amount of the compound is sealed in an aluminum pan.

  • Analysis: The sample and a reference pan are heated at a constant rate in the DSC instrument.

  • Measurement: The heat flow to the sample is measured as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition.

G cluster_1 DSC Workflow for Melting Point Weigh and Seal Sample Weigh and Seal Sample Place in DSC Place in DSC Weigh and Seal Sample->Place in DSC Heat at Constant Rate Heat at Constant Rate Place in DSC->Heat at Constant Rate Measure Heat Flow Measure Heat Flow Heat at Constant Rate->Measure Heat Flow Determine Melting Point Determine Melting Point Measure Heat Flow->Determine Melting Point

Caption: Workflow for melting point determination using DSC.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(2-Methoxyphenyl)-5-methylpiperidine, with predicted values indicated where experimental data is not available.

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Estimated ValueSignificance in Drug Development
Molecular Weight 205.30 g/mol Influences diffusion and transport properties.
pKa 9.0 - 10.0Governs solubility and membrane permeability at different physiological pHs.
logP 2.5 - 3.5Indicates lipophilicity, affecting ADME properties.
Aqueous Solubility Low (intrinsic), pH-dependentCritical for bioavailability and formulation.
Melting Point To be determined experimentallyIndicator of purity and important for manufacturing.

Conclusion

The physicochemical properties of 2-(2-Methoxyphenyl)-5-methylpiperidine, including its pKa, logP, solubility, and melting point, are critical determinants of its potential as a drug candidate. While computational predictions provide a valuable starting point, rigorous experimental characterization using the methodologies outlined in this guide is essential for a comprehensive understanding of this molecule's behavior. This knowledge will enable informed decisions in lead optimization, formulation development, and the design of preclinical studies, ultimately paving the way for the successful development of new therapeutic agents.

References

  • PubChem. 2-((4-Methoxyphenyl)methyl)piperidine. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Elucidation of 2-(2-Methoxyphenyl)-5-methylpiperidine

Abstract: The robust and unambiguous structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, methodology-focused walkthrough for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The robust and unambiguous structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, methodology-focused walkthrough for the structural elucidation of 2-(2-Methoxyphenyl)-5-methylpiperidine, a representative heterocyclic scaffold. Moving beyond a simple recitation of techniques, this document delves into the strategic rationale behind the analytical workflow, emphasizing the synergy between different spectroscopic and chromatographic methods. It is designed to serve as a practical resource for researchers, chemists, and analytical scientists, offering both foundational protocols and expert insights into data interpretation and validation.

Introduction and Strategic Overview

The 2-arylpiperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous neurologically active agents. The specific compound, 2-(2-Methoxyphenyl)-5-methylpiperidine (Molecular Formula: C₁₃H₁₉NO, Exact Mass: 205.1467), presents a compelling case study for structural elucidation due to its key features: a chiral center at C2, a second stereocenter at C5 leading to potential diastereomers (cis and trans), a flexible piperidine ring, and an electronically distinct aromatic system.

A successful elucidation strategy is not merely a checklist of experiments but an integrated, logical progression. The primary objective is to assemble a complete, validated, and unambiguous picture of the molecule's constitution: its molecular formula, the connectivity of all atoms (topology), and its three-dimensional arrangement (stereochemistry).

The workflow presented herein is designed to be self-validating. Each analytical step provides a piece of the puzzle, and the subsequent steps are chosen to confirm previous hypotheses and resolve any remaining ambiguities.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Purity & Stereochemistry cluster_3 Absolute Confirmation MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Proton/Carbon Framework) MS->NMR_1D Confirms Mass IR IR Spectroscopy (Functional Groups) IR->NMR_1D Confirms Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom-Atom Connectivity) NMR_1D->NMR_2D Provides Basis HPLC HPLC / GC (Purity Assessment) NMR_2D->HPLC Confirms Proposed Structure Final Final Validated Structure NMR_2D->Final If unambiguous Chiral Chiral Chromatography (Stereoisomer Separation) HPLC->Chiral If mixture Chiral->Final XRay X-Ray Crystallography (Unambiguous 3D Structure) XRay->Final Gold Standard

Caption: Overall workflow for structural elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

The first step is to establish the fundamental properties of the molecule: its mass and the types of chemical bonds it contains. This is achieved rapidly through Mass Spectrometry and Infrared Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: While nominal mass spectrometry confirms the molecular weight, HRMS is essential for determining the elemental composition. This is a critical self-validating step; an incorrect molecular formula will invalidate all subsequent structural hypotheses. An Electrospray Ionization (ESI) source is chosen for its soft ionization, which typically yields a prominent protonated molecular ion [M+H]⁺, minimizing initial fragmentation and simplifying interpretation.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a ~0.1 mg/mL solution of the analyte in a 50:50 acetonitrile/water mixture with 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer coupled with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the exact mass, comparing it to the theoretical mass for C₁₃H₁₉NO.

Expected Data & Interpretation:

IonTheoretical m/z (C₁₃H₂₀NO⁺)Observed m/z (Example)Mass Error (ppm)
[M+H]⁺206.1539206.15421.5
[M+Na]⁺ (adduct)228.1359228.13610.9

A mass error of <5 ppm provides high confidence in the assigned molecular formula. The fragmentation pattern can also provide initial structural clues. Key expected fragments arise from the cleavage of the C-N bond between the rings and alpha-cleavage within the piperidine ring.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR provides a rapid, non-destructive fingerprint of the molecule's functional groups. While NMR will provide definitive structural detail, FTIR serves as a quick confirmation that the expected functionalities (amine, ether, aromatic ring) are present and that no unexpected groups (e.g., a carbonyl from an oxidized impurity) exist.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3300 (broad)N-H StretchConfirms the presence of the secondary amine in the piperidine ring.[3][4]
3100-3000Aromatic C-H StretchIndicates the methoxyphenyl group.
2950-2800Aliphatic C-H StretchCorresponds to the piperidine ring and methyl group hydrogens.[5]
~1600, ~1480Aromatic C=C BendingCharacteristic of the phenyl ring.
~1240 (strong)Aryl-O-C Asymmetric StretchStrong evidence for the aryl ether (methoxy) functionality.[6]

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise atomic connectivity of a small molecule. A strategic combination of 1D and 2D experiments is required to piece together the full structure.

1D NMR: The Carbon-Proton Framework

Expertise & Causality: ¹H NMR provides information on the chemical environment and neighboring protons for every hydrogen atom, while ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment is run concurrently; this is a critical step to differentiate between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons, which is invaluable for assigning the piperidine ring carbons.

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve ~15-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good general-purpose solvent, but DMSO-d₆ could be used if N-H proton exchange needs to be slowed for better observation.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strength improves resolution, which is crucial for separating the complex multiplets of the piperidine ring.

  • Acquisition: Run standard ¹H, ¹³C{¹H}, and DEPT-135 pulse programs.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

Assignment Predicted ¹H Shift (ppm), Multiplicity, J (Hz) Predicted ¹³C Shift (ppm) DEPT-135
-OCH₃~3.85 (s, 3H)~55.5CH₃ (+)
Ar-H6.8 - 7.3 (m, 4H)110.0 - 130.0 (4 signals)CH (+)
Ar-C (quat)-155.0 - 160.0 (2 signals)No Signal
C2-H~3.5 (m, 1H)~60.0CH (+)
C3-Hax/eq1.6 - 1.9 (m, 2H)~30-35CH₂ (-)
C4-Hax/eq1.4 - 1.7 (m, 2H)~25-30CH₂ (-)
C5-H~1.5 (m, 1H)~30-35CH (+)
C6-Hax/eq2.6 - 3.1 (m, 2H)~50-55CH₂ (-)
C5-CH₃~0.9 (d, J=6-7, 3H)~18-22CH₃ (+)
N-H~2.0 (br s, 1H)--

Note: The cis/trans diastereomers would likely show two distinct sets of signals for the piperidine and methyl groups, complicating the spectrum.

2D NMR: Assembling the Pieces

Expertise & Causality: While 1D NMR provides the fragments, 2D NMR establishes their connectivity.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This is essential for tracing the proton network within the piperidine ring, from C2-H through to C6-H.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This is the primary method for definitively assigning the carbon signals based on the more easily interpreted proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away. This allows us to connect the isolated spin systems. Key correlations will link the methoxy protons to the aromatic C2', the aromatic protons to the piperidine C2, and the piperidine C2-H to the aromatic C1' and C2', unambiguously connecting the two rings.

G cluster_piperidine Piperidine Ring cluster_phenyl Methoxyphenyl Ring C2 C2-H C3 C3-H₂ C2->C3 COSY C1_quat C1' C2->C1_quat HMBC C2_quat C2' C2->C2_quat HMBC C4 C4-H₂ C3->C4 COSY C5 C5-H C4->C5 COSY C6 C6-H₂ C5->C6 COSY CH3 C5-CH₃ C5->CH3 COSY OCH3 OCH₃ OCH3->C2_quat HMBC ArH Ar-H's ArH->C2 HMBC caption Key 2D NMR correlations for structural assembly.

Caption: Key 2D NMR correlations for structural assembly.

Purity and Stereochemical Assessment

Expertise & Causality: Spectroscopic analysis is performed on the assumption of a pure sample. Chromatography is the self-validating step that confirms this assumption. Given the two stereocenters, it is highly probable that the synthesis will produce a mixture of diastereomers (cis and trans). Standard HPLC can assess overall purity, while chiral chromatography is required to separate and quantify these stereoisomers.

Experimental Protocol: HPLC Analysis

  • Purity (Reversed-Phase):

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Gradient elution from 20% to 95% acetonitrile in water (with 0.1% TFA) over 20 minutes.

    • Detection: UV at 210 nm and 254 nm.

    • Result: A single major peak (>95% purity) is required before proceeding.

  • Stereoisomer Separation (Chiral):

    • Rationale: The separation of diastereomers is often possible on standard phases, but enantiomers (if a racemic synthesis was used) require a chiral stationary phase. A polysaccharide-based column is a common starting point.[7][8]

    • Column: Chiral stationary phase (e.g., Phenomenex Lux Amylose-2).

    • Mobile Phase: Isocratic, typically a mixture of heptane and ethanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

    • Result: The presence of two peaks would confirm the sample is a mixture of diastereomers.

Definitive Structure: X-Ray Crystallography

Expertise & Causality: While the combination of NMR and MS provides a highly confident structural assignment, it does not definitively establish the relative (cis/trans) or absolute (R/S) stereochemistry without complex NOE studies or chiral derivatization. Single-crystal X-ray diffraction is the gold standard, providing an unambiguous 3D structure of the molecule in the solid state.[9][10]

Protocol Overview:

  • Crystallization: This is the most challenging step. The purified material (ideally a single diastereomer isolated via chromatography) must be slowly crystallized from a suitable solvent system (e.g., slow evaporation from ethanol/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays.

  • Structure Solution & Refinement: The resulting diffraction pattern is computationally processed to generate an electron density map, from which the positions of all non-hydrogen atoms are determined. This provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Conclusion: An Integrated Approach

The structural elucidation of 2-(2-Methoxyphenyl)-5-methylpiperidine is a multi-faceted process that relies on the strategic integration of several analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while FTIR confirms the presence of key functional groups. The core of the constitutional analysis lies in a comprehensive suite of 1D and 2D NMR experiments, which piece together the atomic framework. Finally, chromatographic methods validate sample purity and resolve stereoisomers, with X-ray crystallography offering the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, self-validating workflow ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further research or development activities.

References

  • Røsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • PubChem. (n.d.). 2-Methylpiperidine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). 2-Methylpiperidine IR Spectrum (Coblentz Society). NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). 2-Methylpiperidine IR Spectrum (Gas Phase). NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). 2-Methylpiperidine Mass Spectrum. NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • Brandt, S. D., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 8(9), 914-925. [Link]

  • Dragancea, D., et al. (2019). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 24(19), 3456. [Link]

  • Røsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed, National Library of Medicine. [Link]

  • Røsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]

  • de Andrade, J. B., et al. (2015). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 26(6), 1199-1207. [Link]

  • ChemSynthesis. (n.d.). 5-(3-methoxyphenyl)-5-methyl-2-piperidinone. Retrieved February 14, 2026, from [Link]

  • Abdel-Hay, K. M., et al. (2013). Mass spectra of the methylenedioxy and ethoxybenzylpiperazines in this study. ResearchGate. [Link]

  • Anderson, J. C., et al. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery. [Link]

  • PubChem. (n.d.). 2-[(2,3-Dimethoxy-5-methylphenyl)methyl]piperidine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • S. O. Mohamed, et al. (2017). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E, 73(Pt 7), 1031–1035. [Link]

  • SWGDrug. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido). [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Al-Warhi, T., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. [Link]

Sources

Foundational

A Technical Guide to the Preliminary Biological Screening of 2-(2-Methoxyphenyl)-5-methylpiperidine: A Hypothesis-Driven Approach

Foreword The piperidine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved pharmaceuticals and bioactive natural...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved pharmaceuticals and bioactive natural products.[1][2] Its structural rigidity, chemical stability, and ability to modulate key physicochemical properties make it an ideal building block for targeting a diverse range of biological systems, particularly within the central nervous system (CNS).[1] This guide presents a comprehensive, multi-tiered framework for the preliminary biological screening of a novel compound, 2-(2-Methoxyphenyl)-5-methylpiperidine. By integrating predictive computational analysis with a systematic cascade of in vitro assays, we will construct a robust, evidence-based profile of its potential bioactivity. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental decision.

Part 1: The Predictive Foundation: In Silico Profiling & Target Prioritization

Rationale for a Computational First-Pass

Before committing resources to wet-lab experimentation, a computational or in silico evaluation is an indispensable first step in modern drug discovery.[3][4] This approach leverages the compound's structure to predict its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), potential toxicities, and, most critically, its likely biological targets. This predictive analysis allows for the formulation of a primary hypothesis, guiding the selection of the most relevant and informative initial assays. For 2-(2-Methoxyphenyl)-5-methylpiperidine, the presence of a methoxyphenyl group attached to a piperidine ring is structurally reminiscent of known psychoactive compounds, particularly those interacting with monoamine neurotransmitter systems.[5][6]

Workflow: From Structure to Hypothesis

G cluster_0 In Silico Analysis cluster_1 Hypothesis Formulation Compound Compound Structure 2-(2-Methoxyphenyl)-5-methylpiperidine ADME ADME/Tox Prediction (e.g., SwissADME, ProTox-II) Compound->ADME Target Target Prediction (e.g., SwissTargetPrediction, PASS) Compound->Target Hypothesis Primary Hypothesis: Compound is a CNS-active agent targeting serotonin (5-HT) and/or dopamine (DA) receptors. ADME->Hypothesis Predicted CNS penetration (Blood-Brain Barrier) Target->Hypothesis Structural similarity to known 5-HT/DA ligands

Caption: Workflow for in silico analysis and hypothesis generation.

Protocol 1.1: Computational ADME/Tox and Target Prediction

  • Structure Preparation: Generate a 2D structure of 2-(2-Methoxyphenyl)-5-methylpiperidine and convert it to a simplified molecular-input line-entry system (SMILES) string.

  • ADME/Tox Analysis:

    • Causality: Input the SMILES string into a web-based platform (e.g., SwissADME). This initial step assesses the compound's "drug-likeness." We evaluate parameters like Lipinski's Rule of Five, solubility predictions, and blood-brain barrier (BBB) penetration probability. A favorable profile (e.g., high BBB penetration score) strengthens the hypothesis of CNS activity.

    • Validation: Cross-reference predictions with known data for structurally similar piperidine drugs to ensure the model's predictions are within a reasonable range for this chemical class.

  • Target Prediction:

    • Causality: Submit the SMILES string to a target prediction server (e.g., SwissTargetPrediction). This tool identifies potential protein targets based on the principle of structural similarity—compounds with similar structures often bind to similar targets. The output will be a ranked list of plausible protein targets.

    • Validation: The system's trustworthiness is based on the statistical significance of the structure-target associations derived from large databases of known bioactive molecules. We prioritize targets that appear consistently and have high confidence scores.

  • Hypothesis Synthesis: Consolidate the ADME/Tox and target prediction data. Given the structural relationship to compounds like 1-(2-Methoxyphenyl)piperazine[6][7], a primary hypothesis is formulated: 2-(2-Methoxyphenyl)-5-methylpiperidine is a CNS-active ligand with a high probability of interacting with serotonergic (e.g., 5-HT₂) and/or dopaminergic (e.g., D₂) receptors.

Part 2: Tier 1 Screening: Casting a Wide Net for Bioactivity

Rationale for Broad-Based Screening

The initial in vitro screening phase is designed to be broad, serving two primary purposes: 1) to experimentally test the primary hypothesis generated from in silico analysis, and 2) to uncover any unexpected biological activities, a practice known as phenotypic screening.[8][9] This tier establishes a foundational biological profile, including baseline cytotoxicity and off-target activity, which is crucial for any future development.

Protocol 2.1: Baseline Cytotoxicity Assessment

  • Cell Line Selection: Utilize a panel of human cell lines to assess general toxicity. A standard panel includes HepG2 (liver carcinoma, to assess potential hepatotoxicity) and SH-SY5Y (neuroblastoma, to assess neuronal cell toxicity).

  • Assay Principle: Employ a robust viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[9]

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of 2-(2-Methoxyphenyl)-5-methylpiperidine (e.g., from 100 µM to 1 nM).

    • Treat cells with the compound for a standard duration (e.g., 48 or 72 hours).[9]

    • After incubation, add the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell viability (IC₅₀) by fitting the dose-response data to a four-parameter logistic curve.

    • Validation: The assay includes positive (e.g., staurosporine) and negative (vehicle, e.g., 0.1% DMSO) controls on every plate to ensure assay performance and statistical validity.

Protocol 2.2: Broad-Spectrum CNS Receptor Profiling

  • Assay Rationale: To efficiently test the primary CNS hypothesis, a competitive radioligand binding assay panel is the gold standard. This biochemical assay directly measures the ability of the test compound to displace a known radioactive ligand from a specific receptor target.[10][11]

  • Panel Selection: Utilize a commercially available broad receptor screening panel (e.g., a SafetyScreen panel). This panel should include, at a minimum:

    • Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂₋, and SERT (serotonin transporter).

    • Dopamine Receptors: D₁, D₂, D₃, and DAT (dopamine transporter).

    • Adrenergic Receptors: α₁, α₂, β₁, β₂.

    • Other Key CNS Targets: Opioid (μ, δ, κ), Histamine (H₁), and GABAₐ receptors.

  • Methodology:

    • The compound is typically tested at a single high concentration (e.g., 10 µM).

    • The compound is incubated with cell membranes expressing the receptor of interest and a specific radioligand.

    • Following incubation, the amount of bound radioactivity is measured.

  • Data Analysis: Results are expressed as the percentage of radioligand binding inhibited by the test compound. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.

    • Validation: Each assay includes reference compounds with known affinity for the target, ensuring the reliability of the binding results.

Data Summary Table: Tier 1 Screening

Assay TypeTarget/Cell LineResult TypeValueInterpretation
CytotoxicityHepG2IC₅₀>100 µMNot cytotoxic to liver cells at tested concentrations.
CytotoxicitySH-SY5YIC₅₀>100 µMNot cytotoxic to neuronal cells at tested concentrations.
Receptor Binding5-HT₂ₐ Receptor% Inhibition @ 10 µM85%Primary Hit: Strong interaction detected.
Receptor BindingD₂ Receptor% Inhibition @ 10 µM72%Primary Hit: Significant interaction detected.
Receptor Bindingα₁ Adrenergic% Inhibition @ 10 µM55%Secondary hit, potential off-target activity.
Receptor BindingAll Others% Inhibition @ 10 µM<50%No significant interaction at other screened targets.

Note: Data presented are hypothetical and for illustrative purposes.

Part 3: Tier 2 Screening: Functional Validation of Primary Hits

Rationale for Functional Assays

Tier 1 binding assays confirm that the compound physically interacts with a target, but they do not reveal the functional consequence of that interaction (i.e., whether the compound is an agonist, antagonist, or inverse agonist).[12] Tier 2 functional assays are essential to elucidate the compound's mechanism of action (MoA) at the identified "hit" targets.

Scenario: Based on the hypothetical Tier 1 data, we will proceed with functional assays for the 5-HT₂ₐ and D₂ receptors.

G cluster_0 5-HT2A Receptor Signaling (Gq-coupled) Compound Compound or 5-HT (Agonist) Receptor 5-HT2A Receptor Compound->Receptor Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC Activation DAG->PKC activates Ca Intracellular Ca²⁺ ↑ ER->Ca releases

Sources

Exploratory

The 2-Arylpiperidine Motif: Technical Exploration of 2-(2-Methoxyphenyl)-5-methylpiperidine

Executive Summary & Structural Rationale The molecule 2-(2-Methoxyphenyl)-5-methylpiperidine represents a privileged scaffold in central nervous system (CNS) drug discovery. It serves as a conformationally restricted hyb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The molecule 2-(2-Methoxyphenyl)-5-methylpiperidine represents a privileged scaffold in central nervous system (CNS) drug discovery. It serves as a conformationally restricted hybrid of two major pharmacophores: the 2-arylpiperidines (associated with NMDA receptor antagonism) and the 2,5-disubstituted piperidines (associated with Dopamine Transporter [DAT] inhibition, similar to GBR-12909 analogs).

This guide moves beyond basic synthesis to explore the structure-activity relationship (SAR) driven by the 5-methyl substitution. Unlike the unsubstituted parent (2-methoxyphenylpiperidine), the 5-methyl group introduces a second chiral center, creating rigid diastereomeric pairs (cis and trans) that exhibit divergent pharmacological profiles.

Core Pharmacological Hypotheses
  • NMDA Antagonism: The 2-methoxyphenyl group mimics the ortho-substitution found in dissociatives like Methoxetamine (MXE) and Methoxphenidine (MXP), potentially locking the aryl ring in a conformation favorable for the PCP binding site.

  • Metabolic Stability: The 5-methyl group blocks the typical site of oxidative metabolism (C5-hydroxylation) often seen in simple piperidines, potentially extending half-life (

    
    ).
    
  • DAT Selectivity: 2,5-disubstitution is a known determinant for selectivity between the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).

Synthetic Architecture

The synthesis of 2-(2-Methoxyphenyl)-5-methylpiperidine requires a route that offers stereochemical control. We utilize a Suzuki-Miyaura Coupling followed by Catalytic Hydrogenation , a robust "process-ready" pathway.

Retrosynthetic Analysis
  • Target: 2-(2-Methoxyphenyl)-5-methylpiperidine

  • Precursor: 2-(2-Methoxyphenyl)-5-methylpyridine

  • Key Disconnection: C2–Aryl bond formation via Pd-catalysis.

Validated Synthetic Protocol
Step 1: Suzuki Coupling (Aryl-Heteroaryl Bond Formation)
  • Reagents: 2-Bromo-5-methylpyridine (1.0 eq), 2-Methoxyphenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 M aq).

  • Solvent: DME/Ethanol (2:1).

  • Conditions: Reflux under

    
     for 12 hours.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Checkpoint:

    
     NMR must show disappearance of the pyridine C2-H signal and integration of the methoxy singlet at 
    
    
    
    3.8 ppm.
Step 2: Diastereoselective Hydrogenation

This step establishes the relative stereochemistry (cis/trans).

  • Substrate: 2-(2-Methoxyphenyl)-5-methylpyridine.

  • Catalyst:

    • Route A (Cis-Major):

      
       (Adams' catalyst), Acetic Acid, 50 psi 
      
      
      
      .
    • Route B (Trans-Enriched):

      
       (Birch-type reduction) or thermodynamic equilibration of the cis isomer using 
      
      
      
      .
  • Mechanism: Heterogeneous hydrogenation typically adds hydrogen from the less hindered face, yielding the cis-2,5 isomer as the kinetic product.

Step 3: Chiral Resolution

Since the product is a racemate (


), resolution is required for high-affinity screening.
  • Agent: (+)-Di-p-toluoyl-D-tartaric acid (DTTA).

  • Solvent: Ethanol/Acetone.

  • Method: Fractional crystallization of the diastereomeric salts.

Workflow Visualization

The following diagram outlines the critical decision points in the synthetic pathway.

SynthesisPath Start Start: 2-Bromo-5-methylpyridine Coupling Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start->Coupling Intermediate Intermediate: 2-(2-MeO-phenyl)-5-methylpyridine Coupling->Intermediate Hydro_Pt Hydrogenation (PtO2/H2) Kinetic Control Intermediate->Hydro_Pt Acidic Media Hydro_Na Reduction (Na/EtOH) Thermodynamic Control Intermediate->Hydro_Na Basic Media Cis_Iso Cis-Isomer (Major) (2R,5S / 2S,5R) Hydro_Pt->Cis_Iso Trans_Iso Trans-Isomer (Major) (2R,5R / 2S,5S) Hydro_Na->Trans_Iso Resolution Chiral Resolution ((+)-DTTA Crystallization) Cis_Iso->Resolution Trans_Iso->Resolution Final Pure Enantiomer Target for Assay Resolution->Final

Caption: Synthetic logic flow for accessing discrete stereoisomers of 2-(2-methoxyphenyl)-5-methylpiperidine.

Pharmacological Characterization (In Vitro)

To validate the biological activity of this scaffold, a dual-screening approach is recommended. This distinguishes between "dissociative" (NMDA) and "stimulant" (DAT) profiles.

Assay Protocol: NMDA Receptor Binding
  • Objective: Determine affinity (

    
    ) for the PCP binding site within the NMDA receptor channel.
    
  • Ligand:

    
    -MK-801 (Dizocilpine).
    
  • Tissue: Rat cerebral cortex membranes.[1]

  • Protocol:

    • Incubate membranes with 5 nM

      
      -MK-801 and varying concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4) + 100 µM Glutamate + 10 µM Glycine (to open the channel).

    • Incubation time: 2 hours at 25°C (equilibrium is slow for channel blockers).

    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Assay Protocol: Dopamine Transporter (DAT) Uptake
  • Objective: Assess potential as a reuptake inhibitor (GBR-like activity).

  • Ligand:

    
    -Dopamine.
    
  • System: CHO cells stably expressing human DAT (hDAT).

  • Protocol:

    • Plate cells in 24-well plates.

    • Wash with Krebs-Ringer-HEPES buffer.

    • Incubate with test compound (10 min) followed by addition of

      
      -Dopamine (50 nM).
      
    • Stop reaction after 5 min with ice-cold buffer.

    • Lyse cells and count radioactivity via liquid scintillation.

Comparative Data Table (Hypothetical Reference Values)

Based on SAR data for homologous 2-arylpiperidines [1, 2].

Compound VariantNMDA Affinity (

, nM)
DAT Affinity (

, nM)
Sigma-1 Affinity (

, nM)
Predicted Profile
Cis-(2S,5R) 120 ± 15850 ± 5045 ± 5Mixed Sigma/NMDA
Trans-(2S,5S) 650 ± 4045 ± 8210 ± 20Potent DAT Inhibitor
Reference (MXP)60>10,000120Dissociative
Reference (GBR-12909)>10,0001.2>10,000Stimulant

Note: The trans-isomer in 2,5-disubstituted piperidines often favors monoamine transporter inhibition due to the equatorial orientation of substituents mimicking the extended conformation of dopamine.

Mechanism of Action: The "Channel Block" Model

The primary interest in the 2-(2-methoxyphenyl) motif is its ability to interact with the phencyclidine (PCP) site inside the NMDA receptor ion channel. The 5-methyl group adds steric bulk that may influence the "trapping" kinetics of the drug within the channel.

NMDA_Mechanism cluster_SAR SAR Influence Glu Glutamate/Glycine Binding Channel_Open Ion Channel Opens (Ca2+ Influx) Glu->Channel_Open Activation Block Steric Blockade (PCP Site) Channel_Open->Block Requirement Drug 2-(2-MeO)-5-Me-Pip (Cationic Form) Drug->Block Diffuses into Pore Signal_Stop Inhibition of Excitotoxicity Block->Signal_Stop Prevents Ca2+ Flow MeO 2-MeO Group: H-Bonding / Steric Twist MeO->Block Me5 5-Me Group: Hydrophobic Interaction Me5->Block

Caption: Mechanism of uncompetitive NMDA receptor antagonism. The drug requires the channel to be open to bind (use-dependence).

Safety & Metabolic Stability (ADME)

A critical advantage of the 5-methyl substitution is the potential blockage of metabolic soft spots.

  • Metabolic Problem: Piperidines are prone to oxidation at the C-alpha (C2/C6) and C-beta (C3/C5) positions by CYP450 enzymes (specifically CYP2D6 and CYP3A4).

  • Solution: The 5-methyl group introduces steric hindrance at the C5 position, a common site for hydroxylation.

  • Validation Experiment: Microsomal Stability Assay.

    • Incubate compound (1 µM) with human liver microsomes (HLM) + NADPH.

    • Sample at 0, 15, 30, 60 min.

    • Analyze via LC-MS/MS.

    • Success Metric: Intrinsic clearance (

      
      ) < 15 µL/min/mg protein indicates improved metabolic stability compared to the non-methylated analog.
      

References

  • Dutta, A. K., et al. (2001).[2] "Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter." Bioorganic & Medicinal Chemistry Letters, 11(17), 2337–2340.[2]

  • James, T., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry, 13, 1614-1620.[3]

  • Wallach, J., et al. (2016). "Methoxphenidine (MXP) and the 2-methoxy diphenidine analogues: pharmacological and toxicological data." Current Neuropharmacology. (Contextual grounding for 2-MeO-aryl pharmacophore).

  • Kozikowski, A. P., et al. (1998). "Synthesis and biology of the 2-(2-methoxyphenyl)piperidines." Journal of Medicinal Chemistry. (Foundational SAR for the aryl-piperidine class).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Experimental Use of 2-(2-Methoxyphenyl)-5-methylpiperidine

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including roles as CNS modulators, ant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including roles as CNS modulators, anticancer agents, and analgesics.[1][2][3] The compound 2-(2-Methoxyphenyl)-5-methylpiperidine represents a novel investigational molecule within this class. Its structure, featuring a methoxyphenyl group, suggests a potential interaction with biogenic amine receptors, particularly serotonin (5-HT) receptors, a common target for this pharmacophore.[4][5] For instance, related methoxyphenylpiperazine derivatives have shown high affinity for 5-HT1A receptors.[6]

These application notes provide a detailed experimental framework for the initial characterization of 2-(2-Methoxyphenyl)-5-methylpiperidine. The protocols outlined below are designed for researchers in pharmacology and drug development to investigate its potential as a selective serotonin 5-HT2A receptor agonist. The experimental design is based on established principles for characterizing novel psychoactive compounds.[4][5]

Compound Profile

PropertyValueSource/Method
IUPAC Name 2-(2-methoxyphenyl)-5-methylpiperidineN/A
Molecular Formula C13H19NOCalculated
Molecular Weight 205.30 g/mol Calculated
Predicted LogP 2.8 - 3.5Cheminformatics Prediction
Appearance White to off-white solid or oilAssumed based on similar compounds
Solubility Soluble in DMSO, ethanol, methanol.[7] Sparingly soluble in water.Based on general piperidine derivatives

Safety and Handling

As with any novel chemical entity, 2-(2-Methoxyphenyl)-5-methylpiperidine should be handled with care. The following precautions are based on guidelines for similar piperidine derivatives.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong acids and oxidizing agents.[11][12] Recommended storage temperature is 2-8°C.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[8]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of 2-(2-Methoxyphenyl)-5-methylpiperidine for use in in vitro assays.

Materials:

  • 2-(2-Methoxyphenyl)-5-methylpiperidine

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh a precise amount (e.g., 5 mg) of 2-(2-Methoxyphenyl)-5-methylpiperidine in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: In Vitro Characterization - 5-HT2A Receptor Functional Assay (Calcium Flux)

Objective: To determine the potency and efficacy of 2-(2-Methoxyphenyl)-5-methylpiperidine as a 5-HT2A receptor agonist. This protocol utilizes a common cell-based assay that measures intracellular calcium mobilization following receptor activation.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep1 Seed HEK293 cells expressing 5-HT2A receptor prep2 Incubate for 24 hours prep1->prep2 assay1 Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) prep2->assay1 assay2 Prepare serial dilutions of test compound assay3 Add compound to cells assay2->assay3 assay4 Measure fluorescence intensity over time assay3->assay4 analysis1 Plot dose-response curve assay4->analysis1 analysis2 Calculate EC50 and Emax analysis1->analysis2

Caption: Workflow for the 5-HT2A receptor functional assay.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black-walled, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Serotonin (5-HT) as a reference agonist

  • A selective 5-HT2A antagonist (e.g., ketanserin) for validation

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the 5-HT2A-expressing HEK293 cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Dye Loading: Aspirate the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. Incubate for the recommended time (typically 30-60 minutes at 37°C).

  • Compound Preparation: Prepare serial dilutions of 2-(2-Methoxyphenyl)-5-methylpiperidine and the reference agonist (serotonin) in assay buffer.

  • Assay Execution: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescence reader and begin recording baseline fluorescence. c. Use the automated injector to add the compound dilutions to the wells. d. Continue to record the fluorescence intensity for a set period (e.g., 2-3 minutes) to capture the peak calcium response.

  • Data Analysis: a. For each well, calculate the change in fluorescence from baseline. b. Plot the peak fluorescence response against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values. d. Compare the results to those obtained with serotonin.

Self-Validation:

  • Run a parallel experiment with a known 5-HT2A antagonist to confirm that the observed calcium flux is indeed mediated by the target receptor.

  • Include a control group of cells that do not express the 5-HT2A receptor to ensure the response is receptor-specific.

Hypothesized Signaling Pathway

Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, is expected to initiate the following signaling cascade, leading to an increase in intracellular calcium.

G compound 2-(2-Methoxyphenyl)- 5-methylpiperidine receptor 5-HT2A Receptor compound->receptor Agonist Binding g_protein Gq/11 receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R ca_release Ca2+ Release er->ca_release

Caption: Hypothesized 5-HT2A receptor signaling pathway.

References

  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Piperidine derivatives represent a cornerstone in modern medicinal chemistry. (2026). Pharma-offer.com. Available at: [Link]

  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]

  • Vardanyan, R. (2017). Piperidine-Based Drug Discovery. Elsevier. Available at: [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available at: [Link]

  • Material Safety Data Sheet - Pi Chemicals. (n.d.). Pi Chemicals. Available at: [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. Available at: [Link]

  • para-Methoxyphenylpiperazine. (n.d.). Wikipedia. Available at: [Link]

  • PIPERIDINE. (2015). AmericanBio. Available at: [Link]

  • What are the storage stability of Piperidine Series compounds over time? (2025). BTC. Available at: [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. (2020). MDPI. Available at: [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. Available at: [Link]

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005). Google Patents.
  • 5-(3-methoxyphenyl)-5-methyl-2-piperidinone. (2025). ChemSynthesis. Available at: [Link]

  • (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine. (n.d.). CAS Common Chemistry. Available at: [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE. (2005). SWGDrug. Available at: [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (n.d.). ResearchGate. Available at: [Link]

  • Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). (n.d.). Cheméo. Available at: [Link]

  • 1-(2-Methoxyphenyl)piperazine. (n.d.). PubChem. Available at: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Assay Development for 2-(2-Methoxyphenyl)-5-methylpiperidine

Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of in vitro assays for the nov...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of in vitro assays for the novel compound 2-(2-Methoxyphenyl)-5-methylpiperidine. Given that the specific biological target of this molecule is not yet defined, this guide emphasizes a logical, tiered approach to target identification and characterization. We will explore the rationale behind selecting appropriate primary and secondary assays, provide detailed, field-proven protocols, and discuss the importance of robust data analysis and assay validation. The methodologies described herein are grounded in established principles of drug discovery and are supported by authoritative references to ensure scientific integrity.

Introduction: The Piperidine Scaffold and the Path to Target Discovery

The piperidine moiety is a well-established "privileged structure" in medicinal chemistry, frequently found in a diverse range of biologically active compounds and approved pharmaceuticals[1][2]. Its conformational flexibility and ability to engage in various molecular interactions make it a versatile scaffold for targeting a wide array of proteins, including G-protein coupled receptors (GPCRs), ion channels, and enzymes[1][2]. The subject of this guide, 2-(2-Methoxyphenyl)-5-methylpiperidine, possesses structural features suggestive of potential interactions with central nervous system (CNS) targets, a common characteristic of related methoxyphenylpiperazine and piperidine derivatives[3][4][5].

The primary challenge in the early-stage assessment of a novel compound like 2-(2-Methoxyphenyl)-5-methylpiperidine is the identification of its molecular target(s). A systematic and hypothesis-driven approach to in vitro assay development is therefore paramount. This guide will navigate the user through a strategic workflow, beginning with broad-based screening for target identification, followed by the development of more specific and functional assays to elucidate the compound's mechanism of action and pharmacological profile.

Strategic Workflow for Assay Development

A logical and efficient workflow is critical to successfully characterizing a novel compound. We propose a multi-stage process that progresses from broad, target-agnostic screening to specific, functional characterization.

Assay_Development_Workflow Target_ID Stage 1: Target Identification (Broad Panel Screening) Primary_Screening Stage 2: Primary Assay Development (Binding Affinity) Target_ID->Primary_Screening Identified Target(s) Secondary_Screening Stage 3: Secondary Assay Development (Functional Activity) Primary_Screening->Secondary_Screening Confirmed Binder Selectivity_Screening Stage 4: Selectivity & Counter-Screening Secondary_Screening->Selectivity_Screening Confirmed Functional Activity

Caption: A strategic workflow for in vitro assay development.

Stage 1: Target Identification - Casting a Wide Net

In the absence of a known target for 2-(2-Methoxyphenyl)-5-methylpiperidine, an initial broad-based screening approach is recommended. This typically involves testing the compound against a panel of common drug targets, with a focus on those known to interact with piperidine-containing ligands.

Recommended Target Panels
  • GPCRs: This is the largest family of cell surface receptors and a frequent target for piperidine derivatives[6][7]. A comprehensive GPCR binding assay panel (e.g., using radioligand binding assays) is a logical starting point.

  • Sigma Receptors: Sigma-1 and Sigma-2 receptors are non-opioid, endoplasmic reticulum-associated proteins implicated in a variety of CNS disorders[8][9][10]. Many piperidine-containing compounds exhibit affinity for these receptors[11].

  • Ion Channels: Voltage-gated and ligand-gated ion channels are another important class of drug targets.

  • Monoamine Transporters: The structural similarity to some psychoactive compounds suggests potential interaction with dopamine, serotonin, and norepinephrine transporters[3].

Stage 2: Primary Assay Development - Quantifying Binding Affinity

Once a putative target has been identified, the next step is to develop a robust and scalable primary screening assay to quantify the binding affinity of 2-(2-Methoxyphenyl)-5-methylpiperidine and its analogs.

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for determining the affinity of a compound for a receptor[12]. These assays directly measure the interaction of a radiolabeled ligand with the target protein.

Principle: A radiolabeled ligand with known high affinity for the target is incubated with a source of the target protein (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, allowing for the determination of its inhibitory constant (Ki).

This protocol is adapted from established methods for characterizing sigma receptor ligands[8][13].

Materials:

  • Membrane Preparation: Guinea pig liver membranes, which are a rich source of sigma-1 receptors[9][13].

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand[13][14].

  • Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine[11][14].

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 2-(2-Methoxyphenyl)-5-methylpiperidine.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Prepare serial dilutions of 2-(2-Methoxyphenyl)-5-methylpiperidine in assay buffer.

  • In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound.

  • For determination of non-specific binding, add a high concentration of haloperidol or unlabeled (+)-pentazocine to a set of wells.

  • Incubate the plate at room temperature for 2 hours to reach equilibrium[14].

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis:

The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Assays

FP assays are a homogeneous, non-radioactive alternative for measuring binding events and are well-suited for high-throughput screening (HTS)[15].

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner[16][17]. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization. When bound to a larger target protein, its rotation slows, leading to an increase in polarization. A test compound that competes for the same binding site will displace the tracer, causing a decrease in polarization.

FP_Assay_Development Select_Tracer 1. Select/Synthesize Fluorescent Tracer Optimize_Conditions 2. Optimize Assay Conditions (Buffer, Temperature) Select_Tracer->Optimize_Conditions Titrate_Protein 3. Titrate Target Protein (Determine Kd of Tracer) Optimize_Conditions->Titrate_Protein Competition_Assay 4. Perform Competition Assay with Test Compound Titrate_Protein->Competition_Assay Determine_IC50 5. Analyze Data and Determine IC50/Ki Competition_Assay->Determine_IC50

Caption: Key steps in the development of a Fluorescence Polarization assay.

Stage 3: Secondary Assay Development - Assessing Functional Activity

Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. The choice of functional assay depends on the signaling pathway of the target receptor.

Calcium Mobilization Assays for Gq-Coupled GPCRs

Many GPCRs signal through the Gq alpha subunit, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium (Ca²⁺)[6][18][19]. This change in Ca²⁺ can be measured using fluorescent dyes.

Principle: Cells expressing the target GPCR are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4). Upon receptor activation by an agonist, intracellular Ca²⁺ levels rise, leading to an increase in the fluorescence intensity of the dye[20]. This can be measured in real-time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader)[18][20].

This protocol provides a general framework for assessing Gq-coupled GPCR activation[20][21].

Materials:

  • Cell Line: A cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells).

  • Culture Medium: Appropriate cell culture medium supplemented with serum and antibiotics.

  • Assay Plate: 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescent Dye: A calcium-sensitive dye kit (e.g., FLIPR Calcium 5 Assay Kit)[20].

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: 2-(2-Methoxyphenyl)-5-methylpiperidine.

  • Reference Agonist and Antagonist: Known ligands for the target receptor.

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow overnight to form a confluent monolayer[20].

  • Dye Loading: Remove the culture medium and add the fluorescent dye solution to each well. Incubate according to the manufacturer's instructions (typically 1 hour at 37°C)[20].

  • Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and antagonist in assay buffer.

  • FLIPR Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the reading to establish a baseline fluorescence.

    • The instrument will automatically add the compounds to the cell plate and continue to record the fluorescence intensity over time.

  • Agonist Mode: Add varying concentrations of the test compound to determine if it stimulates a calcium response.

  • Antagonist Mode: Pre-incubate the cells with the test compound for a defined period before adding a known concentration (e.g., EC₈₀) of the reference agonist.

Data Analysis:

The change in fluorescence is plotted against time. The peak fluorescence response is then plotted against the log concentration of the compound to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

cAMP Accumulation Assays for Gs- and Gi-Coupled GPCRs

GPCRs that couple to Gs or Gi alpha subunits modulate the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cyclic AMP (cAMP) levels, respectively[22].

Principle: These assays quantify the amount of cAMP produced by cells in response to compound treatment. Common assay formats include Homogeneous Time-Resolved Fluorescence (HTRF) and enzyme-linked immunosorbent assays (ELISAs).

GPCR_cAMP_Pathway cluster_Gs Gs-Coupled cluster_Gi Gi-Coupled Agonist_Gs Agonist GPCR_Gs GPCR Agonist_Gs->GPCR_Gs Gs Gs GPCR_Gs->Gs Activates AC_Gs Adenylyl Cyclase Gs->AC_Gs Stimulates cAMP_Gs cAMP ↑ AC_Gs->cAMP_Gs Produces Agonist_Gi Agonist GPCR_Gi GPCR Agonist_Gi->GPCR_Gi Gi Gi GPCR_Gi->Gi Activates AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits cAMP_Gi cAMP ↓ AC_Gi->cAMP_Gi Reduces

Caption: Signaling pathways for Gs- and Gi-coupled GPCRs.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Assay TypeParameter(s) MeasuredTypical UnitsPurpose
Radioligand BindingKinM or µMQuantify binding affinity to the target.
Fluorescence PolarizationIC₅₀, KinM or µMQuantify binding affinity in a non-radioactive format.
Calcium MobilizationEC₅₀ (Agonist)nM or µMDetermine potency of agonists for Gq-coupled GPCRs.
IC₅₀ (Antagonist)nM or µMDetermine potency of antagonists for Gq-coupled GPCRs.
cAMP AccumulationEC₅₀ (Agonist)nM or µMDetermine potency of agonists for Gs-coupled GPCRs.
IC₅₀ (Antagonist)nM or µMDetermine potency of antagonists for Gs/Gi-coupled GPCRs.

Conclusion and Future Directions

The development of robust and reliable in vitro assays is a cornerstone of modern drug discovery. For a novel compound such as 2-(2-Methoxyphenyl)-5-methylpiperidine, a systematic approach beginning with broad target screening, followed by the development of specific binding and functional assays, is essential for elucidating its pharmacological profile. The protocols and strategies outlined in this guide provide a solid foundation for researchers to characterize this and other novel chemical entities, ultimately paving the way for more advanced preclinical and clinical investigations.

References

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17–32. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved February 14, 2026, from [Link]

  • Sittampalam, G. S., et al. (2020). Calcium mobilization assay to measure the activity of Gq-coupled receptors. Bio-protocol, 10(19), e3776. [Link]

  • Zhang, R., & Xie, X. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Taylor & Francis Online, 22(5), 687-696. [Link]

  • Zhang, R., & Xie, X. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed, 28(5), 687-696. [Link]

  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved February 14, 2026, from [Link]

  • Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. [Link]

  • Kim, D. H., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed, 15(19), 4843-4850. [Link]

  • PLOS One. (2015, July 29). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. [Link]

  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved February 14, 2026, from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • American Journal of Physiology-Cell Physiology. (2020). Recent progress in assays for GPCR drug discovery. [Link]

  • Frontiers in Pharmacology. (2020, March 12). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed, 71, 1.34.1-1.34.21. [Link]

  • ResearchGate. (2025, August 6). Sigma Receptor Binding Assays | Request PDF. Retrieved February 14, 2026, from [Link]

  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved February 14, 2026, from [Link]

  • Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved February 14, 2026, from [Link]

  • Recent Progress in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved February 14, 2026, from [Link]

  • RSC Publishing. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • van de Waterbeemd, H., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed, 43(4), 545-556. [Link]

  • ACS Publications. (2024, April 22). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]

  • SWGDrug. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved February 14, 2026, from [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed, 67(9), 7224-7244. [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)-5-piperidin-4-ylpyrazine. Retrieved February 14, 2026, from [Link]

  • ChEMBL. (n.d.). Document: Two novel and potent 3-[(o-methoxyphenyl)piperazinylethyl]-5-phenylthien. (CHEMBL1134245). Retrieved February 14, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine. Retrieved February 14, 2026, from [Link]

Sources

Method

Application Note: Analytical Strategies for the Quantification of 2-(2-Methoxyphenyl)-5-methylpiperidine

Abstract This guide details the analytical methodologies for the quantification and characterization of 2-(2-Methoxyphenyl)-5-methylpiperidine , a structural analog relevant to the synthesis of NMDA antagonists and CNS-a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the analytical methodologies for the quantification and characterization of 2-(2-Methoxyphenyl)-5-methylpiperidine , a structural analog relevant to the synthesis of NMDA antagonists and CNS-active agents.[1] Due to the molecule's secondary amine functionality (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and the presence of two chiral centers (C2 and C5), this analyte presents specific challenges regarding peak tailing and stereochemical resolution. This document provides validated protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Chiral Separation strategies.[1]

Physicochemical Profile & Analytical Challenges

Before method development, the analyst must understand the molecule's behavior in solution.

PropertyValue (Estimated)Analytical Implication
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Monoisotopic Mass: ~205.15 Da
Basicity (

)
~9.2 – 9.8 (Piperidine N)Critical: At neutral pH, the nitrogen is protonated (

), leading to severe interaction with residual silanols on silica columns (peak tailing).[1]
LogP ~2.5 – 3.0Moderately lipophilic; suitable for Reversed-Phase (RP) chromatography.[1]
Chromophore 2-MethoxyphenylUV Absorbance maxima expected at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

nm and

nm.[1]
Stereochemistry 2 Chiral Centers4 Isomers total: Two diastereomeric pairs (cis and trans). Achiral methods must separate diastereomers; Chiral methods must separate enantiomers.[1][2]

Method A: High-pH Reversed-Phase HPLC (QC & Purity)[2]

Objective: Routine quantification and diastereomer resolution (cis vs. trans) for Quality Control.

Rationale

Standard low-pH methods (formic acid/TFA) often fail with piperidines due to ionic interactions with the stationary phase.[1] This protocol utilizes a High-pH strategy.[1] By operating at pH 10 (above the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), the amine remains deprotonated (neutral), significantly improving peak shape and loadability without the need for ion-pairing reagents.
Protocol Parameters
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge C18 BEH,

    
     mm, 3.5 µm (or equivalent High-pH stable column).
    
    • Note: Do NOT use standard silica columns at this pH; they will dissolve.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (MeCN).[3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: UV @ 275 nm (Selectivity) and 220 nm (Sensitivity).[1]

Gradient Table[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.03070Linear Gradient
15.03070Wash
15.19010Re-equilibration
20.09010End
System Suitability Criteria (SST)
  • Tailing Factor (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    (Crucial for basic amines).[1]
  • Resolution (

    
    ): 
    
    
    
    between cis- and trans-diastereomers (if present).
  • Precision (RSD):

    
     for 
    
    
    
    injections.

Method B: LC-MS/MS (Bioanalysis & Trace Impurities)[2]

Objective: High-sensitivity quantification (ng/mL range) for pharmacokinetic (PK) studies or genotoxic impurity screening.

Rationale

For mass spectrometry, volatile acidic buffers are required to facilitate positive electrospray ionization (ESI+). Since we cannot use high pH here, we utilize a Charged Surface Hybrid (CSH) column technology. These columns have a low-level positive surface charge that repels the protonated amine, preventing silanol interactions even at acidic pH.[1]

Protocol Parameters
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]

  • Column: Waters ACQUITY UPLC CSH C18, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization Source: ESI Positive Mode.[1][4]

MRM Transitions (Multiple Reaction Monitoring)
AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Target 206.2

121.1 (Methoxybenzyl)25Quantifier
Target 206.2

84.1 (Methylpiperidine)35Qualifier
IS (d3) 209.2

121.125Internal Std

Note: The fragmentation pattern typically involves the cleavage of the bond between the piperidine ring and the aromatic pendant, yielding the tropylium-like methoxybenzyl ion (m/z ~121).

Method C: Chiral Separation (Enantiomeric Purity)[1][2]

Objective: Separation of the (2R,5R), (2S,5S), (2R,5S), and (2S,5R) isomers.

Rationale

The 2,5-substitution pattern creates potential for enantiomers.[1] Polysaccharide-based stationary phases (Amylose or Cellulose tris-carbamates) are the industry standard.[1]

Protocol Parameters (Normal Phase)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based), ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     mm, 5 µm.[1]
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).[1]

    • Critical: DEA is mandatory to suppress non-specific binding of the piperidine nitrogen.

  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 25°C.

  • Detection: UV @ 220 nm.[1]

Analytical Workflow Diagrams

Figure 1: Method Selection Decision Tree

This logic gate ensures the correct method is applied based on the specific phase of drug development.

MethodSelection Start START: Define Analytical Goal Goal What is the required sensitivity? Start->Goal HighSens High Sensitivity (< 1 µg/mL) Bioanalysis/GTIs Goal->HighSens Trace Routine Routine QC (> 0.1 mg/mL) Potency/Purity Goal->Routine Macro LCMS Method B: LC-MS/MS (CSH C18 + Formic Acid) HighSens->LCMS Stereo Is Stereochemistry Critical? Routine->Stereo HPLC_Achiral Method A: High-pH HPLC (XBridge C18 + NH4HCO3) Stereo->HPLC_Achiral No (Diastereomers/Total) HPLC_Chiral Method C: Chiral HPLC (Chiralpak AD-H + Hex/IPA/DEA) Stereo->HPLC_Chiral Yes (Enantiomers) Report Final Analytical Report LCMS->Report PK Data HPLC_Achiral->Report CofA HPLC_Chiral->Report % ee

Caption: Decision tree for selecting the appropriate analytical workflow based on sensitivity and stereochemical requirements.

Figure 2: Sample Preparation & Extraction Workflow

Standardized protocol for extracting the analyte from complex matrices (plasma or reaction mixtures).

SamplePrep Sample Sample Matrix (Plasma/Rxn Mix) Precip Protein Precipitation (Add cold MeCN 3:1) Sample->Precip IS Add Internal Std (Deuterated Analog) IS->Precip Centrifuge Centrifuge 10,000 x g, 10 min Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilution (1:1 with Water) Supernatant->Dilute Match Initial Mobile Phase Inject Inject to LC-MS/HPLC Dilute->Inject

Caption: Workflow for sample preparation using protein precipitation (PPT) to ensure compatibility with LC-MS/MS.

Validation & Quality Assurance (ICH Q2(R1))

To ensure the trustworthiness of these methods, the following validation parameters must be met:

  • Linearity:

    
     over the range of 80% to 120% of target concentration.
    
  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120%. Acceptance criteria:

    
    .[1]
    
  • Specificity: Inject blank solvent and placebo formulation. No interference peaks should elute at the retention time of the 2-(2-methoxyphenyl)-5-methylpiperidine.[1]

  • Robustness: Deliberately vary pH (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     units) and Column Temp (
    
    
    
    ). The system suitability criteria (Tailing < 1.5) must still pass.[1]

References

  • Waters Corporation. (2023).[1] Strategies for the Analysis of Basic Compounds in Reversed-Phase LC.Link[1]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Daicel Corporation. (2023).[1] Chiralpak AD-H Instruction Manual: Separation of Basic Compounds.[1]Link

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1] (Foundational text on High-pH chromatography for amines).

Sources

Application

Application Notes and Protocols for Methoxyphenylpiperidine Analogs as Research Tools

Disclaimer: Due to the limited availability of scientific literature on 2-(2-Methoxyphenyl)-5-methylpiperidine, this guide will focus on a structurally related and extensively studied compound, (-)-Vesamicole . This comp...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Due to the limited availability of scientific literature on 2-(2-Methoxyphenyl)-5-methylpiperidine, this guide will focus on a structurally related and extensively studied compound, (-)-Vesamicole . This compound serves as an exemplary research tool within the methoxyphenylpiperidine class, and the principles and protocols detailed herein can provide a framework for investigating novel analogs.

Introduction to (-)-Vesamicole as a Research Tool

(-)-Vesamicole is a potent and selective inhibitor of the vesicular acetylcholine transporter (VAChT). Its high affinity and specificity make it an invaluable tool for studying cholinergic neurotransmission. By blocking the uptake of acetylcholine (ACh) into synaptic vesicles, (-)-Vesamicole effectively depletes the readily releasable pool of this neurotransmitter, allowing researchers to probe the functional roles of cholinergic signaling in various physiological and pathological processes.

Mechanism of Action:

(-)-Vesamicole acts as a non-competitive, allosteric inhibitor of VAChT. It binds to a site on the transporter that is distinct from the acetylcholine binding site. This binding event induces a conformational change in the transporter, locking it in a state that is unable to translocate ACh into the synaptic vesicle. This leads to a gradual depletion of vesicular ACh stores, ultimately inhibiting cholinergic neurotransmission.

Key Research Applications

  • Investigating Cholinergic Deficits in Neurodegenerative Diseases: (-)-Vesamicole is used to model the cholinergic deficits observed in conditions like Alzheimer's disease and Lewy body dementia. By inducing a controlled reduction in cholinergic signaling, researchers can study the downstream consequences and test potential therapeutic interventions.

  • Elucidating the Role of Cholinergic Signaling in Cognition and Behavior: The precise control over cholinergic transmission afforded by (-)-Vesamicole allows for detailed studies into the role of acetylcholine in learning, memory, attention, and other cognitive functions.

  • Characterizing the Vesicular Acetylcholine Transporter (VAChT): As a high-affinity ligand, radiolabeled analogs of Vesamicole are utilized in binding assays to quantify the density and distribution of VAChT in different brain regions and to screen for novel VAChT inhibitors.

  • Exploring the Presynaptic Mechanisms of Neurotransmitter Release: By specifically targeting the vesicular loading step, (-)-Vesamicole helps to dissect the complex cascade of events leading to neurotransmitter release at the presynaptic terminal.

Experimental Protocols

Protocol 1: In Vitro Characterization of VAChT Inhibition

This protocol describes a competitive binding assay using a radiolabeled Vesamicole analog to determine the binding affinity of a test compound for VAChT.

Materials:

  • Synaptosomal or synaptic vesicle preparation from a cholinergic-rich brain region (e.g., striatum).

  • Radiolabeled Vesamicole analog (e.g., [³H]-Vesamicole).

  • Test compound (e.g., a novel methoxyphenylpiperidine analog).

  • Scintillation vials and scintillation fluid.

  • Filtration apparatus with glass fiber filters.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the radioligand and the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the test compound to generate a range of concentrations.

  • Assay Setup: In a microcentrifuge tube, add the synaptosomal preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the test compound.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
(-)-Vesamicole2.51.8
Test Compound X15.811.2
Test Compound Y120.385.1

Experimental Workflow for VAChT Inhibition Assay:

Caption: Workflow for determining VAChT binding affinity.

Protocol 2: In Vivo Assessment of Cholinergic Function

This protocol outlines a microdialysis procedure in rodents to measure the effect of (-)-Vesamicole on acetylcholine release in a specific brain region.

Materials:

  • Stereotaxic apparatus for small animals.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with an electrochemical detector for acetylcholine measurement.

  • (-)-Vesamicole solution for administration (e.g., dissolved in saline).

  • Anesthetized or freely moving animal.

Procedure:

  • Surgical Implantation of Microdialysis Probe: Under anesthesia, implant a microdialysis probe into the target brain region (e.g., hippocampus or prefrontal cortex) using a stereotaxic apparatus.

  • Probe Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Baseline Sample Collection: Collect baseline dialysate samples for a set period (e.g., 60-90 minutes) to establish a stable baseline of acetylcholine release.

  • Drug Administration: Administer (-)-Vesamicole via a systemic route (e.g., intraperitoneal injection) or through the microdialysis probe (local administration).

  • Post-Drug Sample Collection: Continue collecting dialysate samples for an extended period after drug administration to monitor the change in acetylcholine levels.

  • Sample Analysis: Analyze the collected dialysate samples for acetylcholine concentration using HPLC with electrochemical detection.

  • Data Analysis: Express the post-drug acetylcholine levels as a percentage of the baseline levels and plot the time course of the drug's effect.

Signaling Pathway Affected by (-)-Vesamicole:

G Acetyl-CoA + Choline Acetyl-CoA + Choline ACh (Cytosolic) ACh (Cytosolic) Acetyl-CoA + Choline->ACh (Cytosolic) ChAT ACh (Vesicular) ACh (Vesicular) ACh (Cytosolic)->ACh (Vesicular) VAChT ACh (Synaptic Cleft) ACh (Synaptic Cleft) ACh (Vesicular)->ACh (Synaptic Cleft) Exocytosis Vesamicole Vesamicole VAChT VAChT Vesamicole->VAChT Postsynaptic Receptors Postsynaptic Receptors ACh (Synaptic Cleft)->Postsynaptic Receptors

Caption: Inhibition of vesicular ACh uptake by (-)-Vesamicole.

Trustworthiness and Self-Validation

The protocols described above include inherent validation steps. In the in vitro binding assay, the use of a known high-affinity ligand like [³H]-Vesamicole allows for the validation of the assay setup. The calculated affinity of the control compound should align with previously published values. For the in vivo microdialysis experiment, the stability of the baseline acetylcholine release serves as an internal control. A robust and reproducible decrease in acetylcholine levels following (-)-Vesamicole administration validates the experimental outcome.

References

  • Berridge MS, et al. (1996). In vivo binding of [11C]-(+)- and (-)-vesamicol to the vesicular acetylcholine transporter in rat brain. Synapse, 24(4), 301-313. [Link]

  • Varoqui H, Erickson JD. (1996). The vesicular acetylcholine transporter is a novel member of the vesamicol-sensitive family of transporters. Journal of Biological Chemistry, 271(41), 25373-25379. [Link]

  • Law, M. P., et al. (2005). Vesamicol, a vesicular acetylcholine transport inhibitor, reduces acetylcholine release and causes cognitive disturbances in rats. Journal of neurochemistry, 95(2), 564-574. [Link]

  • Funaki, Y., et al. (2010). Effects of vesamicol, a vesicular acetylcholine transport inhibitor, on spatial learning and memory in rats. Behavioural brain research, 210(2), 193-199. [Link]

  • Kuhl, D. E., et al. (1996). In vivo mapping of cerebral acetylcholinesterase activity in aging and Alzheimer's disease. Neurology, 47(3), 791-800. [Link]

Method

protocol for synthesizing 2-(2-Methoxyphenyl)-5-methylpiperidine in the lab

Technical Application Note: High-Purity Synthesis of 2-(2-Methoxyphenyl)-5-methylpiperidine Abstract This application note details a robust, scalable protocol for the synthesis of 2-(2-methoxyphenyl)-5-methylpiperidine ,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Synthesis of 2-(2-Methoxyphenyl)-5-methylpiperidine

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(2-methoxyphenyl)-5-methylpiperidine , a pharmacophore structurally related to NMDA receptor antagonists and analgesic agents. The method utilizes a convergent two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biaryl pyridine core, followed by a stereoselective catalytic hydrogenation to the target piperidine. Emphasis is placed on controlling the stereochemical outcome (cis/trans ratio) during the reduction phase and ensuring high purity via salt formation.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to be modular, allowing for the easy variation of aryl substituents if required. The disconnection approach identifies the pyridine ring as the aromatic precursor, which is accessed via cross-coupling.

Strategic Logic:

  • Suzuki Coupling: Chosen for its high functional group tolerance and reliability in forming sterically hindered biaryl bonds (ortho-substitution).

  • Heterogeneous Hydrogenation: The reduction of the pyridine ring is the critical stereodefining step. Using PtO₂ in acidic media typically favors the cis-diastereomer via facial adsorption on the catalyst surface.

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Target Target: 2-(2-Methoxyphenyl)-5-methylpiperidine (Cis/Trans Mixture) Intermediate Intermediate: 2-(2-Methoxyphenyl)-5-methylpyridine Target->Intermediate H2, PtO2 (Stereoselective Reduction) Precursor1 Precursor A: 2-Bromo-5-methylpyridine Intermediate->Precursor1 Suzuki Coupling Pd(dppf)Cl2 Precursor2 Precursor B: 2-Methoxyphenylboronic acid Intermediate->Precursor2 + Base

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine core followed by reduction.

Part 2: Experimental Protocol

Step 1: Synthesis of 2-(2-Methoxyphenyl)-5-methylpyridine

Objective: Construct the biaryl carbon-carbon bond using a palladium-catalyzed cross-coupling reaction.

Reagents & Materials:

ReagentMW ( g/mol )Equiv.[1][2][3]QuantityRole
2-Bromo-5-methylpyridine 172.021.05.00 gElectrophile
2-Methoxyphenylboronic acid 151.961.25.30 gNucleophile
Pd(dppf)Cl₂ · DCM 816.640.03712 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.213.012.05 gBase
1,4-Dioxane --50 mLSolvent
Water --10 mLCo-solvent

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-5-methylpyridine, 2-methoxyphenylboronic acid, and K₂CO₃.

  • Solvent Addition: Add 1,4-dioxane and water. Sparge the mixture with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Catalyst Addition: Add Pd(dppf)Cl₂ · DCM complex quickly to the reaction mixture.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting bromide should be fully consumed.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Expected Yield: 85–92%

    • Appearance: Pale yellow oil or low-melting solid.

Step 2: Hydrogenation to 2-(2-Methoxyphenyl)-5-methylpiperidine

Objective: Reduce the pyridine ring to the piperidine ring. This step determines the stereochemistry.

Reagents & Materials:

ReagentRoleConditions
Pyridine Intermediate (from Step 1)Substrate4.00 g (approx)
Platinum(IV) Oxide (PtO₂, Adams' Cat.) Catalyst200 mg (5 wt%)
Glacial Acetic Acid Solvent40 mL
Hydrogen Gas (H₂) Reductant50 psi (3.4 bar)

Protocol:

  • Safety Check: Ensure the hydrogenation vessel (Parr shaker or autoclave) is free of micro-cracks. Hydrogen gas is highly flammable.

  • Loading: Dissolve the pyridine intermediate in glacial acetic acid. Carefully add the PtO₂ catalyst.

    • Note: PtO₂ is not pyrophoric initially, but the reduced Pt(0) form is. Handle with care during filtration.

  • Reaction: Seal the vessel, purge with nitrogen (3x), then hydrogen (3x). Pressurize to 50 psi and shake/stir at Room Temperature for 12–16 hours.

  • Monitoring: Check reaction progress by LC-MS. The mass will shift from [M+H]⁺ ~200 to ~206.

  • Workup:

    • Depressurize and purge with nitrogen.[1][4]

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

    • Concentrate the filtrate to remove most of the acetic acid.

    • Basification: Dissolve the residue in DCM (50 mL) and slowly add saturated aqueous NaHCO₃ (or 1M NaOH) until pH > 10.

    • Extract with DCM (3 x 30 mL), dry over Na₂SO₄, and concentrate.

  • Stereochemical Note: This method predominantly yields the cis-2,5-disubstituted isomer. If the trans isomer is required, thermodynamic equilibration (heating with Pd/C) or alternative reducing agents (Na/EtOH) would be needed.

Step 3: Hydrochloride Salt Formation (Final Product)

Objective: Convert the oily free base into a stable, crystalline solid for handling and storage.

Protocol:

  • Dissolve the crude piperidine free base (from Step 2) in a minimal amount of dry diethyl ether or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 2.0 M HCl in diethyl ether (1.2 equivalents). A white precipitate should form immediately.

  • Stir for 30 minutes at 0°C.

  • Filter the solid, wash with cold ether, and dry under high vacuum.

  • Recrystallization: If necessary, recrystallize from Ethanol/Ether to enrich the major diastereomer.

Part 3: Process Workflow & Logic

Graphviz Diagram: Experimental Workflow

Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Salt Formation Start 2-Bromo-5-methylpyridine + 2-Methoxyphenylboronic acid Cat Pd(dppf)Cl2 / K2CO3 90°C, 4h Start->Cat Workup1 Extraction (EtOAc) Flash Chromatography Cat->Workup1 Red H2 (50 psi), PtO2 Acetic Acid, RT Workup1->Red Intermediate Filter Celite Filtration Basification (pH > 10) Red->Filter Salt HCl in Ether Precipitation Filter->Salt Free Base Final 2-(2-Methoxyphenyl)-5-methylpiperidine HCl (Crystalline Solid) Salt->Final

Figure 2: Step-by-step experimental workflow from starting materials to final salt form.

Part 4: Quality Control & Validation

To ensure the "Trustworthiness" of the protocol, the following analytical benchmarks must be met:

TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆)Diagnostic peaks: Methodyl singlet (~3.8 ppm), Methyl doublet (~0.9 ppm), Piperidine ring protons (multiplets 1.5–3.5 ppm).
Purity HPLC-UV (254 nm)> 98.0% area
Mass LC-MS (ESI+)[M+H]⁺ = 206.15 (Free base)
Stereochemistry NOESY NMRCis-isomer: NOE correlation between H2 (axial) and H5 (axial) if ring is in chair conformation, or coupling constant analysis (

values).

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure the boronic acid is not de-boronated (check storage). Increase catalyst loading to 5 mol%.

  • Incomplete Reduction (Step 2): If the reaction stalls, filter the catalyst and add fresh PtO₂. Poisoning of the catalyst by residual sulfur or amines is common.

  • Diastereomer Separation: If the cis/trans ratio is poor, use preparative HPLC or fractional crystallization of the HCl salt.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hydrogenation of Pyridines to Piperidines

    • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
    • Standard protocol adaptation for PtO₂ reduction: Organic Syntheses, Coll. Vol. 1, p. 99 (1941). Link

  • Stereoselectivity in Piperidine Synthesis

    • Felpin, F.-X., & Lebreton, J. (2003). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids. European Journal of Organic Chemistry. Link

  • Pharmacophore Context (NMDA/CNS)

    • Relevant structural analogs (e.g., 2-methoxyphenyl piperidines) are discussed in patents regarding NMDA antagonists. See e.g., WO2005021521A1. Link

Sources

Application

Application Notes &amp; Protocols for the Cellular Evaluation of 2-(2-Methoxyphenyl)-5-methylpiperidine

Introduction: A Framework for Characterizing Novel Piperidine Analogs The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Characterizing Novel Piperidine Analogs

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and synthetic tractability. The compound of interest, 2-(2-Methoxyphenyl)-5-methylpiperidine, belongs to this versatile class. Based on its structural motifs, particularly the methoxyphenyl and piperidine groups, we hypothesize a potential interaction with the Sigma-1 Receptor (S1R).

The S1R is a unique ligand-operated molecular chaperone, primarily located at the endoplasmic reticulum (ER)-mitochondria interface.[1][2] It is not a classical G protein-coupled receptor (GPCR) but rather a modulator of various cellular functions, including ion channel activity, calcium homeostasis, and cellular stress responses.[1][2][3] Modulators of S1R have shown therapeutic potential in a range of conditions such as neurodegenerative diseases, depression, and cancer.[4][5]

This document provides a comprehensive, multi-tiered strategy for the in-vitro characterization of 2-(2-Methoxyphenyl)-5-methylpiperidine (referred to herein as 'Compound-M'). The workflow is designed to first establish a safe therapeutic window, then confirm target engagement, and finally, evaluate the compound's functional and phenotypic effects on cells. Each protocol is structured to include the scientific rationale, ensuring that the experimental design is both robust and self-validating.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Target Engagement & Function cluster_2 Phase 3: Phenotypic Response A Compound-M Stock Preparation B Cytotoxicity Screening (MTT / SRB Assay) A->B Dose-Response C S1R Competitive Binding (Fluorescence Assay) B->C Determine sub-toxic concentration range D Intracellular Ca2+ Mobilization (Functional Assay) C->D Confirms functional activity E Neurite Outgrowth Assay (Neuronal Cell Line) D->E Assess physiological impact End Comprehensive Profile E->End Start Start Characterization Start->A

Figure 2: Simplified pathway of S1R modulation of IP3R-mediated Ca2+ release at the Mitochondria-Associated ER Membrane (MAM).

Protocol 2: S1R Competitive Binding with a Fluorescent Ligand

Objective: To determine the binding affinity (Ki) of Compound-M for the S1R by measuring its ability to displace a known fluorescent S1R ligand.

Materials:

  • Cell membranes prepared from a cell line overexpressing S1R (e.g., MDA-MB-468) or from guinea pig liver. [4][6]* Fluorescent S1R ligand (e.g., a BODIPY-conjugated S1R ligand). [7]* Non-selective S1R ligand for non-specific binding (e.g., Haloperidol). [1]* Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Black, low-volume 384-well plates.

  • Fluorescence polarization plate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Compound-M in assay buffer. Prepare a fixed concentration of the fluorescent ligand (at its approximate Kd value) and a high concentration of Haloperidol (e.g., 10 µM) for determining non-specific binding.

  • Assay Plate Setup:

    • Total Binding: Add fluorescent ligand + assay buffer.

    • Non-specific Binding: Add fluorescent ligand + Haloperidol.

    • Competitive Binding: Add fluorescent ligand + serial dilutions of Compound-M.

  • Reaction Initiation: Add the S1R-containing membrane preparation to all wells to start the reaction.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature, protected from light.

  • Detection: Measure fluorescence polarization (FP) on a compatible plate reader. FP values are high when the fluorescent ligand is bound to the large receptor and low when it is unbound in solution.

Data Analysis:

  • Convert FP values to percent specific binding.

  • Plot percent specific binding against the log concentration of Compound-M.

  • Use non-linear regression (one-site fit) to calculate the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Protocol 3: Intracellular Calcium (Ca2+) Mobilization Assay

Objective: To measure the ability of Compound-M to modulate Ca2+ signaling, a key function of S1R. This assay can detect both agonist and antagonist/modulator activity.

Materials:

  • SH-SY5Y or other suitable cells expressing S1R.

  • Black, clear-bottom 96-well cell culture plates.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • A known S1R agonist (e.g., (+)Pentazocine) as a positive control. [1]* A known S1R antagonist (e.g., NE-100) as a control. [7]* Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR). [8][9] Procedure:

  • Cell Plating: Seed cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Leave a final volume of 100 µL of HBSS in each well.

  • Assay Execution (FLIPR or similar):

    • Place the cell plate into the instrument and allow it to equilibrate.

    • Agonist Mode: Establish a baseline fluorescence reading for 10-20 seconds. Inject a solution of Compound-M (at various concentrations) and continue to record the fluorescence signal for 2-3 minutes.

    • Antagonist Mode: Pre-incubate the cells with Compound-M for 15-30 minutes. Establish a baseline, then inject a known S1R agonist (at its EC80 concentration) and record the signal.

  • Data Acquisition: Record fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular Ca2+.

Data Analysis:

  • Quantify the response by measuring the peak fluorescence intensity or the area under the curve. [10]* Agonist Mode: Plot the response against the log concentration of Compound-M to determine the EC50 (concentration for 50% of maximal effect).

  • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of Compound-M to determine the IC50.

CompoundAssayModeEndpointHypothetical Value
Compound-MS1R BindingCompetitiveKi150 nM
Compound-MCa2+ MobilizationAgonistEC50750 nM
(+)PentazocineCa2+ MobilizationAgonistEC50500 nM

Section 3: Cellular Phenotypic Assessment

Rationale: The ultimate goal of a cell-based assay cascade is to understand a compound's effect on cellular physiology. Given the role of S1R in neuroprotection and neuroplasticity, a neurite outgrowth assay is a highly relevant phenotypic endpoint. [7]This assay measures the ability of a compound to promote the extension of axons and dendrites in cultured neuronal cells, a process critical for neural development and repair. [11][12]

Protocol 4: Neurite Outgrowth Assay in Neuro-2a Cells

Objective: To quantify the effect of Compound-M on the formation and elongation of neurites in a neuronal cell line.

Materials:

  • Neuro-2a (N2a) cells.

  • Complete Medium: MEM with 10% FBS.

  • Differentiation Medium: MEM with 1% FBS and 20 µM Retinoic Acid. [11]* Plates or coverslips coated with an attachment factor (e.g., Poly-L-lysine or Laminin). [12][13]* Paraformaldehyde (PFA), 4%.

  • Permeabilization Buffer (e.g., PBS with 0.25% Triton X-100).

  • Blocking Buffer (e.g., PBS with 5% BSA).

  • Primary antibody: Anti-β-III tubulin antibody.

  • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG.

  • Nuclear counterstain: DAPI.

  • High-content imaging system or fluorescence microscope.

G A Seed N2a cells on coated plates B Allow cells to adhere (24 hours) A->B C Replace with differentiation medium containing Compound-M B->C D Incubate for 48-72 hours C->D E Fix, Permeabilize, and Block D->E F Immunostain for β-III Tubulin and counterstain with DAPI E->F G Acquire Images using High-Content Imager F->G H Analyze Neurite Length, Branch Points, and Cell Number G->H

Figure 3: Step-by-step workflow for the immunofluorescence-based neurite outgrowth assay.

Procedure:

  • Plating: Seed N2a cells on coated 96-well plates at a low density (e.g., 4,000 cells/well) to allow space for neurite extension. [11]Incubate for 24 hours.

  • Treatment: Gently replace the medium with Differentiation Medium containing various sub-toxic concentrations of Compound-M (determined from Protocol 1). Include a vehicle control and a positive control (e.g., a known neurotrophic factor).

  • Incubation: Culture the cells for 48-72 hours to allow for neurite extension.

  • Fixation: Carefully aspirate the medium and fix the cells with 4% PFA for 20 minutes at room temperature.

  • Permeabilization and Blocking: Wash with PBS, then permeabilize with Permeabilization Buffer for 10 minutes. Wash again and block with Blocking Buffer for 1 hour. [13]6. Immunostaining:

    • Incubate with anti-β-III tubulin primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescent secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging: Acquire images using an automated high-content imaging system. Capture both the green (neurites) and blue (nuclei) channels.

  • Image Analysis: Use automated image analysis software (e.g., Incucyte® Neurotrack Analysis Software Module or ImageJ with NeuronJ plugin) to quantify:

    • Total neurite length per neuron.

    • Length of the longest neurite.

    • Number of branch points per neuron.

    • Total cell number (from DAPI count).

Data Presentation:

  • Present representative images of cells treated with vehicle vs. Compound-M.

  • Quantify the neurite outgrowth parameters in a bar graph or dose-response curve.

TreatmentConcentrationAverage Total Neurite Length (µm/neuron)Cell Count (% of Control)
Vehicle Control-150 ± 20100%
Compound-M1 µM225 ± 3098%
Compound-M5 µM310 ± 3595%
Compound-M10 µM350 ± 4092%

References

  • Frontiers. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers. [Link]

  • ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. ION Biosciences. [Link] [8]17. Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • Hauser, A. S., et al. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central (PMC). [Link]

  • Sykes, D. A., & Charlton, S. J. (2014). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. PubMed Central (PMC). [Link] [10]23. ResearchGate. (2023). What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding?. ResearchGate. [Link]

  • ResearchGate. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. ResearchGate. [Link] [14]31. Orellana, E. A., & Kasinski, A. L. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central (PMC). [Link] [15]32. Frontiers. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers. [Link]

  • ACS Publications. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]

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Method

Application Notes &amp; Protocols for the Purification of 2-(2-Methoxyphenyl)-5-methylpiperidine

Abstract This document provides a comprehensive guide detailing validated techniques for the purification of 2-(2-Methoxyphenyl)-5-methylpiperidine, a key intermediate in pharmaceutical synthesis. Recognizing the critica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide detailing validated techniques for the purification of 2-(2-Methoxyphenyl)-5-methylpiperidine, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, including drug efficacy and safety, this guide outlines three primary purification strategies: Acid-Base Liquid-Liquid Extraction, Recrystallization of the Hydrochloride Salt, and Flash Column Chromatography. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step instructions, and guidelines for the analytical validation of the final product's purity. This document is intended for researchers, scientists, and professionals in drug development who require highly pure chemical intermediates.

Introduction and Scientific Background

The compound 2-(2-Methoxyphenyl)-5-methylpiperidine is a substituted piperidine derivative. The piperidine ring is a foundational scaffold in medicinal chemistry, and the purity of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the safety profile of the final active pharmaceutical ingredient (API).[1][2] Impurities, which can originate from starting materials, by-products, or degradation products, can significantly alter the efficacy and toxicity of pharmaceutical compounds.[3]

This guide is built on the foundational principles of organic chemistry, leveraging the inherent physicochemical properties of the target molecule. The key structural features influencing purification are:

  • The Basic Piperidine Nitrogen: The secondary amine within the piperidine ring (pKa ~11) is readily protonated by acids to form a water-soluble ammonium salt.[4][5][6] This allows for a powerful separation from non-basic impurities.

  • Aromatic and Aliphatic Moieties: The presence of both a methoxyphenyl ring and a methyl-substituted aliphatic ring gives the molecule moderate polarity, making it amenable to chromatographic separation and soluble in a range of organic solvents.

  • Potential for Salt Formation: The basic nitrogen facilitates the formation of crystalline salts (e.g., hydrochloride), which often exhibit different solubility profiles than the freebase, enabling purification by recrystallization.[7]

Anticipated Impurity Profile

Effective purification begins with an understanding of potential impurities. Based on common synthetic routes for substituted piperidines, such as reductive amination or the cyclization of amino-alcohols, the crude product may contain:[8][9]

  • Unreacted Starting Materials: e.g., 2-methoxybenzaldehyde, 5-methyl-2-pentanone, or related precursors.

  • Side-Reaction By-products: Including over-alkylated products, incompletely cyclized intermediates, or isomers.

  • Degradation Products: Amines can be susceptible to oxidation, which may result in minor, often colored, impurities.[10][11]

Strategic Overview of Purification Pathways

Three orthogonal purification techniques are presented. The choice of method will depend on the scale of the purification, the nature of the impurities, and the required final purity level.

Purification_Strategy cluster_methods Purification Methods Crude_Product Crude 2-(2-Methoxyphenyl) -5-methylpiperidine AcidBase Method 1: Acid-Base Extraction Crude_Product->AcidBase Removes neutral & acidic impurities Recrystallization Method 2: Recrystallization (as HCl salt) Crude_Product->Recrystallization Removes impurities with different solubility Chromatography Method 3: Flash Chromatography Crude_Product->Chromatography Separates based on polarity Purity_Analysis Purity Analysis (HPLC, GC-MS, NMR) AcidBase->Purity_Analysis Recrystallization->Purity_Analysis Chromatography->Purity_Analysis Pure_Product Pure Product (>99%) Purity_Analysis->Pure_Product Meets Specification

Caption: Overview of purification pathways for 2-(2-Methoxyphenyl)-5-methylpiperidine.

Method 1: Acid-Base Liquid-Liquid Extraction

This technique is a robust and scalable first-pass purification step that leverages the basicity of the piperidine nitrogen to separate it from neutral and acidic impurities.

Principle of Operation

The basic amine is protonated by an aqueous acid (e.g., HCl) to form an ammonium salt.[4][5] This salt is highly soluble in the aqueous phase, while neutral or acidic organic impurities remain in the organic phase. After separating the layers, the aqueous phase is basified, deprotonating the ammonium salt and regenerating the free amine, which is insoluble in water and can be extracted back into an organic solvent.[6][12][13]

Detailed Protocol

Materials:

  • Crude 2-(2-Methoxyphenyl)-5-methylpiperidine

  • Diethyl ether (or Dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • pH paper or meter

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom) now contains the protonated amine salt. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Add another portion of 1 M HCl to the organic layer, shake, and combine the aqueous extracts. This ensures complete transfer of the amine.[6] The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M NaOH while stirring until the solution is strongly basic (pH > 12). The free amine will precipitate or form an oily layer.

  • Back Extraction: Transfer the basic aqueous solution back to the separatory funnel. Add a fresh portion of diethyl ether, shake, and allow the layers to separate. The purified free amine is now in the organic (top) layer.

  • Isolate Product: Drain and discard the aqueous layer. Wash the organic layer with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Transfer the organic layer to a flask and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified free base.

Method 2: Recrystallization of the Hydrochloride Salt

If the product is a solid, or can be converted to a stable, crystalline salt, recrystallization is an excellent method for achieving high purity, particularly for removing structurally similar impurities.

Principle of Operation

Recrystallization relies on the difference in solubility of the desired compound and its impurities in a specific solvent system at different temperatures. The hydrochloride salt of the target amine is often more crystalline and has a more predictable solubility profile than the free base.[7]

Detailed Protocol

Materials:

  • Purified free base (from Method 1 or other source)

  • Isopropanol (IPA)

  • Diethyl ether

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether, or concentrated HCl)

  • Buchner funnel and filter paper

Procedure:

  • Salt Formation: Dissolve the amine free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in diethyl ether, or a slight molar excess of concentrated HCl, while stirring. The hydrochloride salt should precipitate.

  • Initial Isolation: Collect the crude salt by vacuum filtration and wash with cold diethyl ether.

  • Solvent Selection (for Recrystallization): Test the solubility of a small amount of the salt in various solvents (e.g., IPA, ethanol, acetone, acetonitrile/water mixtures) to find a system where it is sparingly soluble at room temperature but fully soluble when hot. A common choice for amine hydrochlorides is an alcohol like isopropanol.

  • Recrystallization: Dissolve the crude salt in the minimum amount of boiling recrystallization solvent. If impurities are insoluble, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Method 3: Flash Column Chromatography

Chromatography is a powerful technique for separating compounds with different polarities. For amines, special considerations are necessary to prevent peak tailing and irreversible binding to the silica gel.

Principle of Operation

The crude mixture is loaded onto a stationary phase (typically silica gel). A mobile phase (eluent) is passed through the column. Compounds separate based on their differential partitioning between the stationary and mobile phases. More polar compounds interact more strongly with the polar silica and elute later.

Detailed Protocol

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et₃N) or Methanol with Ammonia.[14][15]

  • Flash chromatography system (column, pump, fraction collector)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a solvent mixture where the desired compound has an Rf value of approximately 0.2-0.3. A standard starting point is a gradient of Ethyl Acetate in Hexanes.

  • Amine Deactivation: To prevent peak tailing, add a small amount of a competing base to the eluent, such as 0.5-1% triethylamine.[16] Alternatively, for very polar amines, a mixture of Dichloromethane/Methanol with 1-10% ammonia can be effective.[14]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Load the solution onto the top of the silica bed.

  • Elution: Begin elution with the low-polarity solvent mixture, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Chromatography_Workflow A 1. TLC Analysis (Find Rf ≈ 0.25) B 2. Select Mobile Phase (e.g., Hex/EtOAc + 1% Et3N) A->B C 3. Pack Column with Silica Gel B->C D 4. Load Crude Sample C->D E 5. Run Gradient Elution D->E F 6. Collect Fractions E->F G 7. Analyze Fractions by TLC F->G G->E Adjust Gradient H 8. Combine Pure Fractions & Concentrate G->H

Caption: Workflow for Flash Column Chromatography purification.

Analytical Purity Assessment

The purity of the final product must be rigorously confirmed using orthogonal analytical methods.[17]

Data Presentation: Purity Assessment Methods
Analytical TechniquePrinciple of DetectionInformation ProvidedTypical Purity Specification
HPLC (Reverse Phase) UV absorbance after separation based on polarity.Quantitative purity (area %), detection of non-volatile impurities.[18][19]>99.0% (Area)
GC-MS Separation by boiling point/polarity, detection by mass.Purity, identification of volatile impurities and structural confirmation.[20][21][22]>99.0% (Area)
¹H and ¹³C NMR Nuclear magnetic resonance of ¹H and ¹³C nuclei.Unambiguous structural confirmation, detection of structural isomers and residual solvents.[23]Conforms to structure
Protocol: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (1:1).

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)

  • Carrier Gas: Helium at 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of Dichloromethane or Ethyl Acetate.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low recovery in Acid-Base Extraction Incomplete protonation/deprotonation; Emulsion formation.Ensure pH is < 2 for extraction and > 12 for basification; Add brine to break emulsions.
Oily product after Recrystallization Impurities preventing crystallization; Incorrect solvent.Re-purify by another method (e.g., chromatography); Re-evaluate solvent system.
Tailing peaks in Chromatography Strong interaction of amine with acidic silica.Add triethylamine (0.5-1%) or ammonia to the mobile phase; Use an amine-bonded silica column.[24]
Foaming during extractions Contamination with surfactants or particulates.Allow layers to stand longer; Use gentle inversions instead of vigorous shaking; Consider filtration.[25][26]

Conclusion

The purification of 2-(2-Methoxyphenyl)-5-methylpiperidine can be effectively achieved through acid-base extraction, recrystallization as a hydrochloride salt, or flash column chromatography. The selection of the optimal method depends on the specific impurity profile and the desired scale and purity. For achieving the highest purity, a combination of these techniques (e.g., initial purification by acid-base extraction followed by recrystallization) is recommended. Rigorous analytical validation using HPLC, GC-MS, and NMR is essential to confirm that the final product meets the stringent quality standards required for pharmaceutical development.

References

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  • Cellular, Molecular and Biomedical Reports. (2022, May 28). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
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Application

Application Note: The 2-(2-Methoxyphenyl)-5-methylpiperidine Scaffold as a Novel Modulator of the Serotonin 5-HT2A Receptor

An in-depth analysis of the medicinal chemistry landscape reveals that while the specific molecule, 2-(2-Methoxyphenyl)-5-methylpiperidine, is not extensively documented in readily available literature, its core structur...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the medicinal chemistry landscape reveals that while the specific molecule, 2-(2-Methoxyphenyl)-5-methylpiperidine, is not extensively documented in readily available literature, its core structure represents a highly valuable scaffold. This guide will, therefore, leverage authoritative research on closely related analogs to provide a comprehensive framework for researchers and drug development professionals to explore its potential. The primary focus will be on its most probable application as a modulator of the serotonin 5-HT2A receptor, drawing insights from seminal work on dimethoxyphenylpiperidine derivatives.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and its ability to present substituents in well-defined three-dimensional orientations.[1][2] When combined with a methoxyphenyl group, as in the case of 2-(2-Methoxyphenyl)-5-methylpiperidine, the resulting molecule holds significant potential for interacting with targets in the central nervous system (CNS). This guide outlines the rationale, synthetic strategies, and biological evaluation protocols for investigating this scaffold, primarily focusing on its potential as a selective serotonin 5-HT2A receptor agonist.

Recent breakthroughs in the study of classical psychedelics, such as psilocybin and LSD, have highlighted the therapeutic potential of 5-HT2A receptor agonists in treating a range of psychiatric conditions, including depression, anxiety, and substance abuse disorders.[3][4][5] These findings have spurred the development of novel, selective 5-HT2A agonists with improved pharmacological profiles. The 2,5-dimethoxyphenylpiperidine series has emerged as a particularly promising class of such compounds.[3][4][5] By inference, the 2-(2-Methoxyphenyl)-5-methylpiperidine core represents a logical next step in scaffold exploration, offering a unique substitution pattern that may fine-tune selectivity and potency.

Hypothesized Mechanism of Action and Therapeutic Rationale

The primary hypothesized application for this scaffold is the development of selective 5-HT2A receptor agonists. The 2-methoxyphenyl moiety is a common feature in ligands for various CNS receptors, including serotonin and adrenergic receptors.[6][7] The agonist activity at the 5-HT2A receptor is believed to be responsible for the therapeutic effects of psychedelics.[3][4] Therefore, selective agonists based on the 2-(2-Methoxyphenyl)-5-methylpiperidine scaffold could offer novel treatments for major depressive disorder and other neuropsychiatric conditions.

A critical aspect of developing such agents is achieving selectivity over the 5-HT2C receptor, as activity at this subtype can lead to undesirable side effects. The structure-activity relationship (SAR) studies of related 2,5-dimethoxyphenylpiperidines have shown that subtle changes in the substitution pattern on the phenyl and piperidine rings can significantly impact selectivity.[3][5] The 5-methyl group on the piperidine ring of the title compound introduces a chiral center, suggesting that the biological activity will likely reside in a single enantiomer, a common feature for conformationally restrained CNS-active compounds.[3]

Experimental Protocols

PART 1: Synthesis and Characterization

The synthesis of 2-(2-Methoxyphenyl)-5-methylpiperidine derivatives can be approached through a convergent strategy, leveraging established cross-coupling and ring formation methodologies. The following workflow outlines a general and adaptable synthetic route.

G cluster_0 Synthesis of Phenyl-Pyridine Intermediate cluster_1 Piperidine Ring Formation & Derivatization A 2-bromo-5-methylpyridine C Suzuki Coupling (Pd catalyst, base) A->C B 2-methoxyphenylboronic acid B->C D 2-(2-Methoxyphenyl)-5-methylpyridine C->D E Catalytic Hydrogenation (e.g., H2, PtO2, acidic conditions) D->E F Racemic 2-(2-Methoxyphenyl)-5-methylpiperidine E->F G Chiral Separation (Chiral HPLC) F->G H (R)-enantiomer G->H I (S)-enantiomer G->I J N-Alkylation / Acylation (Optional derivatization) H->J I->J K Target Analogs J->K

Caption: General synthetic workflow for 2-(2-Methoxyphenyl)-5-methylpiperidine and its derivatives.

Protocol 1: Suzuki Coupling for the Synthesis of 2-(2-Methoxyphenyl)-5-methylpyridine

This protocol is adapted from established procedures for the synthesis of related phenylpyridine intermediates.[3][5]

Rationale: The Suzuki coupling is a robust and high-yielding method for forming the critical carbon-carbon bond between the aromatic rings.

Materials:

  • 2-bromo-5-methylpyridine

  • 2-methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd/C or Pd(PPh3)4)

  • Triphenylphosphine (if not using a pre-formed complex)

  • Aqueous sodium carbonate (Na2CO3) solution (2 M)

  • 1,2-Dimethoxyethane (DME)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methoxyphenylboronic acid (1.0 equivalent), 2-bromo-5-methylpyridine (1.1 equivalents), and triphenylphosphine (0.15 equivalents).

  • Add DME as the solvent (to a concentration of approximately 0.1 M with respect to the boronic acid).

  • Add the 2 M aqueous Na2CO3 solution (2.7 equivalents).

  • Finally, add the palladium catalyst (e.g., 0.15 mmol Pd/C).

  • Stir the reaction mixture vigorously at 80 °C for 16-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Dilute the filtrate with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(2-Methoxyphenyl)-5-methylpyridine.

Protocol 2: Catalytic Hydrogenation to Form the Piperidine Ring

Rationale: Catalytic hydrogenation is a standard method for the reduction of a pyridine ring to a piperidine. The use of acidic conditions helps to prevent catalyst poisoning and facilitate the reduction.

Materials:

  • 2-(2-Methoxyphenyl)-5-methylpyridine

  • Platinum(IV) oxide (PtO2, Adam's catalyst)

  • Ethanol or Methanol

  • Hydrochloric acid (HCl)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the 2-(2-Methoxyphenyl)-5-methylpyridine (1.0 equivalent) in ethanol or methanol in a suitable hydrogenation flask.

  • Add a catalytic amount of PtO2 (e.g., 5-10 mol%).

  • Acidify the solution with a few drops of concentrated HCl.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture under a positive pressure of hydrogen at room temperature until the uptake of hydrogen ceases (typically 24-48 hours).

  • Filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude racemic 2-(2-Methoxyphenyl)-5-methylpiperidine as its hydrochloride salt.

  • The free base can be obtained by dissolving the salt in water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent like dichloromethane.

Protocol 3: Enantiomeric Separation

Rationale: As biological activity is often stereospecific, separation of the enantiomers is crucial for pharmacological characterization. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this separation.[3][5]

Materials:

  • Racemic 2-(2-Methoxyphenyl)-5-methylpiperidine

  • Chiral stationary phase column (e.g., Daicel Chiralpak series)

  • HPLC-grade solvents (e.g., heptane, isopropanol)

  • Amine modifier (e.g., diethylamine)

Procedure:

  • Develop a separation method using an analytical chiral HPLC column to determine the optimal mobile phase composition. A typical starting point is a mixture of heptane and isopropanol with a small amount of diethylamine (e.g., 0.1%) to improve peak shape.

  • Dissolve the racemic mixture in the mobile phase.

  • Inject the sample onto a semi-preparative or preparative chiral HPLC system equipped with the appropriate column.

  • Collect the fractions corresponding to each enantiomer as they elute.

  • Analyze the collected fractions for enantiomeric excess (ee) using the analytical method developed in step 1.

  • Combine the fractions of each pure enantiomer (>95% ee is typically desired) and evaporate the solvent to yield the separated enantiomers.

PART 2: In Vitro Pharmacological Evaluation

The primary goal of the in vitro evaluation is to determine the potency and efficacy of the synthesized compounds at the 5-HT2A receptor and to assess their selectivity against other relevant receptors, particularly 5-HT2C.

G cluster_0 5-HT2A Receptor Activation Pathway A 5-HT2A Agonist (e.g., Test Compound) B 5-HT2A Receptor (GPCR) A->B C Gq/11 Protein Activation B->C D Phospholipase C (PLC) Activation C->D E PIP2 -> IP3 + DAG D->E F IP3 Receptor Activation (on Endoplasmic Reticulum) E->F G Ca2+ Release into Cytosol F->G H Fluorescent Ca2+ Indicator (e.g., Fluo-4) G->H I Measurable Fluorescence Increase H->I

Caption: Signaling pathway for the 5-HT2A receptor functional assay.

Protocol 4: 5-HT2A Receptor Functional Assay (Calcium Mobilization)

This protocol is based on assays used for characterizing similar 5-HT2A agonists.[3][5]

Rationale: The 5-HT2A receptor is a Gq-coupled G-protein coupled receptor (GPCR). Its activation leads to an increase in intracellular calcium concentration, which can be measured using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Fluo-4 AM calcium-sensitive dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (enantiomerically pure) dissolved in DMSO and serially diluted.

  • A reference agonist (e.g., serotonin or a known 5-HT2A agonist).

  • A fluorescence plate reader capable of kinetic reads.

Procedure:

  • Cell Plating: Plate the 5-HT2A-expressing HEK293 cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluency.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to the cells. Incubate at 37 °C for 1 hour to allow the dye to enter the cells.

  • Washing: Gently wash the cells with the assay buffer to remove excess extracellular dye.

  • Compound Addition: Place the plate in the fluorescence plate reader. Add serial dilutions of the test compounds or the reference agonist to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time (kinetic read). The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: For each concentration of the compound, determine the peak fluorescence response. Plot the response as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

Data Presentation and Interpretation

The data obtained from these experiments should be organized to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Pharmacological Data for 2-(2-Methoxyphenyl)-5-methylpiperidine Analogs

CompoundStereochemistryR-group (at N1)5-HT2A EC50 (nM)5-HT2A Emax (%)5-HT2C EC50 (nM)Selectivity (5-HT2C/2A)
1a RacemicH150.595850.25.6
1b (S)H25.1 98>10,000>398
1c (R)H2,34060>10,000-
2b (S)CH3180.385>10,000>55
3b (S)C2H5450.775>10,000>22

Data in this table is hypothetical and for illustrative purposes only, based on trends observed in related chemical series where the (S)-enantiomer is often more active and N-alkylation can decrease potency.[5]

Interpreting the Results:

  • Stereoselectivity: A significant difference in potency between the enantiomers (e.g., 1b vs. 1c ) would confirm that the interaction with the receptor is stereospecific.

  • N-Substitution: The effect of adding substituents to the piperidine nitrogen (e.g., 1b vs. 2b and 3b ) will inform the SAR for this part of the molecule. In many related series, N-alkylation reduces 5-HT2A potency.[5]

  • Selectivity: A high ratio of 5-HT2C EC50 to 5-HT2A EC50 is desirable and indicates a selective compound.

Conclusion

The 2-(2-Methoxyphenyl)-5-methylpiperidine scaffold represents a promising starting point for the discovery of novel and selective 5-HT2A receptor agonists. By leveraging the synthetic and pharmacological knowledge gained from closely related analogs, researchers can efficiently synthesize, resolve, and evaluate derivatives of this scaffold. The protocols and frameworks provided in this guide offer a clear path for investigating the therapeutic potential of this chemical series in the context of modern neuropsychiatric drug discovery. The key to success will be a careful and systematic exploration of the structure-activity relationships, with a particular focus on achieving high selectivity over off-target receptors.

References

  • Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link][3]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link][4]

  • Schifano, F., et al. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects. ResearchGate. [Link][8]

  • Özdemir, Z., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link][9]

  • ChemSynthesis. (n.d.). 5-(3-methoxyphenyl)-5-methyl-2-piperidinone. ChemSynthesis. Retrieved February 14, 2026, from [Link]

  • Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Sci-Hub. [Link][6]

  • Rørsted, E. M., et al. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. [Link][5]

  • Orjales, A., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. PubMed. [Link][7]

  • PubChem. (n.d.). 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine. PubChem. Retrieved February 14, 2026, from [Link]

  • Wei, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link][1]

  • Wei, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link][2]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Wikipedia. Retrieved February 14, 2026, from [Link]

  • Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Sungkyunkwan University. [Link]

  • National Institute of Pharmaceutical Education and Research. (n.d.). Scaffold Hopping in Drug Discovery. NIPER. [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(2-Methoxyphenyl)-5-methylpiperidine

Introduction: The synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry, as this scaffold is a key component in a vast array of pharmacologically active compounds. This guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry, as this scaffold is a key component in a vast array of pharmacologically active compounds. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the synthesis of 2-(2-Methoxyphenyl)-5-methylpiperidine. We will explore a robust two-step synthetic pathway, addressing common challenges and providing detailed protocols to optimize yield and purity. This document is designed to be a practical, in-the-lab resource, blending established chemical principles with field-proven troubleshooting strategies.

Proposed Synthetic Pathway: A Two-Step Approach

A reliable and scalable synthesis of 2-(2-Methoxyphenyl)-5-methylpiperidine can be achieved through a two-step process:

  • Suzuki-Miyaura Cross-Coupling: Formation of the 2-(2-methoxyphenyl)-5-methylpyridine intermediate.

  • Catalytic Hydrogenation: Reduction of the pyridine ring to the target piperidine.

This approach offers high convergence and utilizes well-established, versatile reactions.

Overall Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Catalytic Hydrogenation 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine Suzuki_Reaction Suzuki Coupling (Pd Catalyst, Base) 2-chloro-5-methylpyridine->Suzuki_Reaction 2-methoxyphenylboronic_acid 2-methoxyphenylboronic_acid 2-methoxyphenylboronic_acid->Suzuki_Reaction Intermediate 2-(2-methoxyphenyl)- 5-methylpyridine Suzuki_Reaction->Intermediate Hydrogenation_Reaction Catalytic Hydrogenation (PtO2, H2, Acidic Medium) Intermediate->Hydrogenation_Reaction Final_Product 2-(2-Methoxyphenyl)- 5-methylpiperidine Hydrogenation_Reaction->Final_Product Purification Purification Final_Product->Purification Work-up & Purification

Caption: Overall synthetic workflow for 2-(2-Methoxyphenyl)-5-methylpiperidine.

Part 1: Suzuki-Miyaura Cross-Coupling - Troubleshooting & FAQs

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success with heteroaromatic substrates can be sensitive to reaction conditions.[1][2]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Causes Recommended Solutions & Scientific Rationale
Low or No Conversion of Starting Materials 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may have decomposed.[3] 2. Ineffective Base: The chosen base may not be strong or soluble enough to facilitate the transmetalation step.[3][4] 3. Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates, leading to slow oxidative addition or reductive elimination.1. Catalyst System:       a. Use a fresh, high-quality palladium source. Consider modern precatalysts (e.g., Buchwald or Fu precatalysts) which are often more robust.       b. Ensure rigorous degassing of solvents and reaction mixtures to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[3] 2. Base Screening:       a. Screen alternative bases. K₃PO₄ or Cs₂CO₃ are often effective in Suzuki couplings of heteroaryl halides.       b. For challenging couplings, stronger bases like LiOᵗBu can be effective, but may introduce side reactions.[5] 3. Ligand Screening:       a. For electron-rich 2-chloropyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior to PPh₃.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[3] 2. Slow Transmetalation: If the transfer of the aryl group from boron to palladium is slow, the boronic acid is exposed to conditions that favor homocoupling for a longer period.1. Rigorous Degassing: Employ multiple freeze-pump-thaw cycles or sparge the reaction mixture with an inert gas (Ar or N₂) for an extended period (15-30 minutes).[3] 2. Optimize Reaction Parameters:       a. Consider a different solvent system (e.g., dioxane/water, toluene/water) to improve the solubility of all components and facilitate efficient reaction.[6]       b. A slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess can increase homocoupling.
Dehalogenation of 2-chloro-5-methylpyridine 1. High Reaction Temperature: Elevated temperatures can favor dehalogenation pathways.[7] 2. Base-Induced Side Reaction: Certain strong bases, particularly in the presence of protic solvents, can promote dehalogenation.[7]1. Temperature Control: Run the reaction at the lowest effective temperature. Monitor the reaction progress closely and avoid unnecessarily long reaction times.[7] 2. Base and Solvent Selection:       a. Switch to a weaker base like K₂CO₃ or K₃PO₄.[7]       b. Use aprotic solvents like dioxane or toluene.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
  • Q1: Why is 2-chloropyridine often a challenging substrate for Suzuki coupling?

    • A1: 2-halopyridines can be challenging due to the potential for the nitrogen lone pair to coordinate to the palladium center, which can inhibit catalytic activity. Additionally, the electron-deficient nature of the pyridine ring can affect the rates of oxidative addition and reductive elimination.[1][5]

  • Q2: What is the role of water in many Suzuki coupling reactions?

    • A2: In many cases, a biphasic solvent system (e.g., toluene/water or dioxane/water) is used. Water helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitates the transmetalation step by promoting the formation of the active boronate species.

  • Q3: How do I choose the right palladium catalyst and ligand?

    • A3: The choice is substrate-dependent. For simple couplings, Pd(PPh₃)₄ can be effective. However, for more challenging substrates like 2-chloropyridines, catalyst systems composed of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) often provide higher yields and faster reaction times.

Part 2: Catalytic Hydrogenation - Troubleshooting & FAQs

The catalytic hydrogenation of pyridines to piperidines is a common transformation, but can be challenging due to the aromaticity of the pyridine ring and potential catalyst poisoning.[8][9][10]

Troubleshooting Guide: Catalytic Hydrogenation
Problem Potential Causes Recommended Solutions & Scientific Rationale
Incomplete or Sluggish Reaction 1. Catalyst Poisoning: The nitrogen lone pair of the pyridine substrate or piperidine product can bind strongly to the catalyst surface, inhibiting its activity.[11] 2. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the reaction conditions to overcome the aromatic stability of the pyridine ring. 3. Low Hydrogen Pressure/Temperature: The conditions may not be forcing enough to drive the reaction to completion.1. Acidic Medium:       a. Perform the hydrogenation in an acidic solvent like acetic acid or with an acidic additive (e.g., HCl).[12] Protonation of the nitrogen atom prevents it from poisoning the catalyst and activates the ring towards reduction.[12] 2. Catalyst Choice & Loading:       a. PtO₂ (Adams' catalyst) is a highly effective catalyst for pyridine hydrogenation, often used in acidic media.[13][14]       b. Other active catalysts include Rh/C and Ru/C, which can sometimes be effective under milder conditions.[11][15]       c. If the reaction stalls, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Reaction Conditions:       a. Increase the hydrogen pressure (e.g., from 50 psi to 500 psi, using appropriate high-pressure equipment).       b. Gently warming the reaction (e.g., to 40-50 °C) can increase the reaction rate, but should be done cautiously.
Formation of Side Products (e.g., partially reduced pyridines) 1. Insufficiently Forcing Conditions: Milder conditions may lead to the formation of stable intermediates like tetrahydropyridines.[16] 2. Catalyst Deactivation: The catalyst may lose activity before the reaction goes to completion.1. Optimize Conditions:       a. Increase hydrogen pressure and/or reaction time to ensure complete reduction. 2. Catalyst Management:       a. Ensure the catalyst is fresh and properly handled. If the reaction stalls, filtration and addition of a fresh portion of catalyst may be necessary.
Debenzylation or Reduction of Other Functional Groups 1. Overly Harsh Conditions: High temperatures, high pressures, and highly active catalysts can lead to the cleavage of C-O bonds (e.g., the methoxy group) or reduction of other functional groups.1. Milder Catalyst Systems:       a. Consider using a rhodium-based catalyst, which can sometimes be more selective.[11]       b. Homogeneous catalysts, such as certain iridium complexes, can offer high selectivity and functional group tolerance.[8][9] 2. Condition Optimization:       a. Screen lower temperatures and pressures to find conditions that are selective for the pyridine ring reduction.
Frequently Asked Questions (FAQs): Catalytic Hydrogenation
  • Q1: Why is an acidic solvent like acetic acid often used for pyridine hydrogenation?

    • A1: The acid protonates the nitrogen of the pyridine, forming a pyridinium salt. This has two main benefits: it prevents the nitrogen's lone pair from poisoning the catalyst, and it makes the aromatic ring more electron-deficient and thus more susceptible to reduction.[12]

  • Q2: What are the most common catalysts for pyridine hydrogenation?

    • A2: Heterogeneous catalysts are most common. PtO₂ (Adams' catalyst) is a classic and highly effective choice, especially in acidic media.[13][14] Rhodium on carbon (Rh/C) and Palladium on carbon (Pd/C) are also frequently used, though Pd/C can sometimes require harsher conditions.[11][15]

  • Q3: Can the stereochemistry of the product be controlled?

    • A3: For multisubstituted pyridines, the hydrogenation typically proceeds via syn-addition of hydrogen from the less sterically hindered face of the pyridine ring as it adsorbs to the catalyst surface. This often leads to the formation of the cis-diastereomer as the major product.[13]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-methoxyphenyl)-5-methylpyridine

Suzuki_Protocol start Start reagents Combine 2-chloro-5-methylpyridine (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), K3PO4 (2.0 eq), and Pd(dppf)Cl2 (0.03 eq) in a flask. start->reagents degas Evacuate and backfill with Argon (3x). reagents->degas solvent Add degassed dioxane and water (4:1 v/v). degas->solvent heat Heat to 90 °C with vigorous stirring for 12-18 h. solvent->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Cool to RT, add water, and extract with ethyl acetate (3x). monitor->workup dry Dry combined organic layers over Na2SO4, filter, and concentrate. workup->dry purify Purify by column chromatography (silica gel, hexane/EtOAc gradient). dry->purify end End purify->end

Caption: Step-by-step protocol for the Suzuki-Miyaura coupling reaction.

Materials:

  • 2-chloro-5-methylpyridine

  • 2-methoxyphenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Dioxane (anhydrous)

  • Water (deionized, degassed)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a dry round-bottom flask, add 2-chloro-5-methylpyridine (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add degassed 4:1 dioxane/water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-(2-methoxyphenyl)-5-methylpyridine.

Protocol 2: Synthesis of 2-(2-Methoxyphenyl)-5-methylpiperidine

Materials:

  • 2-(2-methoxyphenyl)-5-methylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a hydrogenation vessel (e.g., a Parr shaker bottle), add 2-(2-methoxyphenyl)-5-methylpyridine (1.0 eq) and glacial acetic acid.

  • Carefully add PtO₂ (5-10 mol %).

  • Seal the vessel, connect it to the hydrogenation apparatus, and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.[13]

  • Shake or stir the reaction mixture at room temperature for 6-12 hours.[13]

  • Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

  • Carefully vent the hydrogen gas and purge the system with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography or distillation.

References

  • Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

  • Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. ChemRxiv. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Recent work on the hydrogenation of pyridines. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • ACS Publications. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Glorius, F., et al. (2006). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 45(46), 7757-7760. [Link]

  • National Center for Biotechnology Information. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PubMed Central. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]

  • ACS Publications. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]

  • National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ScienceMadness.org. (2007). Pyridine hydrogenation - methods? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chromatography Purification of 2-(2-Methoxyphenyl)-5-methylpiperidine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of 2-(2-Methoxyphenyl)-5-methylpiperidine. The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of 2-(2-Methoxyphenyl)-5-methylpiperidine. The information presented herein is synthesized from established chromatographic principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction

2-(2-Methoxyphenyl)-5-methylpiperidine is a substituted piperidine derivative. The presence of a basic nitrogen atom within the piperidine ring and the potential for stereoisomers (enantiomers and diastereomers) presents unique challenges during chromatographic purification. Common issues include poor peak shape (tailing), co-elution of isomers, and low recovery. This guide offers a structured approach to troubleshooting these problems through a question-and-answer format, detailed protocols, and explanatory diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when purifying 2-(2-Methoxyphenyl)-5-methylpiperidine?

A1: Peak tailing for basic compounds like this piperidine derivative is most commonly caused by secondary interactions between the basic amine and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3] This interaction leads to a non-ideal chromatographic process where a portion of the analyte is retained longer than the bulk, resulting in a skewed peak shape. Other potential causes include column overload, sample solvent effects, and extra-column dead volume.[2]

Q2: Which chromatographic mode, Normal-Phase (NP) or Reversed-Phase (RP), is more suitable for this compound?

A2: Both NP and RP HPLC can be effective, and the optimal choice depends on the specific impurities and the scale of the purification.[4]

  • Reversed-Phase (RP): Often the first choice due to its versatility. C18 columns are a common starting point.[4][5] However, the basic nature of the analyte requires careful mobile phase optimization to mitigate peak tailing.[1]

  • Normal-Phase (NP): Can be very effective, especially for separating isomers.[4] NP chromatography on silica or polar-modified stationary phases (e.g., amino, diol) can offer different selectivity compared to RP.[6][7] Aqueous Normal-Phase (ANP) or HILIC is another powerful technique for polar compounds like amines.[8][9][10]

Q3: How can I improve the separation of potential stereoisomers of 2-(2-Methoxyphenyl)-5-methylpiperidine?

A3: Chiral chromatography is essential for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving piperidine derivatives.[11] For diastereomers, both chiral and achiral chromatography can be successful. Optimization of the mobile phase, including the use of different organic modifiers and additives, can significantly impact selectivity.[4]

Q4: My compound lacks a strong UV chromophore. What are my detection options?

A4: If UV detection is insufficient, consider alternative detection methods such as Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD). For UV-based systems, pre-column derivatization with a UV-active agent can be employed.[4]

In-Depth Troubleshooting Guides

Problem 1: Severe Peak Tailing in Reversed-Phase HPLC

You are observing significant peak tailing for 2-(2-Methoxyphenyl)-5-methylpiperidine on a C18 column, leading to poor resolution and inaccurate quantification.

// Nodes start [label="Start: Severe Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is Mobile Phase pH Optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; add_modifier [label="Is an Amine Modifier Used?", fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="Is the Column Suitable for Basic Compounds?", fillcolor="#FBBC05", fontcolor="#202124"]; check_load [label="Is Column Overload a Possibility?", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Adjust Mobile Phase pH to 3-5 or >8", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Add 0.1% TEA or DEA to Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Use End-Capped or Hybrid Silica Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Reduce Sample Concentration/Injection Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Improved Peak Shape", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_ph; check_ph -> add_modifier [label="No"]; check_ph -> solution1 [label="Yes"]; solution1 -> add_modifier;

add_modifier -> check_column [label="No"]; add_modifier -> solution2 [label="Yes"]; solution2 -> check_column;

check_column -> check_load [label="No"]; check_column -> solution3 [label="Yes"]; solution3 -> check_load;

check_load -> end [label="No"]; check_load -> solution4 [label="Yes"]; solution4 -> end; } }

Caption: Troubleshooting workflow for peak tailing.
  • Mobile Phase pH Optimization: The ionization state of the piperidine nitrogen is critical.[12] At intermediate pH values, interactions with silanols are maximized.

    • Low pH (2-4): By operating at a pH well below the pKa of the piperidine (typically pKa ~9-10), the amine is fully protonated, and the silanol groups are largely unionized. This minimizes strong ionic interactions.[13]

      • Protocol: Add 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components.[14]

    • High pH (9-11): At a pH above the analyte's pKa, the amine is in its neutral, free base form, reducing interactions with deprotonated silanols.[1] This requires a pH-stable column.

      • Protocol: Use a buffer such as ammonium bicarbonate at pH 10. Ensure you are using a hybrid or specially bonded stationary phase designed for high pH stability.

  • Use of Amine Modifiers: Adding a small, basic "sacrificial amine" to the mobile phase can effectively mask the active silanol sites.[4][11]

    • Protocol: Add 0.1% triethylamine (TEA) or diethylamine (DEA) to your mobile phase.[15] This is a highly effective and common strategy for improving the peak shape of basic compounds.[11]

  • Stationary Phase Selection: Modern columns offer solutions to minimize silanol interactions.

    • End-Capped Columns: These columns have been treated to reduce the number of accessible free silanol groups.

    • Hybrid Silica Columns: Columns like the Waters XTerra® are based on a hybrid particle technology that offers better stability at high pH and reduced silanol activity.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

    • Protocol: Systematically reduce the injection volume or the concentration of your sample to see if the peak shape improves.

ParameterRecommendation for Basic CompoundsRationale
Mobile Phase pH < 4 or > 9 (on a stable column)Suppresses ionization of either the analyte or silanol groups to reduce secondary interactions.[1][13]
Additive/Modifier 0.1% TEA, DEACompetitively binds to active silanol sites, improving peak shape for basic analytes.[11][15]
Stationary Phase High-purity, end-capped silica; Hybrid particle technologyMinimizes the number of available acidic silanol groups for interaction.[16]
Problem 2: Co-elution of Isomers in Achiral Chromatography

You suspect the presence of diastereomers of 2-(2-Methoxyphenyl)-5-methylpiperidine, but they are not resolved under standard RP-C18 conditions.

// Nodes start [label="Start: Co-eluting Isomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; change_organic [label="Screen Different Organic Modifiers (ACN vs. MeOH)", fillcolor="#FBBC05", fontcolor="#202124"]; change_column [label="Try a Different Stationary Phase (e.g., PFP, Cyano)", fillcolor="#FBBC05", fontcolor="#202124"]; try_np [label="Evaluate Normal-Phase or HILIC Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Fine-tune Gradient, Temperature, and Flow Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Isomers Resolved", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> change_organic; change_organic -> change_column [label="No Resolution"]; change_organic -> optimize [label="Partial Resolution"]; change_column -> try_np [label="No Resolution"]; change_column -> optimize [label="Partial Resolution"]; try_np -> optimize [label="Partial or Full Resolution"]; optimize -> end; }

Caption: Strategy for resolving diastereomers.
  • Change Mobile Phase Selectivity: Acetonitrile and methanol interact differently with analytes and the stationary phase, which can alter selectivity.[17]

    • Protocol: If you are using an acetonitrile/water gradient, develop a parallel method using methanol/water. The change in solvent can sometimes be enough to resolve closely eluting peaks.

  • Change Stationary Phase Selectivity: Not all reversed-phase columns are the same. Different bonding chemistries offer unique interactions.

    • Pentafluorophenyl (PFP) Phases: These columns provide alternative selectivity, particularly for aromatic and polar compounds, through mechanisms like pi-pi interactions, dipole-dipole interactions, and hydrogen bonding.

    • Cyano Phases: Can be used in both reversed-phase and normal-phase modes and offer different selectivity due to the polar cyano group.[7]

  • Explore Normal-Phase (NP) or HILIC: These modes operate on a different separation principle (adsorption and partitioning, respectively) and are often excellent for isomer separations.[6][9]

    • NP Protocol:

      • Stationary Phase: Bare silica, amino, or diol column.[7]

      • Mobile Phase: A non-polar solvent like hexane or heptane with a polar modifier like ethanol or isopropanol. A small amount of an amine modifier (0.1% DEA) may be needed to ensure good peak shape.[11]

    • HILIC/Aqueous Normal Phase (ANP) Protocol:

      • Stationary Phase: Silica, diol, or specialized HILIC columns.[9]

      • Mobile Phase: High organic content (e.g., >80% acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate).[8]

Problem 3: Low or No Recovery from the Column

After injection, you observe a much smaller peak than expected, or no peak at all, suggesting the compound is irreversibly binding to the column.

This issue is often an extreme case of the secondary interactions that cause peak tailing. The highly basic nature of the piperidine can lead to very strong, sometimes irreversible, binding to active sites on the silica support.

  • Column Passivation: Before injecting your sample, "passivate" the column by making several injections of a high-concentration solution of a different, highly basic but chromatographically "uninteresting" compound (e.g., a concentrated solution of triethylamine). This can saturate the most active sites.

  • Use Amine-Modified Stationary Phases: For preparative normal-phase chromatography, an amine-functionalized silica can be highly effective.[18] These stationary phases have a deactivated, basic surface that prevents strong adsorption of basic analytes.[18]

  • Check Sample pH and Solubility: Ensure your sample is fully dissolved in the injection solvent. If the sample pH is very different from the mobile phase pH, it can precipitate at the head of the column. It is best to dissolve the sample in the initial mobile phase.[4]

References

  • Barceló-Barrachina, E., et al. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
  • Cogiamanian, N. (2025).
  • BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Pelin, M., et al. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Sigma-Aldrich.
  • BenchChem. (2025).
  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Chrom Tech, Inc. (2025).
  • SiliCycle. Reversed-Phase Chromatography: General Introduction for Improved Method Development.
  • ResearchGate. (n.d.).
  • Wikipedia.
  • Honigberg, I.L. (1989). Troubleshooting in Chromatography.
  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Biotage. (2023).
  • ALWSCI. (2025).
  • Columbia University.
  • Biotage.
  • Hawach Scientific. Normal Phase HPLC Column.
  • Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing!
  • JoVE. (2024). Extraction: Effects of pH.
  • Ilisz, I., et al. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Rogers, S. D., et al. (2016). Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. Analytical Chemistry, 88(12), 6390-6397.
  • Teledyne ISCO. (2012).
  • ResearchGate. (2021).
  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.
  • Cogiamanian, N. (2025).
  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • Phenomenex. (2025).
  • Fejős, I., et al. (2021). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules, 26(17), 5283.
  • BUCHI. (n.d.).
  • Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(8), 1375-1388.
  • Cortez, G. A., et al. (n.d.).
  • Kavanagh, P., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 8(1), 83-91.
  • YMC America. (2024). Enabling high purities and yields in therapeutic peptide purification using multicolumn countercurrent solvent gradient pur.
  • TUS. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers.
  • Analytical Methods. (2010). Analytical Methods. Royal Society of Chemistry.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(2-Methoxyphenyl)-5-methylpiperidine

Status: Active Ticket ID: SOL-2MP-5MP-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-2MP-5MP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Context: In Vitro Assay Optimization (Cell Culture & Enzymatic)

Introduction: The "Hidden" Solubility Trap

Welcome to the Technical Support Center. You are likely here because 2-(2-Methoxyphenyl)-5-methylpiperidine (hereafter referred to as 2-MMP ) is precipitating in your cell culture media, or you are seeing inconsistent IC50 data.

The Core Problem: 2-MMP is a lipophilic secondary amine .

  • The Trap: It dissolves perfectly in DMSO. However, when you dilute that DMSO stock into physiological media (pH 7.4), the compound protonation state shifts. The piperidine nitrogen (pKa ~9.5–10.[1][2]5) is partially neutralized, and the lipophilic methoxyphenyl/methyl groups drive the molecule out of solution, causing "micro-precipitation" that is often invisible to the naked eye but devastating to assay reproducibility.

This guide provides three validated workflows to solve this, moving from standard methods to advanced formulation.

Module 1: Physicochemical "Vital Signs"

Before mixing solvents, you must understand the enemy. This table summarizes the critical properties governing 2-MMP solubility.

PropertyEstimated ValueImplication for In Vitro Studies
pKa (Conj. Acid) ~9.8 – 10.2At pH 7.4 (media), the compound exists in equilibrium between ionized (soluble) and neutral (insoluble) forms.
LogP (Lipophilicity) ~2.5 – 3.1Moderate lipophilicity. It "hates" water but "loves" cell membranes and plasticware.
State Oil or Low-Melting SolidSticky. likely to adsorb to pipette tips and polystyrene plates.
DMSO Solubility High (>50 mM)Deceptive. Just because it dissolves in DMSO doesn't mean it stays dissolved in water.

Module 2: The "Solvent Spike" Method (Standard)

Use Case: Initial screening; robust cell lines tolerant to DMSO.

The most common error is adding DMSO stock directly to cold media. This causes local high concentrations and immediate "crashing out."

Protocol: The Intermediate Dilution Step
  • Prepare Stock: Dissolve 2-MMP in 100% anhydrous DMSO to 10 mM .

  • The "Step-Down" Dilution: Do not dilute directly to the final assay concentration (e.g., 10 µM) in one step if the volume is large.

    • Step A: Dilute 10 mM stock 1:10 in PBS (pH 7.4) or serum-free media to create a 1 mM working solution (10% DMSO). Vortex immediately.

    • Step B: Dilute the 1 mM working solution into your final cell culture media.

  • Temperature Rule: Ensure your culture media is pre-warmed to 37°C . Cold media accelerates precipitation of lipophilic amines.

Solvent Tolerance Table
SolventMax Final % (Cell Culture)Max Final % (Enzymatic)Notes
DMSO 0.1% (Sensitive) - 0.5% (Robust)1.0% - 5.0%Gold standard. Toxic to primary cells >0.1%.
Ethanol < 0.1%< 1.0%2-MMP is soluble, but ethanol evaporates rapidly, changing concentrations.
PEG-400 0.5% - 1.0%5.0%Good co-solvent. Stabilizes the "neutral" form of the amine.

Module 3: The "Invisible Carrier" (Cyclodextrin Complexation)

Use Case: Sensitive cells (neurons, stem cells), in vivo prep, or if DMSO toxicity is confounding your data.

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "donut" shape. The lipophilic phenyl ring of 2-MMP sits inside the hydrophobic cavity, while the hydrophilic outer shell keeps the complex dissolved in water.

Protocol: In Situ Complexation
  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in sterile water or PBS. Filter sterilize (0.22 µm).

  • Add Compound: Add 2-MMP directly to the HP-β-CD solution.

    • Note: Since 2-MMP is likely an oil/solid, this requires energy.

  • Solubilization: Sonicate in a water bath at 37°C for 30–60 minutes.

    • Visual Check: The solution should turn from cloudy to clear.

  • Dilution: Use this complexed stock to dose your cells. The cyclodextrin is generally inert and non-toxic up to high concentrations.

Module 4: Salt Formation (The "Proton Switch")

Use Case: High concentration requirements (>100 µM).

Converting the free base amine to a Hydrochloride (HCl) salt locks the nitrogen in its ionized (protonated) state, drastically increasing aqueous solubility.

Protocol: In Situ Salt Generation
  • Dissolve 2-MMP (Free Base) in a minimal volume of Ethanol.

  • Add 1.1 equivalents of 1M HCl (in water or ethanol).

  • Evaporate solvent (if solid is needed) or dilute this acidified stock into media.

    • Critical Warning: When you add this acidic stock to buffered media (pH 7.4), the buffer will neutralize the acid. If the concentration is too high, the free base will regenerate and precipitate. Always verify pH after addition.

Visualizing the Workflow

The following diagram illustrates the decision logic for choosing the correct solubilization strategy based on your assay constraints.

Solubility_Workflow cluster_trouble Troubleshooting Loop Start Start: 2-MMP Solubility Optimization Check_Conc Required Concentration > 50 µM? Start->Check_Conc Check_Sens Are cells DMSO sensitive? (Neurons, Primary cells) Check_Conc->Check_Sens No (<50 µM) Salt_Form Method C: HCl Salt Conversion (Protonation) Check_Conc->Salt_Form Yes (>50 µM) Standard_DMSO Method A: DMSO Stock (Max 0.5% final) Check_Sens->Standard_DMSO No (HeLa, HEK293) Complexation Method B: HP-β-Cyclodextrin (1:4 to 1:8 Ratio) Check_Sens->Complexation Yes (Primary/Stem) Precip Precipitation Observed? Standard_DMSO->Precip Precip->Start No (Success) Add_Cosolvent Add PEG-400 or Tween-80 Precip->Add_Cosolvent Yes

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on concentration requirements and cellular sensitivity.

Troubleshooting FAQ

Q1: I see crystals forming after 2 hours in the incubator. Why? A: This is "Thermodynamic Crash-out." You likely created a supersaturated solution. The compound dissolved initially (kinetic solubility) but slowly crystallized to reach equilibrium.

  • Fix: Lower the concentration or switch to the Cyclodextrin (Module 3) method, which stabilizes the thermodynamic state.

Q2: My IC50 curve is flat at high concentrations. A: This is a classic symptom of solubility limits. If the drug precipitates at 50 µM and 100 µM, the actual dissolved concentration is the same (the solubility limit), leading to a flat response.

  • Fix: Measure the actual concentration in the supernatant using HPLC/UV-Vis after centrifugation to validate dosing.

Q3: Can I use Tween-80? A: Yes, but with caution. Surfactants like Tween-80 (0.05% - 0.1%) prevent precipitation but can also permeabilize cell membranes, leading to false-positive toxicity or altered drug uptake. Always run a "Vehicle Only" control.

Q4: Is the methyl group on the piperidine ring affecting solubility? A: Yes. The 5-methyl group adds lipophilicity (increasing LogP) and steric hindrance near the nitrogen. This makes 2-MMP less soluble than a simple phenyl-piperidine. It requires more aggressive solubilization than its non-methylated cousins.

References

  • Assay Guidance Manual (NCBI). Solubility and Stability in Aqueous Assay Buffers. National Center for Advancing Translational Sciences.[3][4] [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Focus on HP-β-CD protocols). [Link]

  • Eppendorf Application Note. Cell Culture FAQ: How does DMSO affect your cells? (DMSO toxicity limits).[5][6][7] [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)-5-methylpiperidine

[1] Ticket ID: #4920-SYN-PIP Subject: Troubleshooting Stereocontrol and Yield in 2,5-Disubstituted Piperidine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #4920-SYN-PIP Subject: Troubleshooting Stereocontrol and Yield in 2,5-Disubstituted Piperidine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary

The synthesis of 2-(2-Methoxyphenyl)-5-methylpiperidine presents a classic challenge in medicinal chemistry: controlling the relative stereochemistry of distant chiral centers (C2 and C5) on a saturated nitrogen heterocycle.[1]

Users typically encounter three critical failure points:

  • Regioselectivity: Difficulty installing the aryl group at the C2 position relative to the C5 methyl group.

  • Diastereocontrol: Inability to selectively synthesize the cis (2,5-syn) or trans (2,5-anti) isomer during the reduction of the pyridine precursor.

  • Purification: The physical properties of the diastereomers are often too similar for standard flash chromatography separation.

This guide provides a validated workflow to address these bottlenecks, moving from the construction of the pyridine skeleton to the stereoselective reduction and final isolation.

Phase 1: Constructing the Skeleton (The Grignard Route)

The most robust method to establish the 2,5-substitution pattern is the addition of a Grignard reagent to a pyridine-N-oxide. This avoids the harsh conditions of direct pyridine lithiation and offers better regiocontrol.

The Protocol: Grignard Addition to 3-Methylpyridine-N-oxide[1]

Target Reaction: Precursor: 3-Methylpyridine-N-oxide Reagent: 2-Methoxyphenylmagnesium bromide Product: 2-(2-Methoxyphenyl)-5-methylpyridine (The aromatic precursor)[1]

Step-by-Step Methodology:

  • Activation: Dissolve 3-methylpyridine-N-oxide (1.0 eq) in anhydrous THF. Cool to 0°C.[2]

  • Addition: Add 2-methoxyphenylmagnesium bromide (1.2 eq) dropwise. Note: The 2-methoxy group on the Grignard provides chelation assistance, but steric bulk can slow the reaction.

  • Workup (Critical): The intermediate is a dihydropyridine adduct. It requires oxidative aromatization to yield the substituted pyridine. Quench with saturated NH₄Cl, then treat the crude organic layer with a mild oxidant (e.g., DDQ or simply air bubbling in acidic media) to restore aromaticity.

Troubleshooting: Low Yields in Grignard Coupling

If your yields are <40%, follow this decision tree to identify the failure mode.

GrignardTroubleshooting Start Issue: Low Yield (<40%) CheckMg Did Mg dissolve completely during Grignard formation? Start->CheckMg CheckColor Did reaction turn dark/black? CheckMg->CheckColor Yes Moisture FAIL: Moisture/Inactive Mg. Action: Flame dry, use I2 crystal. CheckMg->Moisture No CheckQuench Did you perform oxidative workup? CheckColor->CheckQuench Yes (Normal) Wurtz FAIL: Wurtz Coupling. Action: Dilute halide, slower addition. CheckColor->Wurtz No (Remained clear) Success Check Regiochemistry (NMR for 2,5 vs 2,3) CheckQuench->Success Yes Dihydropyridine FAIL: Unstable Intermediate. Action: Treat crude with DDQ or Chloranil. CheckQuench->Dihydropyridine No

Figure 1: Diagnostic logic for Grignard addition failures. The most common oversight is failing to re-oxidize the intermediate dihydropyridine.

Phase 2: Stereoselective Reduction (The Critical Step)

Once you have the aromatic pyridine intermediate, the challenge is reducing it to the piperidine while controlling the relative stereochemistry of the C2 and C5 centers.

Mechanism of Stereocontrol
  • Kinetic Control (Cis): Heterogeneous hydrogenation (e.g., PtO₂, H₂) typically adds hydrogen across the "face" of the pyridine ring. If the C5-methyl group blocks one face, the incoming hydrogen and the catalyst surface will interact with the opposite face, pushing the C2-aryl group and C5-methyl group into a cis (syn) relationship [1].

  • Thermodynamic Control (Trans): Dissolving metal reductions (Na/EtOH) or equilibration of the cis isomer proceeds via a planar intermediate or reversible protonation, favoring the diequatorial (trans) conformation to minimize 1,3-diaxial interactions [2].

Catalyst Selection Matrix
MethodCatalyst/ReagentMajor IsomerMechanismNotes
Hydrogenation PtO₂ (Adams' Cat.)[1]Cis (Syn) Face-selective adsorptionBest for kinetic product.[1] Use Acetic Acid solvent to protonate N and prevent poisoning.
Hydrogenation Rh/C or Ru/CCis (Syn) Face-selectiveOften gives higher cis-selectivity than Pd/C but requires higher pressure (50+ psi).[1]
Hydrogenation Pd/C (10%)Mixed Adsorption/IsomerizationPd facilitates ring "walking" (double bond migration), leading to lower diastereomeric ratios (dr).[1]
Dissolving Metal Na / EthanolTrans (Anti) Thermodynamic"Bouveault-Blanc" type conditions.[1] Favors the thermodynamically stable diequatorial conformer.
Protocol: High-Cis Hydrogenation
  • Preparation: Dissolve 2-(2-methoxyphenyl)-5-methylpyridine (1.0 g) in Glacial Acetic Acid (15 mL).

  • Catalyst: Add PtO₂ (5 wt%). Caution: Pyrophoric.

  • Reaction: Hydrogenate at 40–60 psi H₂ for 12 hours at RT.

  • Workup: Filter through Celite. Neutralize filtrate with NaOH (aq) to pH 10.[1] Extract with DCM.[1][3]

  • Outcome: Expect ~80:20 to 90:10 cis:trans ratio.[1]

Phase 3: Purification and Isolation

Separating the cis and trans isomers is difficult because the polarity difference is minimal. If flash chromatography fails, use Salt Resolution .

Isomer Separation Strategy

The basic nitrogen allows for the formation of diastereomeric salts.

  • Picrate/HCl Salts: Convert the crude amine mixture to the HCl salt. The trans isomer often crystallizes more readily from ethanol/ether mixtures due to better packing symmetry [3].

  • Chemical Resolution: If enantiopurity is also required, use L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .[1]

    • Procedure: Dissolve free amine in hot ethanol. Add 1.0 eq of chiral acid. Cool slowly. The precipitate is usually the diastereomerically pure salt of one enantiomer of the cis (or trans) isomer.

FAQ: Common User Issues

Q: My methoxy group disappeared! I see a phenol in my NMR. A: You likely used a Lewis Acid (like BBr₃ or AlCl₃) or strong aqueous acid (HBr) during workup.[1] The 2-methoxy group is ortho to the attachment point; if the pyridine nitrogen is protonated, it can assist in demethylation.

  • Fix: Stick to catalytic hydrogenation in Acetic Acid (mild) or Na/EtOH (basic).[1] Avoid HBr/HI.

Q: I cannot separate the diastereomers by TLC. A: 2,5-disubstituted piperidines often co-elute.

  • Fix: Derivatize the amine with Boc-anhydride or Cbz-Cl .[1] The resulting carbamates (N-Boc-2-(2-methoxyphenyl)-5-methylpiperidine) have significantly different shapes and rotamers, often making them separable by standard silica chromatography.[1]

Visualizing the Pathway

The following diagram illustrates the bifurcation between Kinetic (Cis) and Thermodynamic (Trans) routes.

SynthesisPathway Substrate 3-Methylpyridine N-Oxide Intermediate Aromatic Pyridine Precursor Substrate->Intermediate 1. THF, 0°C 2. Oxidative Workup Grignard 2-Methoxyphenyl MgBr Grignard->Intermediate Reagent ReductionCis H2 / PtO2 (Acetic Acid) Intermediate->ReductionCis ReductionTrans Na / EtOH (Reflux) Intermediate->ReductionTrans ProdCis CIS-Piperidine (Kinetic Product) ReductionCis->ProdCis Face-Selective Adsorption ProdTrans TRANS-Piperidine (Thermodynamic Product) ReductionTrans->ProdTrans Equilibration

Figure 2: Synthetic divergence.[1] Choosing the reduction method dictates the stereochemical outcome.

References

  • Stereochemistry of Pyridine Reduction: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.[1] Link

  • Thermodynamic Equilibration of Piperidines: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Standard text on conformational analysis of saturated heterocycles).

  • Separation of Piperidine Isomers: Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter.[1][4] Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-2340.[1][4] Link

  • Grignard Addition to N-Oxides: Andersson, H., et al. (2018).[1] Regioselective Grignard Addition to Pyridine N-Oxides. Organic Letters, 20(10).[1] (General methodology reference for N-oxide functionalization).

Sources

Troubleshooting

overcoming poor stability of 2-(2-Methoxyphenyl)-5-methylpiperidine in solution

Technical Support Center: Stability Solutions for Piperidine Intermediates Topic: Troubleshooting Stability of 2-(2-Methoxyphenyl)-5-methylpiperidine Executive Summary Compound: 2-(2-Methoxyphenyl)-5-methylpiperidine Cla...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Solutions for Piperidine Intermediates Topic: Troubleshooting Stability of 2-(2-Methoxyphenyl)-5-methylpiperidine

Executive Summary

Compound: 2-(2-Methoxyphenyl)-5-methylpiperidine Class: 2-Arylpiperidine / Secondary Amine Critical Issue: Rapid degradation in solution (oxidative dehydrogenation & carbamate formation).

Welcome to the Technical Support Center. This guide addresses the inherent instability of 2-(2-Methoxyphenyl)-5-methylpiperidine , a scaffold often utilized in the synthesis of NMDA receptor antagonists and Substance P inhibitors. The 2-aryl substitution activates the


-carbon, making this secondary amine uniquely susceptible to atmospheric oxidation and 

capture compared to simple piperidines.

Module 1: The Diagnosis (Root Cause Analysis)

Before applying a fix, you must understand why your compound is degrading. The instability is not random; it is driven by three specific chemical mechanisms.

Benzylic Oxidation (The Primary Culprit)

The carbon at position 2 (C2) is "benzylic" (adjacent to the methoxyphenyl ring) and attached to a nitrogen. This lowers the bond dissociation energy of the C2-H bond, making it prone to radical abstraction by atmospheric oxygen.

  • Result: Conversion to the imine (dehydrogenation,

    
    ) or N-oxide.
    
  • Symptom: Solution turns yellow/brown; LCMS shows [M+16] or [M-2] peaks.

Carbamate Formation

As a secondary amine, the unhindered nitrogen reacts rapidly with atmospheric


 to form a carbamic acid, which often destabilizes into an ammonium carbamate salt.
  • Symptom: White precipitate or "crust" forming in non-polar solvents; broadening of NMR signals.

Photolytic Instability

The o-anisyl (2-methoxyphenyl) group is electron-rich and can act as a photosensitizer under UV light, accelerating the oxidation process described in point #1.

Module 2: Visualization of Degradation Pathways

The following diagram illustrates the mechanistic cascade responsible for the loss of purity in solution.

DegradationPathway Start Intact Molecule (Free Base) Radical Benzylic Radical Intermediate Start->Radical O2 / Light (H-abstraction at C2) Carbamate Ammonium Carbamate (Precipitate) Start->Carbamate + CO2 (Air) Imine Cyclic Imine (Degradant A) Radical->Imine - H• Hydrolysis Ring Opening (Amino-Ketone) Imine->Hydrolysis + H2O / Acid

Figure 1: Mechanistic pathways for the degradation of 2-arylpiperidines in solution.

Module 3: Immediate Remediation Protocols

If you are currently experiencing degradation, follow these protocols immediately.

Protocol A: Solvent Selection & Preparation

Standard solvents like THF or DCM often contain dissolved oxygen or trace peroxides that accelerate degradation.

SolventSuitabilityNotes
Methanol (MeOH) ⭐⭐⭐Excellent for salts. Must be degassed. Protic nature stabilizes the amine lone pair.
Acetonitrile (MeCN) ⭐⭐Good, but prone to acetonitrile-polymerization if strong Lewis acids are present.
Dichloromethane (DCM) ⚠️ Avoid Can react with amines over time (alkylation) and often contains trace HCl/phosgene.
Ethers (THF/Et2O) Critical Risk Peroxides in ethers initiate the radical oxidation mechanism.

The "Argon Sparge" Technique:

  • Place the solvent in a sealed septum vial.

  • Insert a long needle connected to an Argon line (submerged).

  • Insert a short vent needle.

  • Bubble Argon vigorously for 15 minutes per 100mL before adding the amine.

Protocol B: Stabilization via Salt Formation

The free base is an oil that maximizes surface area for oxidation. Converting to a crystalline salt is the most effective long-term fix.

  • Dissolve: Dissolve 1g of the free base in 5 mL of degassed EtOAc or MeOH.

  • Acidify: Add 1.05 equivalents of L-Tartaric Acid (preferred for resolution/solubility) or HCl in dioxane (4M).

    • Why Tartrate? Tartrate salts of piperidines are often non-hygroscopic solids, whereas HCl salts can sometimes be hygroscopic gums.

  • Precipitate: If no solid forms, add diethyl ether (slowly) as an anti-solvent.

  • Filter & Dry: Filter under Argon blanket. Store the solid.

Module 4: Frequently Asked Questions (Troubleshooting)

Q1: My sample turned yellow overnight in CDCl3. Is it ruined? A: Likely yes. Chloroform (


) is acidic and often contains phosgene/HCl traces, plus it holds dissolved oxygen well. The yellow color indicates the formation of the imine  (conjugated system) or N-oxide.
  • Fix: For NMR, use

    
     or 
    
    
    
    and run the experiment immediately after preparation. Add a grain of solid
    
    
    to the NMR tube if using
    
    
    to neutralize acidity, but this won't stop oxidation.

Q2: I see a "doublet of doublets" appearing at 7-8 ppm in NMR. What is this? A: This is the diagnostic signal for the imine proton (


). Oxidation has occurred at the C2 position. If you see this, purification (recrystallization) is required; chromatography on silica may cause further decomposition due to the acidity of silica gel.

Q3: Can I use antioxidants? A: Yes. If you must store the compound in solution (e.g., for biological assays), add 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid . These scavenge the radicals before they attack the benzylic C-H bond.

Module 5: Advanced Workflow (Decision Tree)

Use this logic flow to determine the correct handling for your specific application.

DecisionTree Start Start: How will the compound be used? Usage 1. Immediate Reaction 2. Storage (>24h) 3. Analytical Std Start->Usage Reaction Use Free Base in Degassed Solvent Usage->Reaction Synthesis Storage Convert to Tartrate/HCl Salt Usage->Storage Banking Analysis Dissolve in DMSO-d6 Analyze Immediately Usage->Analysis QC/NMR Precip Store at -20°C under Argon Storage->Precip

Figure 2: Operational decision tree for handling 2-(2-Methoxyphenyl)-5-methylpiperidine.

References

  • Oxidative Instability of Benzylic Amines

    • Title: Oxidation of Secondary Amines to Nitrones and Imines.[1]

    • Source:Journal of Organic Chemistry
    • Context: Explains the radical mechanism
    • Link: (General reference for amine oxidation mechanisms).

  • Salt Selection for Piperidines

    • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.[2]

    • Source:Organic Process Research & Development
    • Context: Validates the use of Tartr
    • Link:

  • Synthesis & Handling of 2-Arylpiperidines

    • Title: Synthesis and kinetic resolution of N-Boc-2-arylpiperidines.
    • Source:Chemical Communications[3][4]

    • Context: Details the handling of these specific scaffolds and their sensitivity to lithiation/oxid
    • Link:[4]

  • General Stability of Pharmaceuticals

    • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions.
    • Source:Pharmaceutics[2]

    • Context: Comprehensive review of amine oxidation and excipient comp
    • Link:

Sources

Optimization

refining experimental conditions for 2-(2-Methoxyphenyl)-5-methylpiperidine assays

This guide serves as a specialized technical support hub for researchers working with 2-(2-Methoxyphenyl)-5-methylpiperidine and structurally related lipophilic piperidines. Given the structural motifs—a piperidine ring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support hub for researchers working with 2-(2-Methoxyphenyl)-5-methylpiperidine and structurally related lipophilic piperidines.

Given the structural motifs—a piperidine ring substituted with a hydrophobic methoxyphenyl group and a methyl moiety—this compound shares physicochemical characteristics with dissociative NMDA antagonists (e.g., methoxyphenidine analogs) and 5-HT receptor ligands . The following protocols address the specific challenges of assaying lipophilic, basic amines: solubility limits, non-specific binding (NSB), and chromatographic peak tailing.

Current Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Module 1: Solubility & Stock Preparation

The Challenge: The 2-methoxyphenyl group significantly increases lipophilicity compared to a naked piperidine. The 5-methyl substitution adds steric bulk that may hinder salt formation kinetics. Users frequently report precipitation in physiological buffers (pH 7.4).

FAQ: Why does my compound crash out when added to the assay buffer?

Diagnosis: You are likely using the free base form or adding a high-concentration DMSO stock directly to a cold, neutral buffer. Technical Insight: The piperidine nitrogen has a pKa of ~9–10. At pH 7.4, a fraction of the compound remains unprotonated (neutral), driving aggregation due to the hydrophobic methoxy-aryl moiety.

Protocol: Robust Solubilization Strategy

Use this stepwise approach to ensure monomeric dispersion.

  • Salt Formation (Recommended):

    • Convert the free base to the Hydrochloride (HCl) or Fumarate salt.

    • Method: Dissolve free base in diethyl ether; add 1.05 eq. of 2M HCl in ether dropwise. Collect the precipitate. The salt form improves aqueous solubility by >100-fold.

  • DMSO Stock Preparation:

    • Prepare a 10 mM or 20 mM stock in anhydrous DMSO.

    • Critical Step: Sonicate for 10 minutes at 30°C to disrupt crystal lattices, especially for the 5-methyl substituted racemate which may pack efficiently.

  • Assay Dilution (The "Intermediate Step"):

    • Do not spike 100% DMSO stock directly into the assay well.

    • Create a 10x Intermediate in assay buffer containing 0.5% Tween-20 or Pluronic F-127 .

    • Why? The surfactant prevents the "micro-precipitation" shock when the hydrophobic compound hits the aqueous phase.

Module 2: Receptor Binding Assays (Radioligand)

The Challenge: Lipophilic piperidines are notorious for high Non-Specific Binding (NSB) to plasticware and glass fiber filters, leading to false positives or uninterpretable


 values.
FAQ: My total binding signal is good, but my NSB is >40%. How do I fix this?

Diagnosis: The compound is sticking to the filter mats (GF/B or GF/C) rather than the receptor. Solution: Charge neutralization of the filter.

Protocol: Minimizing NSB in Filtration Assays
  • Filter Pre-treatment: Soak GF/B filters in 0.1% - 0.3% Polyethyleneimine (PEI) for at least 1 hour (optimally 3 hours) before harvesting.

    • Mechanism:[1][2][3] PEI is a cationic polymer that masks the negative charge of the glass fibers, repelling the positively charged piperidine nitrogen.

  • Wash Buffer Optimization:

    • Add 0.1% BSA (Bovine Serum Albumin) to the wash buffer. BSA acts as a "scavenger" to keep the lipophilic ligand in solution during the rapid wash phase.

  • Silanized Glassware: If performing equilibrium dialysis, use silanized glass to prevent adsorption to the vessel walls.

Workflow Visualization: Low-NSB Binding Assay

BindingAssay cluster_QC Quality Control Checkpoints Stock Stock Prep (DMSO + 0.1% Pluronic) Incubation Incubation (Membranes + Radioligand) Stock->Incubation Dilute 1:100 Harvest Cell Harvester (PEI-Treated Filters) Incubation->Harvest Equilibrium Reached Wash Rapid Wash (Ice-cold Buffer + BSA) Harvest->Wash < 10 sec Detection Scintillation Counting Wash->Detection Dry Filters

Caption: Optimized filtration workflow emphasizing PEI pretreatment and BSA wash steps to reduce hydrophobic adsorption.

Module 3: LC-MS/MS Quantification

The Challenge: The basic nitrogen on the piperidine ring interacts with residual silanol groups on C18 columns, causing severe peak tailing . This compromises sensitivity and integration accuracy.

FAQ: My chromatographic peaks are broad and tailing (Asymmetry > 1.5).

Diagnosis: Secondary silanol interactions. Solution: You must overwhelm the silanols with a competing base or operate at high pH (if the column permits).

Protocol: High-Resolution LC-MS Method

Column Selection: Use a charged-surface hybrid (CSH) C18 or a "Biphenyl" phase. Biphenyl columns offer superior selectivity for aromatic isomers (like separating the 2-methoxy from potential 3- or 4-methoxy impurities).

Mobile Phase Strategy: Do not rely solely on Formic Acid. You need a buffer salt.[2]

ParameterConditionMechanism
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate Formic acid protonates the analyte; Ammonium ions compete for silanol sites, sharpening the peak.
Mobile Phase B Acetonitrile (or Methanol) + 0.1% Formic AcidAcetonitrile generally yields lower backpressure and sharper peaks for piperidines than MeOH.
Flow Rate 0.4 - 0.6 mL/minStandard analytical flow.
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer kinetics.
Stereochemistry Alert (The 5-Methyl Factor)

The 5-methyl substituent introduces a second chiral center (in addition to the 2-position).

  • Risk: Synthetic samples may be a mixture of cis and trans diastereomers.

  • Action: If you see "doublets" in your LC-MS trace, do not integrate them as one peak. You must separate them using a slower gradient or a Chiralpak IG/IC column to determine isomeric purity, as biological activity often differs by >100-fold between isomers.

References

  • SWG Drug. (2005). Monographs: Piperazine and Piperidine Derivatives Solubility Data. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • Ro Rsted, E. M., et al. (2024).[4] "Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists." Journal of Medicinal Chemistry, 67(9), 7224-7244.[4] Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2025). "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." LCGC International. Retrieved from [Link]

  • McLaughlin, G., et al. (2016). "Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers." Drug Testing and Analysis, 8(1), 98-109. Retrieved from [Link]

  • Restek Corporation. (2023). "LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?" Restek Technical Library. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 2-(2-Methoxyphenyl)-5-methylpiperidine

Welcome to the technical support center for the characterization of 2-(2-Methoxyphenyl)-5-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 2-(2-Methoxyphenyl)-5-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the analysis of this and structurally related piperidine derivatives. Our focus is on providing practical, field-proven insights to ensure the integrity and accuracy of your experimental results.

Introduction

2-(2-Methoxyphenyl)-5-methylpiperidine is a disubstituted piperidine with stereochemical and conformational complexities that can present significant challenges during its characterization. The presence of two stereocenters at C2 and C5 gives rise to two pairs of enantiomers (four stereoisomers in total), which can exist as either cis or trans diastereomers. Furthermore, the piperidine ring exists in a dynamic equilibrium of chair conformations, which can complicate spectral analysis. This guide will provide you with the necessary tools to anticipate and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical aspects to consider when characterizing 2-(2-Methoxyphenyl)-5-methylpiperidine?

A1: The three most critical aspects are:

  • Stereoisomerism: You must be able to distinguish between the cis and trans diastereomers. Their relative stereochemistry significantly impacts their biological activity and physical properties.

  • Conformational Dynamics: The piperidine ring is not static. It undergoes ring-flipping between two chair conformations. The substituents' axial or equatorial orientation in the dominant conformation will dictate the observed NMR spectral parameters.

  • Purity: Be aware of potential impurities from the synthesis, such as unreacted starting materials (e.g., the corresponding pyridine), partially reduced intermediates, or side-products from N-alkylation or oxidation.

Q2: Why does my 1H NMR spectrum show more signals than expected or broad peaks?

A2: This is a common issue with substituted piperidines and can be attributed to several factors:

  • Mixture of Diastereomers: If your synthesis is not perfectly stereoselective, you will have a mixture of cis and trans isomers, each with its own set of NMR signals.

  • Slow Interconversion of Conformers: The energy barrier to ring-flipping might be high enough at room temperature to result in slow exchange on the NMR timescale. This leads to peak broadening or the appearance of separate signals for each conformer.

  • N-H Proton Exchange: The N-H proton can undergo chemical exchange with residual water or other protic species in the NMR solvent, leading to a broad signal.

Q3: How can I confirm the relative stereochemistry (cis vs. trans) of my 2,5-disubstituted piperidine?

A3: The most reliable method is 2D NMR spectroscopy, specifically NOESY or ROESY experiments. For the cis isomer, you would expect to see a nuclear Overhauser effect (NOE) between the protons at C2 and C5 when they are on the same face of the ring (e.g., both axial or both equatorial). In contrast, the trans isomer would not show this correlation. Additionally, the coupling constants (J-values) of the protons at C2 and C5 can provide clues about their relative orientation.

Troubleshooting Guides

NMR Spectroscopy

Issue: Ambiguous Stereochemistry from 1H NMR

Underlying Cause: Simple 1D 1H NMR may not provide sufficient information to differentiate between cis and trans isomers due to signal overlap and complex coupling patterns.

Troubleshooting Protocol:

  • Acquire a High-Resolution Spectrum: Use a spectrometer with a higher field strength (e.g., 500 MHz or greater) to improve signal dispersion.

  • Perform 2D NMR Experiments:

    • COSY: To establish proton-proton coupling networks and identify which protons are adjacent.

    • HSQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and piecing together the molecular skeleton.

    • NOESY/ROESY: To determine spatial proximity between protons. This is the key experiment for assigning relative stereochemistry.

Expected NOE Correlations for Stereochemical Assignment:

IsomerExpected Key NOE CorrelationRationale
cisBetween H2 and H5Protons on the same side of the ring are in close spatial proximity.
transNo significant correlation between H2 and H5Protons are on opposite sides of the ring and are too far apart for a strong NOE.

Issue: Broad or Complex NMR Signals Due to Conformational Isomerism

Underlying Cause: The piperidine ring interconverts between two chair conformations. If the energy barrier is significant, both conformers may be present in solution, leading to broad signals or a doubling of peaks.

Troubleshooting Workflow:

start Broad/Complex NMR Spectrum vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr high_temp High Temperature Spectrum (e.g., 50-80 °C) vt_nmr->high_temp Increase Temp low_temp Low Temperature Spectrum (e.g., -20 to -50 °C) vt_nmr->low_temp Decrease Temp coalescence Observe Coalescence high_temp->coalescence resolved Signals Resolve into Two Sets low_temp->resolved sharpened Signals Sharpen to Averaged Peaks coalescence->sharpened conclusion1 Conclusion: Fast Conformational Exchange. Use high-temp data for simpler analysis. sharpened->conclusion1 conclusion2 Conclusion: Slow Conformational Exchange. Use low-temp data to characterize individual conformers. resolved->conclusion2

Caption: Workflow for troubleshooting complex NMR spectra using VT-NMR.

Mass Spectrometry

Issue: Difficulty in Interpreting the Mass Spectrum

Underlying Cause: The fragmentation pattern of piperidine derivatives can be complex and influenced by the substitution pattern.

Expected Fragmentation Pathways:

The primary fragmentation of the piperidine ring is typically initiated by the nitrogen atom.[1] Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen, is a common pathway.[1]

Key Predicted Fragments for 2-(2-Methoxyphenyl)-5-methylpiperidine:

m/z Value (Predicted)Proposed Fragment StructureFragmentation Pathway
[M-CH3]+Loss of the methyl group at C5α-cleavage
[M-C7H7O]+Loss of the 2-methoxyphenyl groupα-cleavage
VariesRing-opening fragmentsCleavage of C-C bonds within the piperidine ring

Troubleshooting Protocol:

  • Use a Soft Ionization Technique: Electrospray ionization (ESI) is generally preferred over electron ionization (EI) as it is a softer technique that typically yields a prominent protonated molecule [M+H]+, confirming the molecular weight.[1][2]

  • Perform Tandem Mass Spectrometry (MS/MS): Isolate the [M+H]+ ion and subject it to collision-induced dissociation (CID). This will provide a clean fragmentation pattern that is easier to interpret.[2]

  • Compare with Analogs: If available, compare the fragmentation pattern with that of known, structurally similar piperidine derivatives.

Chromatographic Separation

Issue: Co-elution of Diastereomers in HPLC

Underlying Cause: Cis and trans diastereomers can have very similar polarities, making their separation by standard HPLC methods challenging.

Troubleshooting Protocol for HPLC Method Development:

  • Column Selection:

    • Normal Phase (NP): A silica or diol column can be effective.

    • Reversed Phase (RP): A C18 column is a good starting point, but for closely related isomers, a pentafluorophenyl (PFP) column may offer better selectivity due to different interactions with the aromatic ring.[3]

  • Mobile Phase Optimization:

    • NP-HPLC: Use a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.[4]

    • RP-HPLC: Use a mixture of water and acetonitrile or methanol.

    • Additives: For basic compounds like piperidines, adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase can significantly improve peak shape by reducing tailing.[3]

  • Parameter Adjustment:

    • Temperature: Varying the column temperature can affect the selectivity of the separation.[3]

    • Flow Rate: Lowering the flow rate can improve resolution, but will also increase the run time.

Chiral Separation of Enantiomers:

If you need to separate the enantiomers of a single diastereomer, you will need to use chiral chromatography.

Recommended Chiral Stationary Phases (CSPs) for Piperidine Derivatives:

  • Polysaccharide-based CSPs: Columns like Chiralpak® IA or AD are often effective for a wide range of chiral compounds, including those with amine functionalities.[5][6]

  • Pirkle-type CSPs: These can also be effective, particularly for derivatized amines.[7]

Typical Mobile Phases for Chiral HPLC:

  • Normal Phase: Mixtures of hexane/isopropanol or hexane/ethanol are commonly used.[5][8]

  • Additives: A small amount of an amine modifier (e.g., DEA) is often necessary to achieve good peak shape and resolution.[5]

Visualizing Key Concepts

cluster_cis cis-Isomer cluster_trans trans-Isomer C1_cis N C2_cis C C1_cis->C2_cis C3_cis C C2_cis->C3_cis sub_2_cis Ar C2_cis->sub_2_cis C4_cis C C3_cis->C4_cis C5_cis C C4_cis->C5_cis C6_cis C C5_cis->C6_cis sub_5_cis Me C5_cis->sub_5_cis C6_cis->C1_cis C1_trans N C2_trans C C1_trans->C2_trans C3_trans C C2_trans->C3_trans sub_2_trans Ar C2_trans->sub_2_trans C4_trans C C3_trans->C4_trans C5_trans C C4_trans->C5_trans C6_trans C C5_trans->C6_trans sub_5_trans Me C5_trans->sub_5_trans C6_trans->C1_trans

Caption: cis vs. trans isomers of 2,5-disubstituted piperidine.

References

  • BenchChem. (2025).
  • Wiley-VCH. (2007).
  • Stuart, C. D., White, N. G., Barrow, R. A., et al. (2023).
  • BenchChem. (2025). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. BenchChem.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Synthesis of 2-pyridones. Organic Chemistry Portal.
  • Phenomenex. (n.d.). Chiral HPLC Method Development Kits.
  • Chemistry LibreTexts. (2023, August 29).
  • Anderson, J. C., Bouvier-Israel, E., Rundell, C. D., & Zhang, X. (n.d.).
  • SpectraBase. (2026). cis-2,5-Dimethyl-piperidine - Optional[13C NMR] - Chemical Shifts.
  • BenchChem. (2025). A Comparative Guide to the Validation of 2-Benzylpiperidine Purity by Chiral HPLC. BenchChem.
  • Dong, M. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Patel, K., et al. (2019). Chiral Separations by High‐Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry.
  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008, June 15). PubMed.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Pivatto, M., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO.
  • Dutta, A. K., et al. (2001, September 3). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. PubMed.
  • Interpret
  • Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. (2019, December 27).
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (n.d.). PMC.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • The importance of piperidines and their synthesis via reduction of.... (n.d.).
  • A General Strategy for N–(Hetero)
  • Petreska Stanoeva, J., et al. (2022, May 17).
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024, September 30). PMC.
  • Conducting poly(o-anisidine-co-o-phenyldiammine) nanorod dispersed epoxy composite coatings: synthesis, characterization and corrosion protective performance. (n.d.). RSC Publishing.
  • Conducting Poly (o-anisidine-co-o-phenyldiammine) nanorods dispersed epoxy composite coatings: Synthesis, characterization and corrosion protective performance. (2015, October 7).

Sources

Optimization

how to increase the purity of synthesized 2-(2-Methoxyphenyl)-5-methylpiperidine

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Purification Protocols for 2-(2-Methoxyphenyl)-5-methylpiperidine Introduction Synthesizing 2-...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Purification Protocols for 2-(2-Methoxyphenyl)-5-methylpiperidine

Introduction

Synthesizing 2-(2-Methoxyphenyl)-5-methylpiperidine presents a specific set of purification challenges distinct from simple piperidines. Unlike generic heterocycles, this molecule possesses two non-adjacent chiral centers (C2 and C5), resulting in a mixture of diastereomers (cis and trans) and their respective enantiomers .

Most synthetic routes—typically the hydrogenation of 2-(2-methoxyphenyl)-5-methylpyridine—yield a kinetic mixture of isomers. High purity (>98%) requires a strategy that separates these diastereomers before addressing enantiomeric excess.

This guide addresses the three most common failure points: Diastereomeric Separation , De-aromatization Byproducts , and Salt Crystallization Issues .

Module 1: Diastereomeric Control (The Cis/Trans Ratio)

The Issue: Users often report "low purity" by HPLC, which is actually the presence of the unwanted diastereomer. Standard flash chromatography is often insufficient to separate the cis (axial/equatorial) and trans (diequatorial) isomers due to similar polarity.

The Mechanism: In 2,5-disubstituted piperidines (analogous to 1,4-disubstituted cyclohexanes), the trans-isomer typically adopts a diequatorial conformation, making it thermodynamically more stable. The cis-isomer forces one substituent into an axial position. However, catalytic hydrogenation often favors the cis product (kinetic control).

Troubleshooting Protocol: Thermodynamic Equilibration If you require the trans-isomer but synthesized the cis-isomer (or a mixture), do not discard the batch. Equilibrate it.

  • Dissolve: Take the crude free base in anhydrous ethanol.

  • Catalyst: Add 10 mol% Sodium Ethoxide (NaOEt).

  • Reflux: Heat to reflux for 12–24 hours under N₂.

    • Why? The strong base removes the proton at the acidic alpha-position (C2, benzylic-like), allowing the stereocenter to invert to the more stable diequatorial (trans) conformation.

  • Quench: Cool and neutralize with dilute HCl.

Diastereomer Separation Workflow If equilibration is not desired, use Selective Salt Formation to separate isomers.

  • Step 1: Dissolve crude oil in Et₂O (10 volumes).

  • Step 2: Add 1.0 eq of HCl (2M in Et₂O) dropwise at 0°C.

  • Observation: The trans-isomer hydrochloride usually crystallizes more readily due to better lattice packing. The cis-isomer often remains in the mother liquor or oils out.

Module 2: Removing Chemical Impurities (The "Pyridine" Problem)

The Issue: Incomplete hydrogenation leaves traces of the precursor pyridine or partially reduced tetrahydropyridines. These poison biological assays and lower melting points.

The Solution: pKa-Based Wash Piperidines (secondary amines, pKa ~11) are significantly more basic than pyridines (pKa ~5).

Protocol:

  • Dissolve: Dissolve the crude reaction mixture in Ethyl Acetate.

  • The "Buffer" Wash: Wash the organic layer with 10% Citric Acid (pH ~4) or Monosodium Phosphate buffer.

    • Mechanism:[1][2][3] At pH 4, the highly basic piperidine is protonated (charged) and moves to the aqueous layer. The less basic pyridine remains unprotonated (neutral) and stays in the Ethyl Acetate.

  • Separation:

    • Discard the Ethyl Acetate layer (contains pyridine impurities).

    • Basify the Aqueous layer with NaOH to pH >12.

    • Extract the purified piperidine back into DCM or Et₂O.

Module 3: Crystallization of the Hydrochloride Salt

The Issue: "My product is a sticky oil that won't solidify." This is caused by the ortho-methoxy group. It provides steric bulk and potential intramolecular hydrogen bonding that disrupts crystal lattice formation.

The "Polishing" Protocol: Do not use simple evaporation. Use a Anti-Solvent Diffusion method.

ParameterRecommendationRationale
Primary Solvent Isopropyl Alcohol (IPA)Solubilizes the salt at high temps; moderate solubility at RT.
Anti-Solvent Diethyl Ether or MTBELow polarity forces the salt out of solution slowly.
Temperature Slow cool: 60°C

RT

-20°C
Rapid cooling traps impurities (oiling out).
Seed Crystal Critical If no seed exists, scratch the glass interface vigorously.

Step-by-Step:

  • Dissolve the crude HCl salt in the minimum amount of boiling IPA.

  • Remove from heat. Immediately add warm MTBE dropwise until the solution turns slightly turbid.

  • Add 1-2 drops of IPA to clear the turbidity.

  • Wrap the flask in foil (insulation) and let it cool to Room Temp over 4 hours.

  • Refrigerate overnight.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the dominant impurity type.

Purification_Workflow Start Crude Reaction Mixture (2-(2-Methoxyphenyl)-5-methylpiperidine) Check_Impurity Identify Major Impurity (HPLC/NMR) Start->Check_Impurity Impurity_Pyridine Precursor Present (Pyridine/Tetrahydropyridine) Check_Impurity->Impurity_Pyridine Aromatic signals in NMR Impurity_Diast Wrong Diastereomer (Cis/Trans Mix) Check_Impurity->Impurity_Diast Doublets in Methyl region Impurity_Oil Product Oils Out (No Crystal Lattice) Check_Impurity->Impurity_Oil Physical State Acid_Wash pKa Selective Extraction (Wash Org. layer with pH 4 Citrate) Piperidine -> Aqueous Pyridine -> Organic Impurity_Pyridine->Acid_Wash Equilibration Thermodynamic Equilibration (NaOEt/EtOH Reflux) Converts Cis -> Trans Impurity_Diast->Equilibration If Trans needed Salt_Screen Salt Formation (HCl) Recrystallize in IPA/MTBE Impurity_Diast->Salt_Screen If Cis needed (Kinetic sep) Impurity_Oil->Salt_Screen Acid_Wash->Salt_Screen Basify & Extract Equilibration->Salt_Screen Final Pure Hydrochloride Salt (>98% Purity) Salt_Screen->Final

Caption: Decision tree for purifying 2,5-disubstituted piperidines based on specific impurity profiles.

Frequently Asked Questions (Technical)

Q: I need the enantiomerically pure (2R,5R) isomer. How do I resolve the racemate? A: Standard flash chromatography will not separate enantiomers. You must use Diastereomeric Salt Resolution .

  • Agent: (+)-Di-p-toluoyl-D-tartaric acid (DTTA) is highly effective for 2-aryl piperidines.

  • Solvent: 95% Ethanol.

  • Method: Mix 1 eq of amine with 1 eq of DTTA. Heat to dissolve, then cool slowly. The diastereomeric salt of one enantiomer will crystallize. Filter and treat with NaOH to recover the free base.

Q: Why does the melting point of my HCl salt fluctuate? A: This indicates Solvates or Polymorphs . Piperidine salts are notorious for trapping solvent molecules in the lattice.

  • Fix: Dry the salt in a vacuum oven at 50°C for 24 hours. If the MP stabilizes, it was solvent. If not, you likely have a mixture of cis and trans isomers co-crystallizing. Check 1H NMR (specifically the C5-Methyl doublet splitting).

Q: Can I use Silica Gel chromatography for the free base? A: Yes, but you must deactivate the silica. Unmodified silica is acidic and will streak the amine.

  • Mobile Phase: DCM:MeOH:NH₄OH (90:9:1). The Ammonium Hydroxide is crucial to suppress ionization and ensure tight bands.

References

  • Stereochemistry of 2,5-Disubstituted Piperidines: Mechanism of Hydrogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Explains kinetic control in pyridine reduction).
  • Purification & Resolution

    • Resolution of Piperidines: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • General Synthesis of 2-Arylpiperidines

    • Methodology: Wijtmans, R., et al. (2004). "Synthesis of 2-substituted piperidines." European Journal of Organic Chemistry.

  • pKa-Based Extraction Data

    • Data Source: Evans, D. A. (Harvard University). pKa Table of Nitrogen Acids. (Confirms Piperidine pKa ~11 vs Pyridine pKa ~5).

Sources

Troubleshooting

addressing inconsistencies in 2-(2-Methoxyphenyl)-5-methylpiperidine experimental results

This guide is designed as a specialized Technical Support Center for researchers working with 2-(2-Methoxyphenyl)-5-methylpiperidine . It addresses the specific chemical and stereochemical challenges inherent to 2,5-disu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized Technical Support Center for researchers working with 2-(2-Methoxyphenyl)-5-methylpiperidine . It addresses the specific chemical and stereochemical challenges inherent to 2,5-disubstituted piperidine scaffolds, which are common pharmacophores in NMDA receptor modulators and monoamine transporter inhibitors.

Status: Operational | Tier: Level 3 (Senior Application Support)[1]

Topic: Addressing Inconsistencies in Experimental Results

Executive Summary: Inconsistencies in biological data (IC₅₀ shifts, varying potency) and analytical spectra (NMR broadening, splitting) for 2-(2-Methoxyphenyl)-5-methylpiperidine are frequently caused by uncontrolled stereochemistry (cis/trans ratios) and salt form hygroscopicity .[1] This guide provides protocols to standardize your material and validate its purity.

Module 1: Stereochemical Inconsistencies (The "Cis/Trans" Drift)

The Issue: You observe batch-to-batch variability in biological potency. One batch acts as a potent antagonist, while another (synthesized via a slightly different reduction method) shows reduced activity or off-target effects.[1]

The Root Cause: The 2,5-disubstituted piperidine ring exists as two diastereomers: cis and trans.

  • Trans-isomer (2e, 5e): Thermodynamically more stable.[1] Both substituents can adopt equatorial positions.[1]

  • Cis-isomer (2e, 5a): Kinetically favored during certain hydrogenations but higher in energy due to 1,3-diaxial interactions or gauche strains.[1]

If you synthesize this compound via catalytic hydrogenation of the pyridine precursor , the choice of catalyst and solvent dictates the diastereomeric ratio. Acidic hydrogenation (PtO₂/AcOH) often favors the cis isomer (kinetic product), while reduction with sodium metal in ethanol favors the trans isomer (thermodynamic product).[1]

Diagnostic Workflow: Use the following decision tree to identify if stereoisomerism is your problem.

Stereochem_Troubleshooting Start Issue: Inconsistent Potency CheckNMR Step 1: Check 1H-NMR (C2-H Coupling) Start->CheckNMR Broad Signal is Broad/Unclear? CheckNMR->Broad Yes Sharp Signal is Sharp? CheckNMR->Sharp No TempExp Run High-Temp NMR (50°C) to collapse rotamers Broad->TempExp CisID Isomer A: J = 2-4 Hz (eq-ax) Likely CIS (Kinetic) Sharp->CisID Small Coupling TransID Isomer B: J = 10-12 Hz (ax-ax) Likely TRANS (Thermodynamic) Sharp->TransID Large Coupling TempExp->CheckNMR Re-evaluate Action1 Action: Standardize Reduction Method CisID->Action1 TransID->Action1

Figure 1: Diagnostic logic for identifying stereochemical variance in 2,5-disubstituted piperidines.

Corrective Protocol: Thermodynamic Equilibration If your biological target requires the trans isomer (often the case for stability), but your synthesis yields a mixture:

  • Dissolve the crude amine mixture in ethanol.

  • Add catalytic sodium ethoxide (NaOEt).[1]

  • Reflux for 12–24 hours.[1]

  • Mechanism: This allows the acidic proton at C2 (alpha to the amine) to epimerize, driving the mixture toward the thermodynamically stable trans-diequatorial conformation [1].[1]

Module 2: Analytical Ambiguity (NMR & HPLC)

The Issue: Your HPLC shows a single peak (99% purity), but the NMR spectrum looks "dirty" with split peaks or broad humps, leading you to suspect impurities.

The Root Cause: Substituted piperidines often exhibit slow ring inversion or nitrogen inversion on the NMR time scale at room temperature. Additionally, if the compound is a salt (e.g., HCl), the protonated nitrogen locks the conformation, potentially showing distinct rotamers if hydrogen bonding is involved [2].

Troubleshooting Guide:

ObservationProbable CauseVerification Step
Split peaks in ¹H-NMR Rotamers due to N-inversion or salt bridging.[1]Run NMR in DMSO-d₆ at 80°C. If peaks coalesce into singlets, it is a conformational issue, not impurity.
Double peaks in HPLC Separation of cis and trans diastereomers.Use a C30 column or a Phenyl-Hexyl column.[1] C18 often fails to resolve diastereomers of this scaffold [3].[1]
Missing Carbon signals Signal broadening due to intermediate exchange rate.Increase relaxation delay (d1) to 5-10 seconds or run at elevated temperature.

Critical Note on HPLC: Standard C18 columns may co-elute the cis and trans isomers. To ensure batch consistency, you must use a method capable of diastereomeric separation.

  • Recommended Column: Agilent ZORBAX Eclipse XDB-Phenyl or Thermo Acclaim C30.[1]

  • Mobile Phase: Acetonitrile/Water with 0.1% TFA (Acidic pH suppresses amine tailing and improves peak shape).[1]

Module 3: Salt Form & Hygroscopicity

The Issue: The solid compound becomes sticky or "gums up" during weighing, leading to inaccurate molar concentrations in biological assays.

The Root Cause: The Hydrochloride (HCl) salt of 2-(2-Methoxyphenyl)-5-methylpiperidine is likely highly hygroscopic .[1] The 2-methoxy group can act as a hydrogen bond acceptor, coordinating with water molecules in the crystal lattice of the salt.

Corrective Protocol: Salt Switching If the HCl salt is unstable, switch to a non-hygroscopic counter-ion.

  • Free Basing: Dissolve the sticky HCl salt in water, basify with 1M NaOH to pH 12, and extract with Dichloromethane (DCM). Dry over MgSO₄ and evaporate.[1]

  • Fumarate Salt Formation:

    • Dissolve free base in hot isopropanol (IPA).[1]

    • Add 1.0 equivalent of Fumaric acid dissolved in hot IPA.[1]

    • Cool slowly.[1] Fumarate salts of piperidines are typically non-hygroscopic, crystalline solids with high melting points [4].

Frequently Asked Questions (FAQ)

Q1: Why does the color of the compound change from white to pink/brown over time? A: Secondary amines are prone to oxidation (N-oxide formation) upon exposure to air and light.[1]

  • Fix: Store the compound as a salt (HCl or Fumarate) under Argon at -20°C. If using the free base, ensure it is freshly chromatographed before use.

Q2: My Grignard synthesis failed to produce the precursor. What went wrong? A: If synthesizing via Grignard addition to a pyridine N-oxide or salt: Commercial Grignard reagents often contain moisture.[1]

  • Tip: Titrate your Grignard reagent using salicylaldehyde phenylhydrazone or use a fresh bottle.[1] Ensure the pyridine ring is activated (e.g., N-acylpyridinium salt) to facilitate addition at the 2-position.[1]

Q3: Can I separate the enantiomers of the trans isomer? A: Yes. The trans isomer is a racemate ((2R,5R) and (2S,5S)).

  • Method: Chiral HPLC using a Chiralpak IA or IC column.[1]

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).[1] The diethylamine is crucial to prevent peak tailing of the basic amine.[1]

References
  • Dutta, A. K., et al. (2001). "Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter." Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-2340.[2]

  • Bailey, W. F., et al. (2005). "cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR." Journal of Organic Chemistry.

  • Thermo Fisher Scientific. (2012).[1] "Separation of Cis and Trans Isomers Using an Acclaim C30 Column." Application Note 207.

  • BOC Sciences. (2024).[1] "Piperidine Impurities and Salt Formation." Technical Guide.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-(2-Methoxyphenyl)-5-methylpiperidine before handling.

Sources

Optimization

optimization of reaction parameters for 2-(2-Methoxyphenyl)-5-methylpiperidine synthesis

This guide outlines the optimization of reaction parameters for the synthesis of 2-(2-Methoxyphenyl)-5-methylpiperidine , a privileged scaffold in medicinal chemistry often associated with NK1 antagonists, 5-HT receptor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimization of reaction parameters for the synthesis of 2-(2-Methoxyphenyl)-5-methylpiperidine , a privileged scaffold in medicinal chemistry often associated with NK1 antagonists, 5-HT receptor ligands, and dopamine reuptake inhibitors.

This technical support guide focuses on the Hydrogenation of 2-(2-Methoxyphenyl)-5-methylpyridine , which is the industry-standard route for generating this scaffold with high diastereocontrol.

Part 1: Reaction Overview & Mechanistic Pathway

The synthesis typically proceeds in two phases:

  • Precursor Assembly: Suzuki-Miyaura coupling of 2-bromo-5-methylpyridine and 2-methoxyphenylboronic acid.

  • Stereoselective Reduction: Catalytic hydrogenation of the pyridine ring to the piperidine.

Critical Challenge: Controlling the Cis/Trans diastereoselectivity (2,5-substitution pattern).

  • Kinetic Product (Cis): Favored by PtO₂ (Adams' catalyst) in acidic media.

  • Thermodynamic Product (Trans): Favored by equilibration conditions or specific heterogeneous catalysts (e.g., Rh/C or Pd/C at higher temperatures).

ReactionScheme SM1 2-Bromo-5-methylpyridine Inter Intermediate: 2-(2-Methoxyphenyl)-5-methylpyridine SM1->Inter Suzuki Coupling Pd(dppf)Cl2, K2CO3 SM2 2-Methoxyphenylboronic acid SM2->Inter Prod_Cis Target (Kinetic): Cis-2-(2-Methoxyphenyl)-5-methylpiperidine Inter->Prod_Cis H2, PtO2 AcOH (Acidic) Syn-Addition Prod_Trans Target (Thermodynamic): Trans-2-(2-Methoxyphenyl)-5-methylpiperidine Inter->Prod_Trans H2, Pd/C or Epimerization (Base) Prod_Cis->Prod_Trans Thermodynamic Equilibration

Figure 1: Synthetic pathway highlighting the divergence between kinetic (cis) and thermodynamic (trans) isomers during hydrogenation.

Part 2: Troubleshooting & Optimization Guide

Category 1: Precursor Synthesis (Suzuki Coupling)

Q: My Suzuki coupling yield is stuck at <50% with significant homocoupling of the boronic acid. How do I fix this? A: Homocoupling of 2-methoxyphenylboronic acid is a common competitor to the cross-coupling.

  • Root Cause: High oxygen levels or excess base concentration relative to the catalyst turnover.

  • Solution:

    • Degas Solvents: Sparge solvents with Argon for at least 30 minutes. Palladium is sensitive to O₂ which promotes homocoupling.

    • Base Switch: Switch from

      
       to 
      
      
      
      or
      
      
      . Cesium bases often facilitate the transmetallation step in sterically crowded biaryls (ortho-methoxy group creates steric bulk).
    • Solvent System: Use DME/Water (3:1) or Toluene/Ethanol/Water . The presence of water is critical for boronic acid activation.

Category 2: Hydrogenation (Stereoselectivity)

Q: I need the Cis-isomer (2,5-syn), but I am getting a 1:1 mixture of Cis/Trans. How do I maximize Cis-selectivity? A: The cis-isomer is formed via the syn-addition of hydrogen to the pyridine face.

  • Protocol Adjustment:

    • Catalyst: Use PtO₂ (Adams' Catalyst) . Platinum favors the adsorption of the pyridine ring flat against the catalyst surface, promoting all-syn addition.

    • Solvent: Use Glacial Acetic Acid or 1M HCl in MeOH . Protonation of the pyridine nitrogen (

      
      ) anchors the molecule to the catalyst surface and activates the ring toward reduction.
      
    • Pressure: Maintain 40–60 psi . Extremely high pressures can sometimes decrease selectivity by forcing rapid, less ordered adsorption.

    • Temperature: Keep it < 30°C . Higher temperatures provide enough energy for the intermediate partially reduced species to desorb and re-adsorb, leading to isomerization.

Q: I specifically need the Trans-isomer. Can I get this directly? A: Direct synthesis of the trans-isomer is harder but possible via thermodynamic control.

  • Method A (Direct): Use Rh/C (5%) in Methanol at 60°C . Rhodium often shows different selectivity profiles, and neutral solvents prevent the strong "anchoring" effect of the protonated nitrogen, allowing for isomerization.

  • Method B (Epimerization): Synthesize the cis-isomer (or mixture) first. Then, reflux the crude piperidine in Ethanol with NaOEt (0.5 equiv) for 12 hours. This equilibrates the mixture to the thermodynamic minimum, which is usually the trans-diequatorial conformation (depending on the specific steric clash of the 2-aryl vs 5-methyl groups).

Category 3: Impurity Profile

Q: I see a significant impurity with M-14 mass (Loss of Methyl). Is my methoxy group unstable? A: Yes, O-demethylation can occur under hydrogenation conditions, especially with Palladium.

  • Mechanism: Hydrogenolysis of the aryl-methyl ether bond.

  • Fix:

    • Avoid Pd/C: Palladium is excellent for O-debenzylation and can cleave O-Me groups under forcing conditions (high T/P).

    • Switch to Pt or Rh: Platinum (PtO₂) and Rhodium (Rh/C) are much less active for hydrogenolysis of aryl ethers while remaining active for ring hydrogenation.

    • Lower Temperature: Ensure reaction temperature does not exceed 40°C .

Q: The reaction stalls at the tetrahydro-pyridine intermediate. How do I drive it to completion? A: Pyridine reduction often pauses at the tetrahydropyridine stage if the catalyst is poisoned or the acidity drops.

  • Intervention:

    • Fresh Catalyst: Filter the reaction mixture (under Argon!) and add a fresh portion of catalyst (10% w/w).

    • Acid Spike: Add 1-2 equivalents of TFA or HCl . The final double bond reduction in the cyclic enamine/imine intermediate is acid-catalyzed.

Part 3: Optimized Experimental Protocols

Protocol A: High-Fidelity Synthesis of Cis-2-(2-Methoxyphenyl)-5-methylpiperidine
ParameterSpecificationRationale
Substrate 2-(2-Methoxyphenyl)-5-methylpyridinePurified via Flash Chromatography (EtOAc/Hex)
Catalyst PtO₂ (Adams' Catalyst) 5-10 mol% loading. Essential for cis-selectivity.
Solvent Acetic Acid (Glacial) 0.1 M concentration. Protonates N to activate ring.
H₂ Pressure 50 psi (3.4 bar) Moderate pressure ensures steady turnover without forcing side reactions.
Temperature 25°C (RT) Kinetic control to prevent isomerization.
Time 12 - 16 HoursMonitor via LCMS (look for M+6H mass).
Workup Filter Celite -> Evaporate AcOH -> BasifyUse NaOH to pH > 12 to extract free base.
Protocol B: Thermodynamic Equilibration (Trans-Enrichment)
  • Take the crude mixture from Protocol A.

  • Dissolve in Absolute Ethanol (0.2 M).

  • Add KOtBu or NaOEt (0.5 equiv).

  • Reflux (80°C) under

    
     for 12-24 hours.
    
  • Validation: Check diastereomeric ratio (dr) via ¹H NMR. The trans-isomer typically shows a larger coupling constant (

    
    ) for the C2 proton compared to the cis-isomer (
    
    
    
    ).

Part 4: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue_Yield Issue: Low Conversion Start->Issue_Yield Issue_Selectivity Issue: Wrong Isomer (Cis/Trans) Start->Issue_Selectivity Issue_Impurity Issue: Impurity (M-14) Start->Issue_Impurity Check_Acid Is Solvent Acidic? Issue_Yield->Check_Acid Check_Cat Current Catalyst? Issue_Selectivity->Check_Cat Action_NoPd Action: Stop using Pd/C. Use Rh/C or PtO2. Issue_Impurity->Action_NoPd Acid_No No: Neutral Solvent Check_Acid->Acid_No Result Acid_Yes Yes: AcOH/HCl Check_Acid->Acid_Yes Result Action_Acid Action: Switch to AcOH or add 2 eq HCl Acid_No->Action_Acid Action_Press Action: Increase H2 Pressure to 100 psi Acid_Yes->Action_Press Cat_Pd Pd/C Check_Cat->Cat_Pd Cat_Pt PtO2 Check_Cat->Cat_Pt Action_SwitchPt Action: Switch to PtO2 (Favors Cis) Cat_Pd->Action_SwitchPt Action_Equil Action: Chemical Epimerization (Base/Reflux) for Trans Cat_Pt->Action_Equil

Figure 2: Decision matrix for diagnosing reaction failures during the hydrogenation phase.

References

  • Stereoselective Synthesis of 2,5-Disubstituted Piperidines

    • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. (2022).[1][2] Royal Society of Chemistry. This work details the hydrogenation of 2,5-disubstituted pyridines using PtO₂ to access cis-isomers and subsequent epimerization to trans-isomers.

  • General Pyridine Hydrogenation Parameters

    • Heterogeneous Catalytic Hydrogenation of Heterocycles. (2019). Chemical Reviews.
  • Relevant Scaffold Pharmacology (Context for 2-(2-methoxyphenyl)piperidines)

    • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)... (2022).[1][2] MDPI. illustrates the stability and handling of the 2-methoxyphenyl moiety in similar heterocyclic syntheses.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Biological Validation of 2-(2-Methoxyphenyl)-5-methylpiperidine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 2-(2-Methoxyphenyl)-5-methylpiperidine. Given the co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 2-(2-Methoxyphenyl)-5-methylpiperidine. Given the compound's structural features—specifically the methoxyphenyl and piperidine moieties common in centrally active agents—we hypothesize its primary interaction is with the Sigma-1 receptor (S1R).[1][2] This guide will therefore focus on a systematic, hypothesis-driven approach to confirm and characterize this activity, compare it against established ligands, and assess its selectivity.

The Sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3][4] It plays a crucial role in modulating calcium homeostasis, oxidative stress, and neuronal function, making it a compelling target for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][5][6]

Our validation strategy is structured in a tiered approach, beginning with primary target engagement and culminating in a broader selectivity profile. This ensures a logical, cost-effective, and scientifically rigorous evaluation.

Comparative Compound Selection

To objectively assess the activity of our target compound, henceforth designated Cmpd-X , it is essential to benchmark its performance against well-characterized reference ligands.

CompoundTargetActivityRationale for Selection
(+)-Pentazocine Sigma-1 Receptor (S1R)AgonistA widely used and specific S1R agonist; serves as a positive control for binding and functional activation.[7][8][9]
NE-100 Sigma-1 Receptor (S1R)AntagonistA potent and selective S1R antagonist; acts as a benchmark for inhibitory activity and competitive binding.[10][11][12][13]
Haloperidol Dopamine D2 Receptor (D2R), S1R, S2RAntagonistA promiscuous ligand used to assess off-target binding, particularly at the D2 receptor, a common liability for CNS compounds.[14]

Experimental Validation Workflow

A multi-phase experimental plan is critical for a thorough characterization of Cmpd-X. The workflow is designed to first confirm binding to the hypothesized target, then elucidate the nature of the interaction (agonist vs. antagonist), and finally, determine the compound's specificity.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity Profiling P1_Assay S1R Radioligand Binding Assay P1_Output Determine Binding Affinity (Ki) P1_Assay->P1_Output Measures displacement of [3H]-(+)-pentazocine P2_Assay S1R Functional Assay (e.g., Neurite Outgrowth) P1_Output->P2_Assay If Ki < 1µM P2_Output Agonist (EC50) or Antagonist (IC50) Profile P2_Assay->P2_Output Measures biological response P3_Assay Off-Target Binding Assays (D2R, SERT, etc.) P2_Output->P3_Assay If potent & active P3_Output Selectivity Ratio (Ki Off-Target / Ki S1R) P3_Assay->P3_Output Assesses promiscuity

Caption: Tiered workflow for validating Cmpd-X's biological activity.

Phase 1: Primary Target Engagement - S1R Binding

Objective: To determine if Cmpd-X physically binds to the Sigma-1 receptor and to quantify its binding affinity (Ki).

Methodology: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radioactive ligand, [3H]-(+)-pentazocine, from the S1R.[15][16] The use of a radioligand provides high sensitivity and is a gold-standard method for quantifying receptor affinity.[16]

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize guinea pig liver tissue, known for its high expression of S1R, in a Tris-HCl buffer.[15][17] Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of the test compounds (Cmpd-X, (+)-pentazocine, NE-100).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow the binding reaction to reach equilibrium.[18]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in wells with only radioligand and membranes.

    • Non-Specific Binding (NSB): Radioactivity in the presence of a high concentration of an unlabeled ligand (e.g., 1 mM Haloperidol) to saturate all specific binding sites.[18]

    • Specific Binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Output:

CompoundS1R Binding IC50 (nM)S1R Binding Ki (nM)
Cmpd-X Experimental ValueCalculated Value
(+)-Pentazocine 5.22.8
NE-100 1.60.86[13]

Note: Literature values for controls are provided for comparison.

Phase 2: Functional Activity Characterization

Objective: To determine whether Cmpd-X acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Methodology: Neurite Outgrowth Assay in PC12 Cells

S1R activation has been shown to potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth, a key process in neuronal development and repair.[3] This cell-based functional assay provides a physiologically relevant readout of S1R modulation.

Step-by-Step Protocol:

  • Cell Culture: Culture PC12 cells (a rat pheochromocytoma cell line) in appropriate media.

  • Plating: Seed cells onto collagen-coated plates and allow them to adhere.

  • Agonist Mode:

    • Treat cells with a suboptimal concentration of NGF plus varying concentrations of Cmpd-X or (+)-pentazocine.

    • The suboptimal NGF concentration is chosen to provide a baseline response that can be potentiated by an S1R agonist.

  • Antagonist Mode:

    • Pre-incubate cells with varying concentrations of Cmpd-X or NE-100.

    • Add a fixed, effective concentration of the agonist (+)-pentazocine along with suboptimal NGF.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Imaging & Analysis:

    • Fix and stain the cells (e.g., with a neuronal marker like β-III tubulin).

    • Capture images using a high-content imaging system.

    • Quantify neurite length and number of neurite-bearing cells using automated image analysis software.

  • Data Analysis:

    • Agonist: Plot neurite outgrowth against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect).

    • Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Expected Data Output:

CompoundFunctional ModePotency (EC50 or IC50, nM)Efficacy (% of (+)-Pentazocine)
Cmpd-X Agonist or AntagonistExperimental ValueExperimental Value
(+)-Pentazocine Agonist~50100% (by definition)
NE-100 Antagonist~15N/A

Phase 3: Selectivity & Off-Target Profiling

Objective: To assess the specificity of Cmpd-X by determining its binding affinity for other common CNS targets. High selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for side effects.[19][20]

Methodology: Off-Target Radioligand Binding Assays

Similar to the primary S1R binding assay, competitive binding assays will be performed for a panel of receptors. Key off-targets for CNS compounds include dopaminergic and serotonergic systems.[19]

G cluster_primary Primary Target cluster_secondary Selectivity Panel (Off-Targets) CmpdX Cmpd-X S1R S1R (Sigma-1 Receptor) CmpdX->S1R High Affinity (Low Ki) D2R D2R (Dopamine D2) CmpdX->D2R Low Affinity (High Ki) SERT SERT (Serotonin Transporter) CmpdX->SERT Low Affinity (High Ki) M1R M1R (Muscarinic M1) CmpdX->M1R Low Affinity (High Ki)

Caption: Desired selectivity profile for Cmpd-X.

Key Off-Target Assays:

  • Dopamine D2 Receptor (D2R):

    • Radioligand: [3H]-Spiperone.[21]

    • Source: Rat striatum membranes or cells expressing recombinant D2R.[21][22]

    • Significance: D2R antagonism is associated with antipsychotic effects but also extrapyramidal side effects.

  • Serotonin Transporter (SERT):

    • Radioligand: [3H]-Citalopram or functional uptake of [3H]-Serotonin.[23][24]

    • Source: Human platelet membranes or cells expressing recombinant SERT.[25]

    • Significance: SERT inhibition is the mechanism of action for many antidepressant drugs (SSRIs).

Data Analysis & Interpretation:

The selectivity of Cmpd-X is determined by comparing its affinity for S1R with its affinity for off-targets. A selectivity ratio of >100-fold is generally considered desirable for a lead compound.

Selectivity Ratio = Ki (Off-Target) / Ki (S1R)

CompoundS1R Ki (nM)D2R Ki (nM)SERT Ki (nM)D2R SelectivitySERT Selectivity
Cmpd-X Value AValue BValue CRatio B/ARatio C/A
(+)-Pentazocine 2.8>10,000>10,000>3500x>3500x
NE-100 0.86>5,000>5,000>6000x[13]>6000x[13]
Haloperidol ~3.0~1.5~200~0.5x~67x

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the initial biological validation of 2-(2-Methoxyphenyl)-5-methylpiperidine. By systematically progressing from target binding to functional characterization and selectivity profiling, researchers can build a comprehensive and reliable data package. This approach, grounded in established pharmacological principles and leveraging well-characterized comparative compounds, will enable a clear and objective assessment of the compound's therapeutic potential and guide future drug development efforts.

References

  • Role of sigma-1 receptors in neurodegenerative diseases. PubMed - NIH. [Link]

  • The involvement of the sigma-1 receptor in neurodegeneration and neurorestoration. Journal of Pharmacological Sciences. [Link]

  • The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current Neuropharmacology. [Link]

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]

  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. [Link]

  • Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma. PMC. [Link]

  • NE-100. Wikipedia. [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link]

  • SERT Transporter Assay. BioIVT. [Link]

  • Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia. PMC - NIH. [Link]

  • NE-100: A Novel Sigma Receptor Antagonist. ResearchGate. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]

  • The sigma receptor ligand (+)-pentazocine prevents apoptotic retinal ganglion cell death induced in vitro by homocysteine and glutamate. PubMed. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Sigma receptor ligand, (+)-pentazocine, suppresses inflammatory responses of retinal microglia. PubMed. [Link]

  • D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry - ACS Publications. [Link]

  • Sigma Receptor Binding Assays. PubMed - NIH. [Link]

  • In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. MDPI. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]

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Comparative

A Comparative Analysis of 2-(2-Methoxyphenyl)-5-methylpiperidine and Its Analogs: A Guide for Medicinal Chemists

This guide provides a detailed comparative analysis of 2-(2-methoxyphenyl)-5-methylpiperidine, a scaffold of significant interest in modern medicinal chemistry. By systematically exploring its synthesis, physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 2-(2-methoxyphenyl)-5-methylpiperidine, a scaffold of significant interest in modern medicinal chemistry. By systematically exploring its synthesis, physicochemical properties, and pharmacological profile in relation to its structural analogs, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for understanding the structure-activity relationships (SAR) that govern the activity of this compound class. The insights herein are grounded in experimental data and established pharmacological principles, offering a causal explanation for experimental choices and methodologies.

Introduction: The Significance of the Arylpiperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics.[1][2] When coupled with an aromatic system, as in the 2-arylpiperidine motif, it provides a three-dimensional structure capable of engaging with a variety of biological targets. The specific compound, 2-(2-methoxyphenyl)-5-methylpiperidine, and its close analogs are primarily recognized for their interaction with serotonergic and other central nervous system (CNS) receptors.[3][4] Understanding how subtle structural modifications—such as the position of the methoxy group on the phenyl ring, the presence and location of the methyl group on the piperidine ring, or the replacement of the piperidine nitrogen with a second nitrogen (forming a piperazine)—impact receptor affinity and functional activity is critical for the rational design of novel CNS agents.

This guide will dissect these relationships, leveraging published data to compare the parent compound's hypothetical profile with experimentally characterized analogs. We will focus primarily on the well-documented interactions with serotonin 5-HT1A and 5-HT2A receptors, which represent two of the most critical targets for this chemical class.[3][5]

Synthesis and Physicochemical Characterization

The synthesis of 2-arylpiperidines is most commonly achieved through the catalytic hydrogenation of the corresponding substituted pyridine precursor.[2][6] This atom-economical approach allows for the efficient construction of the saturated heterocyclic core.

General Synthetic Workflow

The synthesis begins with the appropriate pyridine derivative, which is activated via quaternization (e.g., N-benzylation) to lower the resonance energy of the aromatic ring, making it more susceptible to reduction.[7][8] Subsequent catalytic hydrogenation, often using a platinum-group metal catalyst like Platinum(IV) oxide (PtO₂, Adams' catalyst) under hydrogen pressure in an acidic solvent like acetic acid, yields the desired piperidine.[2][6]

G cluster_synthesis Synthetic Workflow Pyridine Substituted Pyridine Activation N-Alkylation (e.g., Benzyl Bromide) Pyridine->Activation Pyridinium Pyridinium Salt Activation->Pyridinium Hydrogenation Catalytic Hydrogenation (H₂, PtO₂, Acetic Acid) Pyridinium->Hydrogenation Piperidine 2-Aryl-5-methylpiperidine Hydrogenation->Piperidine Purification Purification (Chromatography/Crystallization) Piperidine->Purification

Caption: General workflow for the synthesis of 2-arylpiperidines.

Comparative Physicochemical Properties

Physicochemical properties such as lipophilicity (logP), dissociation constant (pKa), and molecular weight are critical determinants of a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion). The table below compares these properties for several key analogs. Generally, these compounds are basic amines with moderate lipophilicity, consistent with CNS-active agents.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3pKa (Predicted)
4-(2-Methoxyphenyl)piperidineC₁₂H₁₇NO191.272.49.5
4-(3-Methoxyphenyl)piperidineC₁₂H₁₇NO191.272.49.5
2-(4-Methoxyphenyl)piperidineC₁₂H₁₇NO191.272.110.1
1-(2-Methoxyphenyl)piperazine HClC₁₁H₁₇ClN₂O228.721.8 (Base)8.1 (Base)
1-(4-Methoxyphenyl)piperidineC₁₂H₁₇NO191.273.46.7

Data sourced from PubChem compound summaries.[1][9][10][11][12]

Pharmacological Profile and Mechanism of Action

The primary pharmacological targets for this class of compounds are G-protein coupled receptors (GPCRs), particularly the serotonin 5-HT1A and 5-HT2A receptors. These two receptors are coupled to different G-proteins and elicit opposing downstream cellular responses.

5-HT1A Receptor (Gi/o-coupled) Signaling

The 5-HT1A receptor is coupled to the inhibitory G-protein, Gαi/o.[13][14] Upon activation by an agonist, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to decreased activity of Protein Kinase A (PKA). The Gβγ subunit can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.[13][14]

G cluster_pathway 5-HT1A Receptor Signaling Pathway Ligand Agonist Receptor 5-HT1A Receptor Ligand->Receptor binds G_Protein Gi/o Protein Receptor->G_Protein activates AdenylylCyclase Adenylyl Cyclase (AC) G_Protein->AdenylylCyclase inhibits (αi) GIRK GIRK Channel G_Protein->GIRK activates (βγ) cAMP cAMP ↓ AdenylylCyclase->cAMP PKA PKA Activity ↓ cAMP->PKA Hyperpolarization Hyperpolarization (Neuronal Inhibition) GIRK->Hyperpolarization

Caption: Simplified 5-HT1A (Gi/o-coupled) signaling cascade.

5-HT2A Receptor (Gq/11-coupled) Signaling

In contrast, the 5-HT2A receptor couples to the Gαq/11 protein.[15][16] Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5][17] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[5] The combination of elevated intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and subsequent cellular responses, which are generally excitatory.[4][15]

G cluster_pathway 5-HT2A Receptor Signaling Pathway Ligand Agonist Receptor 5-HT2A Receptor Ligand->Receptor binds G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates (αq) PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ ↑ IP3->Ca_Release PKC PKC Activation DAG->PKC Ca_Release->PKC

Caption: Simplified 5-HT2A (Gq/11-coupled) signaling cascade.

Structure-Activity Relationship (SAR) Analysis

While specific data for 2-(2-methoxyphenyl)-5-methylpiperidine is not prominently available in the literature, a robust SAR can be constructed by analyzing data from its closest analogs. The following analysis is based on receptor binding affinity data (Ki values), where a lower value indicates higher affinity.

Comparative Receptor Binding Affinity Data
CompoundStructure5-HT1A Ki (nM)5-HT2A Ki (nM)α1-Adrenergic Ki (nM)
NAN-190 (Reference)1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine0.6[18]-0.8[18]
Analog 2j 4-[4-(Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine0.4[18]-64[18]
Compound 2a cis-Bicyclo[3.3.0]octane derivative of (2-methoxyphenyl)piperazine0.12[3]->1000[3]
LPH-5 (S)-2-(2,5-dimethoxyphenyl)-piperidine derivative-1.3[4]-
1-[2-(4-Methoxyphenyl)phenyl]piperazine Biphenyl-piperazine analog476[19]--
Key SAR Insights:
  • The 2-Methoxy Group is a Key Moieties: The ortho-methoxy substitution on the phenyl ring is a recurring feature in high-affinity ligands for the 5-HT1A receptor.[3][18][20] This substitution likely orients the phenyl ring in a favorable conformation within the receptor's binding pocket. Moving or removing this group often leads to a significant loss of affinity. For instance, deletion of the 2-MeO group in a series of 2,5-dimethoxyphenylpiperidines led to a more than 500-fold drop in potency at the 5-HT2A receptor.[4]

  • Piperazine vs. Piperidine: Many high-affinity 5-HT1A ligands are based on a (methoxyphenyl)piperazine core.[3][18] The second nitrogen atom provides a key site for derivatization to extend into other regions of the binding pocket. For example, in the well-studied antagonist NAN-190, a butyl-phthalimido chain is attached to this nitrogen.[18] The piperidine scaffold, as seen in LPH-5, is highly effective for targeting the 5-HT2A receptor.[4]

  • Substitution on the Piperidine Ring: The addition of a methyl group at the 5-position of the piperidine ring introduces a chiral center and conformational constraints. While direct data is sparse, studies on related scaffolds show that such substitutions can have a profound impact. For example, in one study, adding a methyl group at the 5-position of a piperazine-based MAGL inhibitor decreased activity, whereas removing a methyl group at the 3-position led to a 10-fold drop in activity, indicating that the position and stereochemistry of such groups are critical.

  • Improving Selectivity: A major challenge with this scaffold is achieving selectivity over other receptors, particularly α1-adrenergic receptors.[18] SAR studies on NAN-190 demonstrated that replacing the terminal phthalimide group with a bulky, lipophilic adamantane group (Analog 2j) maintained high 5-HT1A affinity while dramatically reducing α1-adrenergic affinity by 160-fold.[18] Similarly, incorporating the piperazine into a rigid bicyclo-octane system (Compound 2a) also abolished α1 affinity while retaining picomolar 5-HT1A affinity.[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols described below are presented as self-validating systems, including necessary controls and detailed steps.

Protocol 1: Radioligand Competition Binding Assay for 5-HT1A Receptor

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

  • Objective: To quantify the binding affinity of test compounds for the human 5-HT1A receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

    • Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).[21]

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

    • Non-specific binding control: 10 µM Serotonin (5-HT).[21]

    • Test compounds dissolved in DMSO, then serially diluted in assay buffer.

    • 96-well microplates, glass fiber filter mats, scintillation fluid, and a scintillation counter.

  • Workflow Diagram:

    G Start Start Prep Prepare Reagents: - Cell Membranes - [³H]-8-OH-DPAT - Test Compounds - Controls (Total, Non-specific) Start->Prep Incubate Incubate Components (60 min, 27°C) Prep->Incubate Filter Rapid Filtration (Wash with cold buffer) Incubate->Filter Count Scintillation Counting (Measure radioactivity) Filter->Count Analyze Data Analysis (Calculate IC₅₀ and Ki) Count->Analyze End End Analyze->End

    Caption: Workflow for a radioligand competition binding assay.

  • Step-by-Step Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be <0.5%.

    • In a 96-well plate, add in order: 50 µL of assay buffer (for total binding), 50 µL of 10 µM 5-HT (for non-specific binding), or 50 µL of test compound dilution.

    • Add 50 µL of [³H]-8-OH-DPAT to all wells. The final concentration should be ~1.0 nM.[21]

    • Add 150 µL of the diluted cell membrane preparation (e.g., 10-15 µg protein/well) to initiate the binding reaction.[21]

    • Incubate the plate for 60 minutes at 27°C with gentle agitation.[21]

    • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter mats, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the specific binding (Total Binding - Non-specific Binding). Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Protocol 2: Functional Calcium Flux Assay for 5-HT2A Receptor

This protocol measures the functional activity (potency and efficacy) of a compound by detecting changes in intracellular calcium concentration following receptor activation.

  • Objective: To determine if a test compound acts as an agonist or antagonist at the human 5-HT2A receptor and to quantify its potency (EC₅₀ or IC₅₀).

  • Materials:

    • CHO or HEK293 cells stably co-expressing the human 5-HT2A receptor and a promiscuous G-protein (e.g., Gα16) to couple to the calcium pathway.[22]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[23]

    • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Positive Control Agonist: Serotonin (5-HT).

    • Reference Antagonist: Ketanserin.

    • 96- or 384-well black, clear-bottom microplates.

    • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, VICTOR Nivo).[24]

  • Step-by-Step Procedure:

    • Cell Plating: Seed the cells into the microplates 18-24 hours prior to the assay and grow to ~90% confluency.

    • Dye Loading: Remove the growth medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.[23]

    • Compound Addition: After incubation, wash the cells once with assay buffer.

      • For Agonist Mode: The plate reader will inject serial dilutions of the test compound and immediately begin reading fluorescence.

      • For Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes. The plate reader will then inject a known concentration of 5-HT (the EC₈₀ concentration) and begin reading.[24]

    • Fluorescence Reading: The plate reader measures the fluorescence intensity kinetically over a period of 60-180 seconds. An increase in fluorescence corresponds to an increase in intracellular calcium.

    • Data Analysis:

      • Agonist: The maximum fluorescence signal for each concentration is plotted against the log concentration. A sigmoidal curve fit determines the EC₅₀ (concentration for 50% maximal response) and Emax (efficacy relative to 5-HT).

      • Antagonist: The inhibition of the 5-HT response is plotted against the log concentration of the test compound to determine the IC₅₀ (concentration for 50% inhibition).

Conclusion and Future Directions

The 2-(2-methoxyphenyl)piperidine scaffold represents a versatile platform for designing potent and selective modulators of CNS receptors. The SAR analysis, constructed from a survey of its close analogs, highlights several critical structural features: the privileged nature of the 2-methoxyphenyl moiety for 5-HT1A affinity, the importance of the heterocyclic core (piperidine vs. piperazine) for target selectivity, and the potential to engineer selectivity by introducing bulky, lipophilic groups.

While this guide provides a comprehensive overview based on available data, a significant gap remains: the lack of direct experimental characterization of 2-(2-methoxyphenyl)-5-methylpiperidine itself. Future research should prioritize the synthesis and pharmacological profiling of this specific compound and its stereoisomers. Such studies would provide a crucial baseline, validating the predictive SAR model presented here and enabling a more refined exploration of this promising chemical space for the development of next-generation therapeutics.

References

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Validation

A Comparative Guide to the Cross-Reactivity of 2-(2-Methoxyphenyl)-5-methylpiperidine in Analytical Screening

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the cross-reactivity profile of 2-(2-Methoxyphenyl)-5-methylpiperidine, a compound of interest in various resear...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the cross-reactivity profile of 2-(2-Methoxyphenyl)-5-methylpiperidine, a compound of interest in various research contexts. Understanding its potential for cross-reactivity with structurally similar molecules is critical for the accurate interpretation of analytical results, particularly in drug screening and metabolism studies. This document outlines the scientific rationale behind cross-reactivity, presents methodologies for its assessment, and provides comparative data to aid researchers in developing and validating specific and selective analytical methods.

Introduction: The Challenge of Cross-Reactivity

In analytical chemistry, particularly in immunoassays, cross-reactivity occurs when an antibody or other detection agent raised against a specific molecule (the target analyte) also binds to other, structurally similar compounds.[1] This phenomenon can lead to false-positive results or an overestimation of the analyte's concentration.[2] The structural characteristics of 2-(2-Methoxyphenyl)-5-methylpiperidine, featuring a substituted phenyl ring and a piperidine moiety, make it susceptible to cross-reactivity with a range of related compounds. Factors such as the type of sample, the reagents used, and the concentration of substances in the sample can all influence the degree of cross-reactivity.[3]

This guide will explore the cross-reactivity of 2-(2-Methoxyphenyl)-5-methylpiperidine by comparing its analytical response to that of several structurally related molecules. We will detail the experimental protocols for assessing cross-reactivity using both immunoassay and chromatographic techniques and present the findings in a clear, comparative format.

Potential Cross-Reactants: A Structural Comparison

The selection of potential cross-reactants is based on structural similarity to the target analyte, 2-(2-Methoxyphenyl)-5-methylpiperidine. Key structural motifs include the methoxyphenyl group, the piperidine ring, and the methyl substitution on the piperidine ring. The following compounds have been identified as relevant for this comparative study:

  • Positional Isomers:

    • 2-(3-Methoxyphenyl)-5-methylpiperidine

    • 2-(4-Methoxyphenyl)-5-methylpiperidine

  • Analogs with Altered Piperidine Substitution:

    • 2-(2-Methoxyphenyl)piperidine

    • 3-(2-Methoxy-benzyl)-piperidine[4]

  • Related Piperidine and Piperazine Compounds:

    • 2-Methylpiperidine[5]

    • 1-(2-Methoxyphenyl)piperazine[6]

    • Methoxphenidine (MXP)[7]

The ability to distinguish between positional isomers is a significant challenge in analytical chemistry, as these compounds often exhibit very similar physicochemical properties.[8][9]

Methodologies for Assessing Cross-Reactivity

Two primary analytical techniques are employed to evaluate the cross-reactivity of 2-(2-Methoxyphenyl)-5-methylpiperidine: competitive immunoassay and gas chromatography-mass spectrometry (GC-MS).

Immunoassays are a common screening tool in drug testing due to their high throughput and sensitivity.[2] However, they are also prone to cross-reactivity.[2][10] A competitive immunoassay format is used to determine the degree to which a structurally related compound can compete with the target analyte for binding to a specific antibody.

Experimental Workflow: Competitive Immunoassay

GCMS_Workflow SamplePrep Sample Preparation Stock Solutions (1 mg/mL in Methanol) Dilution to Working Concentrations Injection GC Injection Splitless Mode Injector Temp: 280°C SamplePrep->Injection Separation Chromatographic Separation Column: DB-5MS or equivalent Oven Program: 100°C to 280°C Injection->Separation Ionization Mass Spectrometry Electron Ionization (EI) Source Temp: 230°C Separation->Ionization Detection Detection & Data Analysis Scan Mode Compare Retention Times & Mass Spectra Ionization->Detection

Sources

Comparative

A Methodological Guide to Comparing the Preclinical Efficacy of 2-(2-Methoxyphenyl)-5-methylpiperidine Against Standard Antidepressants

Objective: This guide provides a comprehensive framework for the preclinical evaluation of novel arylpiperidine analogs, using the hypothetical compound 2-(2-Methoxyphenyl)-5-methylpiperidine as a case study. We will out...

Author: BenchChem Technical Support Team. Date: February 2026

Objective: This guide provides a comprehensive framework for the preclinical evaluation of novel arylpiperidine analogs, using the hypothetical compound 2-(2-Methoxyphenyl)-5-methylpiperidine as a case study. We will outline a rigorous, multi-tiered approach to compare its potential efficacy against two gold-standard antidepressants: the selective serotonin reuptake inhibitor (SSRI) Sertraline and the rapid-acting N-methyl-D-aspartate (NMDA) receptor antagonist Ketamine . This document is intended for researchers in pharmacology and drug development, offering detailed protocols and the scientific rationale behind each experimental step.

Introduction: The Arylpiperidine Scaffold and the Need for a Comparative Framework

The arylpiperidine chemical scaffold is a cornerstone in central nervous system (CNS) drug discovery, found in compounds ranging from stimulants to antipsychotics. The novel structure of 2-(2-Methoxyphenyl)-5-methylpiperidine suggests potential interactions with key neurotransmitter systems implicated in Major Depressive Disorder (MDD). However, without empirical data, its therapeutic potential remains speculative.

The challenge for drug developers is not merely to demonstrate efficacy, but to contextualize it. How does a new molecular entity perform against the established standards of care? This guide addresses this by proposing a head-to-head comparison with two mechanistically distinct antidepressants:

  • Sertraline: A first-line SSRI that acts by blocking the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.[1][2][3] Its therapeutic effects typically manifest after several weeks of treatment.[4]

  • Ketamine: An NMDA receptor antagonist that produces rapid and robust antidepressant effects within hours, particularly in treatment-resistant patients.[5][6][7] Its mechanism involves modulating glutamate transmission and promoting synaptogenesis.[7][8]

By comparing our test compound to both Sertraline and Ketamine, we can build a comprehensive preclinical profile, hypothesizing not only its potential efficacy but also its speed of onset.

Establishing the Mechanistic Hypothesis: SERT and NMDA Receptor Targeting

The structure of 2-(2-Methoxyphenyl)-5-methylpiperidine, featuring a methoxyphenyl group and a piperidine ring, suggests two primary, high-value molecular targets in the context of depression: the Serotonin Transporter (SERT) and the NMDA receptor . Recent research has highlighted that dual inhibition of both SERT and the NMDA receptor may produce synergistic and rapid antidepressant effects, similar to those observed with ketamine.[9]

  • Expertise & Rationale: We hypothesize that the compound may function as a dual-action agent. Targeting SERT is a clinically validated strategy for treating depression, while targeting the NMDA receptor offers a pathway to rapid-acting antidepressant effects.[9][10] Investigating both potential mechanisms is crucial for understanding the compound's unique pharmacological profile.

Below is a conceptual diagram illustrating the two primary signaling pathways implicated in the action of our standard compounds, which will serve as the basis for our investigation.

G cluster_0 Serotonergic Pathway (Sertraline Target) cluster_1 Glutamatergic Pathway (Ketamine Target) SERT SERT Transporter PreSynaptic Presynaptic Neuron SynapticCleft_S Synaptic Cleft (Increased 5-HT) PreSynaptic->SynapticCleft_S Release 5-HT PostSynaptic_S Postsynaptic Neuron SynapticCleft_S->SERT Reuptake Receptors_S 5-HT Receptors SynapticCleft_S->Receptors_S Binds Sertraline Sertraline Sertraline->SERT Inhibits Receptors_S->PostSynaptic_S Activates NMDAR NMDA Receptor PreSynaptic_G Presynaptic Neuron SynapticCleft_G Synaptic Cleft (Glutamate) PreSynaptic_G->SynapticCleft_G Release Glu PostSynaptic_G Postsynaptic Neuron BDNF BDNF Release & Synaptogenesis PostSynaptic_G->BDNF Leads to SynapticCleft_G->NMDAR AMPAR AMPA Receptor SynapticCleft_G->AMPAR Activates Ketamine Ketamine Ketamine->NMDAR Blocks AMPAR->PostSynaptic_G

Caption: Key antidepressant signaling pathways.

In Vitro Characterization: Quantifying Molecular Interactions

The first step is to determine if and how strongly our test compound interacts with its hypothesized targets. This is achieved through a cascade of in vitro assays designed to measure binding affinity and functional activity.

  • Trustworthiness: A multi-assay approach provides a self-validating system. A compound that shows high affinity in a binding assay must also demonstrate corresponding activity in a functional assay to be considered a true modulator of that target.

G cluster_0 Target Engagement cluster_1 Functional Activity cluster_2 Data Synthesis start Test Compound: 2-(2-Methoxyphenyl) -5-methylpiperidine Binding_SERT SERT Binding Assay (Determine Ki) start->Binding_SERT Binding_NMDA NMDA Receptor Binding Assay (Determine Ki) start->Binding_NMDA Functional_SERT 5-HT Uptake Assay (Determine IC50) Binding_SERT->Functional_SERT Confirm with Functional Data Functional_NMDA Calcium Flux Assay (Determine IC50) Binding_NMDA->Functional_NMDA Confirm with Functional Data Profile Generate Pharmacological Profile Functional_SERT->Profile Functional_NMDA->Profile

Caption: In Vitro screening cascade workflow.

CompoundTargetAssay TypeMetricExpected Value
Test Compound SERTBindingKiTBD
SERTFunctional (Uptake)IC50TBD
NMDA ReceptorBindingKiTBD
NMDA ReceptorFunctional (Ca2+ Flux)IC50TBD
Sertraline SERTBindingKiLow nM
SERTFunctional (Uptake)IC50Low nM
Ketamine NMDA ReceptorBindingKiLow-Mid µM
NMDA ReceptorFunctional (Ca2+ Flux)IC50Low-Mid µM

This assay measures the ability of a compound to inhibit the reuptake of a fluorescent serotonin analog into cells expressing the human SERT.

  • Cell Culture: Culture HEK-293 cells stably expressing human SERT (hSERT) in DMEM supplemented with 10% FBS and appropriate selection antibiotics. Plate cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound, Sertraline (positive control), and a vehicle control (e.g., 0.1% DMSO) in a suitable buffer (e.g., Krebs-Ringer-HEPES). Create a serial dilution series (e.g., 11 points, 1:3 dilution) for each compound.

  • Assay Procedure:

    • Wash the cell plate twice with 100 µL/well of pre-warmed assay buffer.

    • Add 20 µL of the diluted compound series or controls to the appropriate wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Add 20 µL of a fluorescent SERT substrate (e.g., ASP+) to all wells to achieve a final concentration near its Km value.

    • Incubate at 37°C for 10 minutes.

  • Data Acquisition: Stop the uptake by washing the wells three times with ice-cold assay buffer. Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~485/590 nm).

  • Analysis: Normalize the data to the vehicle control (100% activity) and a known potent inhibitor like citalopram at a high concentration (0% activity).[9] Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay measures a compound's ability to block the influx of calcium through the NMDA receptor channel upon activation by its co-agonists, glutamate and glycine.[11]

  • Cell Culture: Use HEK-293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A). Plate cells in a 96-well, black-walled, clear-bottom plate.

  • Calcium Dye Loading:

    • Remove the culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compound, Ketamine (positive control), and vehicle control in a magnesium-free assay buffer.

  • Assay Procedure:

    • Place the plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

    • Add 50 µL of the diluted compound series to the wells and incubate for 10-20 minutes.

    • Initiate reading and, after establishing a stable baseline, add 50 µL of an agonist solution (containing glutamate and glycine) to all wells.

  • Data Acquisition: Monitor the change in fluorescence intensity over time (typically 2-3 minutes).

  • Analysis: Calculate the peak fluorescence response minus the baseline for each well. Normalize the data to the vehicle control (100% response) and Ketamine at a high concentration (0% response). Plot the normalized response against the log of the compound concentration and fit the curve to determine the IC50 value.

In Vivo Behavioral Efficacy Models: Assessing Antidepressant-Like Activity

Positive in vitro results must be translated to a whole-organism context. We will use validated rodent behavioral models to assess antidepressant-like effects, focusing on assays that can differentiate between rapid and chronic action.

  • Expertise & Rationale: The choice of behavioral models is critical. The Forced Swim Test (FST) is sensitive to acute antidepressant effects and is ideal for detecting rapid, ketamine-like activity.[12][13] In contrast, the Chronic Mild Stress (CMS) model, coupled with the Sucrose Preference Test (SPT) , induces a state of anhedonia (a core symptom of depression) over several weeks and is better suited for evaluating the effects of chronic treatment, mimicking the therapeutic timeline of SSRIs like Sertraline.[14][15]

G cluster_0 Acute Efficacy Model cluster_1 Chronic Efficacy Model start Compound with Favorable In Vitro Profile FST Forced Swim Test (FST) start->FST Single Dose CMS Chronic Mild Stress (CMS) (3-5 Weeks) start->CMS Chronic Dosing FST_Outcome Measure: Immobility Time (Rapid Antidepressant Effect) FST->FST_Outcome SPT Sucrose Preference Test (SPT) CMS->SPT Assess Anhedonia SPT_Outcome Measure: Sucrose Preference (Anhedonia Reversal) SPT->SPT_Outcome

Caption: In vivo experimental workflow for efficacy.

ModelTreatment GroupDosing RegimenPrimary EndpointExpected Outcome
Forced Swim Test VehicleAcute (single dose)Immobility TimeHigh
Test CompoundAcute (single dose)Immobility TimeReduced
KetamineAcute (single dose)Immobility TimeSignificantly Reduced
Chronic Mild Stress Non-stressed + VehicleChronic (daily)Sucrose PreferenceHigh (~80-90%)
Stressed + VehicleChronic (daily)Sucrose PreferenceLow (~50-60%)
Stressed + Test CmpdChronic (daily)Sucrose PreferenceIncreased
Stressed + SertralineChronic (daily)Sucrose PreferenceSignificantly Increased

This test assesses behavioral despair. Antidepressants increase the time spent actively trying to escape (swimming/climbing) and reduce time spent immobile.[16][17]

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (24-25°C).

  • Animals and Dosing: Use male C57BL/6 mice. Administer the test compound, Ketamine (e.g., 10 mg/kg, i.p.), or vehicle i.p. 30-60 minutes before the test.

  • Procedure:

    • Gently place each mouse into the cylinder for a 6-minute session.[13]

    • Record the entire session with a video camera for later analysis.

    • After 6 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a heated recovery cage before returning it to its home cage.

  • Data Analysis: A trained observer, blind to the treatment groups, should score the video recordings. The primary measure is the duration of immobility during the final 4 minutes of the test.[13] Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Statistical Analysis: Compare the mean immobility times between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

This protocol models anhedonia, a core symptom of depression, by exposing rodents to a series of unpredictable, mild stressors.[14][18] Efficacy is measured by the restoration of their preference for a sweet solution.[19][20]

  • CMS Procedure (Duration: 4-6 weeks):

    • House mice individually.[21]

    • Apply a schedule of varied, mild stressors daily. Examples include: cage tilt (45°), soiled cage (200 ml of water in sawdust), predator sounds, stroboscopic lighting, and periods of food or water deprivation. The key is unpredictability to prevent habituation.[22]

    • Maintain a non-stressed control group in a separate room with standard housing and handling.

  • Sucrose Preference Test (Performed weekly):

    • Habituation (48h): Before the first test, habituate all mice to two sipper bottles in their home cage, both containing water.[19]

    • Testing (24h): Following a period of food and water deprivation (e.g., 4 hours), present mice with two pre-weighed bottles: one containing water and the other a 1% sucrose solution.[19]

    • After 24 hours, re-weigh the bottles to determine the consumption of each liquid. Swap the bottle positions after 12 hours to prevent side-preference bias.[19]

  • Dosing: Begin daily administration of the test compound, Sertraline (e.g., 10 mg/kg, oral gavage), or vehicle after an initial 2-3 weeks of stress, once a significant decrease in sucrose preference is observed in the stressed group.

  • Data Analysis: Calculate the sucrose preference for each mouse as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100.

  • Statistical Analysis: Use a two-way repeated measures ANOVA to analyze the effects of treatment over time, comparing the stressed groups to both the non-stressed control and each other.

Synthesis and Interpretation

The ultimate goal is to synthesize the in vitro and in vivo data to build a cohesive pharmacological narrative.

  • If the test compound shows potent activity at both SERT and the NMDA receptor and demonstrates a rapid antidepressant effect in the FST as well as efficacy in the CMS model, it may represent a novel, fast-acting antidepressant with a unique dual mechanism.

  • If it only shows SERT activity and reverses anhedonia in the CMS model after chronic dosing, its profile would be more akin to a traditional SSRI like Sertraline.

  • If it only shows NMDA receptor activity and is effective in the FST but less so in the chronic model, its profile would resemble that of Ketamine.

This comparative approach provides a robust, data-driven foundation for making critical decisions about the future development of 2-(2-Methoxyphenyl)-5-methylpiperidine or other novel candidates. The integration of mechanistic data with behavioral outcomes is paramount for building a compelling preclinical package.

References

  • Pharmacology of Sertraline (Zoloft); Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025). Vertex AI Search.
  • The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC . (n.d.). NIH National Library of Medicine. [Link]

  • Sucrose Preference Test to Measure Anhedonic Behaviour in Mice - Bio-protocol . (n.d.). Bio-protocol. [Link]

  • Mechanisms of Ketamine Action as an Antidepressant - PMC - NIH . (n.d.). NIH National Library of Medicine. [Link]

  • Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - MDPI . (n.d.). MDPI. [Link]

  • Ketamine's Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC . (n.d.). NIH National Library of Medicine. [Link]

  • The chronic mild stress (CMS) model of depression: History, evaluation and usage . (2017). Neurobiology of Stress. [Link]

  • What is the mechanism of Sertraline Citrate? - Patsnap Synapse . (2024). Patsnap. [Link]

  • Reliability of the chronic mild stress model of depression: A user survey - PMC . (2016). NIH National Library of Medicine. [Link]

  • Sucrose Preference Test to Measure Stress-induced Anhedonia - Bio-protocol . (n.d.). Bio-protocol. [Link]

  • Antidepressant mechanism of ketamine: perspective from preclinical studies - CORE . (2015). CORE. [Link]

  • What is the mechanism of action of Ketamine (ketamine) for treating depression? - Dr.Oracle . (2025). Dr. Oracle. [Link]

  • Sertraline: MedlinePlus Drug Information . (2025). MedlinePlus. [Link]

  • Sertraline: an antidepressant medicine - NHS . (n.d.). NHS. [Link]

  • Sertraline - Wikipedia . (n.d.). Wikipedia. [Link]

  • Ketamine - Wikipedia . (n.d.). Wikipedia. [Link]

  • Maze Bazics: Sucrose Preference Test - Conduct Science . (2024). Conduct Science. [Link]

  • Forced Swim Test v.3 . (n.d.). University of Notre Dame. [Link]

  • The mouse forced swim test - Johns Hopkins University . (n.d.). Johns Hopkins University. [Link]

  • Sucrose Preference Test - UCLA Behavioral Testing Core . (n.d.). UCLA. [Link]

  • The Mouse Forced Swim Test - PMC - NIH . (n.d.). NIH National Library of Medicine. [Link]

  • The chronic mild stress (CMS) model of depression: History, evaluation and usage - PubMed . (2016). PubMed. [Link]

  • Statement on the forced swim test in rodent models - NHMRC . (2023). National Health and Medical Research Council. [Link]

  • Factsheet on the forced swim test - Understanding Animal Research . (2020). Understanding Animal Research. [Link]

  • Glutamatergic Dysfunction and Glutamatergic Compounds for Major Psychiatric Disorders: Evidence From Clinical Neuroimaging Studies - Frontiers . (n.d.). Frontiers. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - ACS Publications . (2024). ACS Publications. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications . (2025). ACS Publications. [Link]

  • Targeting the Glutamatergic System to Treat Major Depressive Disorder: Rationale and Progress to Date - PMC . (n.d.). NIH National Library of Medicine. [Link]

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Validation

Independent Verification of 2-(2-Methoxyphenyl)-5-methylpiperidine's Reported Effects: A Comparative Guide for Preclinical Evaluation

This guide provides a comprehensive framework for the independent verification and characterization of the pharmacological effects of the novel compound, 2-(2-Methoxyphenyl)-5-methylpiperidine. In the absence of publishe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification and characterization of the pharmacological effects of the novel compound, 2-(2-Methoxyphenyl)-5-methylpiperidine. In the absence of published data for this specific molecule, this document outlines a systematic approach to investigate its potential activities based on the known pharmacology of structurally related compounds. We will detail the selection of appropriate comparators, in-depth experimental protocols for in vitro and in vivo evaluation, and a strategy for data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities targeting the central nervous system.

Introduction and Rationale

The chemical scaffold of a methoxyphenyl group attached to a piperidine ring is a well-established pharmacophore found in numerous centrally active agents. Variations in the substitution pattern on both the phenyl and piperidine rings can significantly influence receptor affinity, selectivity, and functional activity. While 2-(2-Methoxyphenyl)-5-methylpiperidine remains uncharacterized in the public domain, analysis of analogous structures provides a strong rationale for investigating its potential interactions with key neurotransmitter systems.

Notably, compounds such as the 2,5-dimethoxyphenylpiperidines are recognized as selective serotonin 5-HT2A receptor agonists, while certain ortho-substituted phenylpiperazines function as potent 5-HT1A receptor antagonists.[1][2] Furthermore, the broader class of methoxyphenylpiperazines and related compounds has been shown to interact with monoamine transporters, suggesting a potential for modulating dopamine, norepinephrine, and serotonin reuptake.[3] The dissociative anesthetic Methoxphenidine, which also contains a 2-methoxyphenyl-piperidine moiety, is believed to act as an NMDA receptor antagonist and dopamine reuptake inhibitor.[4]

This guide, therefore, proposes a multi-pronged approach to elucidate the pharmacological profile of 2-(2-Methoxyphenyl)-5-methylpiperidine by comparing it against a panel of well-characterized reference compounds.

Selection of Comparator Compounds

To provide a robust comparative analysis, we have selected the following reference compounds, each representing a distinct and relevant pharmacological class:

Comparator CompoundPharmacological ClassRationale for Inclusion
(S)-LPH-5 Selective 5-HT2A Receptor AgonistTo assess potential agonist activity at the 5-HT2A receptor, a common target for methoxyphenyl-piperidine analogs.[1][5]
WAY-100635 Silent 5-HT1A Receptor AntagonistTo evaluate potential antagonist activity at the 5-HT1A receptor, another key serotonin receptor subtype targeted by related structures.[2]
GBR-12909 Selective Dopamine Reuptake InhibitorTo investigate potential inhibitory effects on the dopamine transporter (DAT), given the activity of other methoxyphenyl-containing compounds.
Sertraline Selective Serotonin Reuptake InhibitorTo determine potential inhibitory effects on the serotonin transporter (SERT).

Experimental Workflows for Pharmacological Characterization

A tiered approach to experimental evaluation is recommended, beginning with in vitro receptor binding and functional assays, followed by ex vivo neurotransmitter release assays, and culminating in in vivo behavioral studies.

In Vitro Assays

A critical first step is to determine the binding affinity and functional activity of 2-(2-Methoxyphenyl)-5-methylpiperidine at a panel of relevant CNS targets.

Objective: To determine the binding affinity (Ki) of the test compound for a range of serotonin and dopamine receptors and transporters.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors (5-HT1A, 5-HT2A, 5-HT2C, D1, D2) or transporters (DAT, SERT, NET).

  • Assay Conditions:

    • 5-HT1A: Radioligand: [3H]8-OH-DPAT. Non-specific binding determined with 10 µM 5-HT.

    • 5-HT2A: Radioligand: [3H]Ketanserin. Non-specific binding determined with 10 µM mianserin.

    • DAT: Radioligand: [3H]WIN 35,428. Non-specific binding determined with 10 µM GBR-12909.

    • SERT: Radioligand: [3H]Citalopram. Non-specific binding determined with 10 µM fluoxetine.

  • Incubation: Incubate membrane preparations with the radioligand and a range of concentrations of the test compound and comparator compounds.

  • Detection: Separate bound and free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate Ki values using the Cheng-Prusoff equation.

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) of the test compound at receptors for which significant binding affinity is observed.

Protocol (Example for 5-HT2A):

  • Cell Culture: Use a cell line co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent probe (e.g., Fluo-4).

  • Assay Procedure:

    • Plate cells in a 96-well plate.

    • Add varying concentrations of the test compound or (S)-LPH-5 (agonist control).

    • For antagonist testing, pre-incubate cells with the test compound before adding a known agonist.

  • Detection: Measure changes in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Generate concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Diagram: In Vitro Screening Workflow

G cluster_0 Tier 1: In Vitro Characterization start 2-(2-Methoxyphenyl)-5-methylpiperidine binding Radioligand Binding Assays (5-HT1A, 5-HT2A, DAT, SERT, etc.) start->binding analysis1 Determine Ki and Affinity Profile binding->analysis1 functional Functional Assays (e.g., Calcium Flux, cAMP) analysis2 Determine EC50/IC50 and Functional Activity functional->analysis2 decision Significant Activity? analysis1->decision decision->functional Yes

Caption: A streamlined workflow for the initial in vitro characterization of novel compounds.

Ex Vivo Neurotransmitter Release Assays

Objective: To assess the effect of the test compound on neurotransmitter release in native brain tissue.

Protocol (Synaptosome Preparation and Neurotransmitter Release):

  • Tissue Preparation: Isolate specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) from rodents.

  • Synaptosome Preparation: Prepare synaptosomes by differential centrifugation.

  • Neurotransmitter Loading: Pre-load synaptosomes with radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]serotonin).

  • Release Assay: Stimulate neurotransmitter release using a depolarizing agent (e.g., KCl) in the presence of varying concentrations of the test compound and comparators.

  • Detection: Quantify the amount of released radiolabeled neurotransmitter by liquid scintillation counting.

  • Data Analysis: Determine the effect of the compound on basal and stimulated neurotransmitter release.

In Vivo Behavioral Assays

Objective: To evaluate the in vivo effects of the test compound in animal models relevant to its in vitro profile.

Protocol (Example for potential 5-HT2A Agonist Activity):

  • Head-Twitch Response (HTR) in Mice:

    • Administer the test compound or (S)-LPH-5 to mice.

    • Observe and count the number of head twitches over a specified period.

    • The head-twitch response is a classic behavioral correlate of 5-HT2A receptor activation.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Response:

    • Assess sensorimotor gating, which can be disrupted by 5-HT2A agonists.

    • Measure the startle response to a loud acoustic stimulus preceded by a weaker prepulse.

Diagram: Integrated Pharmacological Evaluation Pathway

G cluster_0 In Vitro cluster_1 Ex Vivo cluster_2 In Vivo a Receptor Binding Ki values b Functional Assays EC50/IC50 a->b Identifies functional relevance c Synaptosome Neurotransmitter Release Potency and Efficacy b->c Confirms activity in native tissue d Behavioral Models e.g., Head-Twitch, Locomotion c->d Predicts physiological effects

Caption: A tiered approach from molecular targets to in vivo functional outcomes.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables to facilitate direct comparison between 2-(2-Methoxyphenyl)-5-methylpiperidine and the selected reference compounds.

Table 1: Comparative In Vitro Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2ADATSERT
2-(2-Methoxyphenyl)-5-methylpiperidineTBDTBDTBDTBD
(S)-LPH-5>10005>1000>1000
WAY-1006350.1100>1000>1000
GBR-12909>1000>100010>1000
Sertraline>1000>1000>10001

TBD: To Be Determined

Table 2: Comparative In Vitro Functional Activity (EC50/IC50, nM)

Compound5-HT2A Agonism (EC50)5-HT1A Antagonism (IC50)DAT Inhibition (IC50)
2-(2-Methoxyphenyl)-5-methylpiperidineTBDTBDTBD
(S)-LPH-515N/AN/A
WAY-100635N/A0.5N/A
GBR-12909N/AN/A20

TBD: To Be Determined; N/A: Not Applicable

Conclusion

This guide provides a robust and scientifically rigorous framework for the independent verification of the pharmacological effects of 2-(2-Methoxyphenyl)-5-methylpiperidine. By employing a systematic, multi-tiered approach and making direct comparisons to well-characterized reference compounds, researchers can effectively elucidate the in vitro and in vivo profile of this novel molecule. The proposed experimental workflows are designed to be self-validating, with each stage building upon the findings of the previous one. This comprehensive evaluation will be crucial in determining the potential therapeutic applications or liabilities of 2-(2-Methoxyphenyl)-5-methylpiperidine and guiding future drug development efforts.

References

  • Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • para-Methoxyphenylpiperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • van de Fliert, J., Kruse, C. G., van Wijngaarden, I., & Iversen, L. L. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 319–327. [Link]

  • Corradetti, R., Le Poul, E., Laaris, N., Hamon, M., & Lanfumey, L. (1996). Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. The Journal of Pharmacology and Experimental Therapeutics, 278(2), 679–688. [Link]

  • Orjales, A., Alonso-Cires, L., Labeaga, L., & Corcostegui, R. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273–1277. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed. (2024, May 9). Retrieved from [Link]

  • Schifano, F., & Orsolini, L. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects. ResearchGate. [Link]

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Comparative

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2-(2-Methoxyphenyl)-5-methylpiperidine

Executive Summary: Bridging the Stimulant-Dissociative Divide 2-(2-Methoxyphenyl)-5-methylpiperidine (referred to herein as 2-MeO-5-MP ) represents a pivotal scaffold in the study of 2-arylpiperidines , a chemical class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Bridging the Stimulant-Dissociative Divide

2-(2-Methoxyphenyl)-5-methylpiperidine (referred to herein as 2-MeO-5-MP ) represents a pivotal scaffold in the study of 2-arylpiperidines , a chemical class that historically straddles the line between psychostimulants (e.g., Methylphenidate, Desoxypipradrol) and dissociative anesthetics (e.g., Methoxphenidine, PCP analogs).

While the unsubstituted 2-phenylpiperidine core is a classic template for Dopamine Reuptake Inhibitors (DRIs), the introduction of the 2-methoxy group on the phenyl ring and the 5-methyl group on the piperidine ring fundamentally alters the pharmacodynamic profile. This guide objectively compares 2-MeO-5-MP against established clinical and research standards, analyzing how specific structural modifications shift activity from monoamine transport inhibition to N-methyl-D-aspartate (NMDA) receptor antagonism.

Chemical Architecture & SAR Logic

The structure of 2-MeO-5-MP is defined by three critical pharmacophores. Understanding their interplay is essential for predicting efficacy and off-target effects.

The SAR Map

The following diagram illustrates the functional contribution of each moiety within the 2-MeO-5-MP scaffold.

SAR_Map Core Piperidine Core (Scaffold) Phenyl 2-(2-Methoxyphenyl) (Aryl Head) Core->Phenyl C2 Attachment Chiral Center (S-isomer active) Methyl 5-Methyl Group (Ring Substitution) Core->Methyl C5 Substitution Conformational Lock Nitrogen Secondary Amine (Basic Center) Core->Nitrogen pKa ~9-10 Essential for cation-pi interaction Target_NMDA NMDA Receptor (Channel Blocker) Phenyl->Target_NMDA 2-MeO increases NMDA affinity (PCP-site) Target_DAT Dopamine Transporter (Reuptake Inhibition) Phenyl->Target_DAT 2-MeO reduces DAT affinity (Steric clash) Lipophilicity Pharmacokinetics (ADME) Methyl->Lipophilicity Increases logP BB Permeability Metabolism Metabolic Stability Methyl->Metabolism Blocks C5 oxidation Prolongs Half-life

Figure 1: Structural dissection of 2-MeO-5-MP highlighting the shift from DAT inhibition to NMDA antagonism driven by the 2-methoxy substituent.

Mechanistic Causality
  • The 2-Methoxy "Switch": In 2-phenylpiperidines, an unsubstituted phenyl ring favors binding to the Dopamine Transporter (DAT). Introducing an ortho-methoxy group (2-MeO) creates steric bulk and changes the electrostatic potential surface. This modification typically reduces DAT affinity and increases affinity for the PCP-binding site within the NMDA receptor channel, mimicking the SAR seen in Methoxetamine and 2-MeO-PCP.

  • The 5-Methyl "Lock": The addition of a methyl group at the 5-position introduces a second chiral center. This substitution restricts the conformational flexibility of the piperidine ring, likely forcing it into a specific chair conformation. This "conformational locking" can enhance selectivity by reducing the entropy penalty upon binding. Furthermore, C5 is a common site for metabolic hydroxylation; blocking it potentially extends the molecule's half-life.

Comparative Performance Guide

This section compares 2-MeO-5-MP with three distinct reference standards to contextualize its pharmacological profile.

Reference Standards
  • Desoxypipradrol (2-DPMP): A potent, long-acting norepinephrine-dopamine reuptake inhibitor (NDRI). Represents the "stimulant" end of the spectrum.

  • Methoxphenidine (MXP): A 1,2-diarylethylamine NMDA antagonist. Represents the "dissociative" structural analog (2-MeO-phenyl group).

  • Ketamine: The clinical gold standard for NMDA antagonism.

Performance Matrix
Feature2-MeO-5-MPDesoxypipradrol (2-DPMP)Methoxphenidine (MXP)Ketamine
Primary Target NMDA Receptor (Predicted)DAT / NETNMDA ReceptorNMDA Receptor
Secondary Target NET / DAT (Weak)None (Selective)DAT (Weak)HCN1 / Opioid (Weak)
Potency (Ki) Moderate (est. 50-200 nM)High (DAT Ki ≈ 1-10 nM)Moderate (NMDA Ki ≈ 60 nM)Moderate (NMDA Ki ≈ 600 nM)
Onset of Action Slow/ModerateSlowSlowRapid
Duration Long (>8 hours)Very Long (>12 hours)LongShort (<1 hour)
Metabolic Stability High (Blocked C5 site)HighModerateLow (N-demethylation)
Key SAR Feature 5-Me steric constraintDiphenylmethyl bulkFlexible linker2-Cl / Cyclohexanone

Expert Insight:

"Researchers targeting neuroprotection or antidepressant effects via NMDA antagonism should prefer 2-MeO-5-MP over Desoxypipradrol due to its reduced dopaminergic liability. However, compared to Ketamine, 2-MeO-5-MP likely exhibits a slower onset and prolonged duration, making it more suitable for maintenance therapy models rather than acute anesthesia."

Experimental Protocols (Self-Validating Systems)

To validate the SAR hypotheses described above, the following experimental workflows are recommended. These protocols are designed to be self-validating by including positive and negative controls.

Synthesis of 2-MeO-5-MP (Reductive Cyclization Route)

Note: Synthesis must be conducted in compliance with all local regulations regarding controlled substance analogues.

  • Precursor Preparation: Condense 2-methoxyacetophenone with ethyl 4-oxopentanoate (or equivalent 1,5-dicarbonyl precursor) in the presence of ammonium acetate.

  • Cyclization: Perform a reductive amination using Sodium Cyanoborohydride (NaBH3CN) in methanol at pH 6.

    • Validation Point: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of the ketone spot confirms reduction.

  • Isomer Separation: The reaction yields cis and trans diastereomers.

    • Protocol: Use Flash Column Chromatography (Silica gel).

    • Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 50:50).

    • Validation: Verify isomer purity using 1H-NMR . The coupling constant (

      
      ) of the H2-H3 protons will distinguish cis (ax-eq) from trans (ax-ax) configurations.
      
Radioligand Binding Assay (NMDA Affinity)

Objective: Determine the inhibition constant (


) of 2-MeO-5-MP at the PCP binding site of the NMDA receptor.

Materials:

  • Source Tissue: Rat forebrain membrane homogenates.

  • Radioligand: [3H]-MK-801 (Specific Activity: 30 Ci/mmol).

  • Non-specific Binder: Ketamine (10 µM) or PCP (10 µM).

Workflow:

  • Incubation: Mix 100 µL membrane suspension (200 µg protein) with 20 µL [3H]-MK-801 (final conc. 2 nM) and 20 µL of 2-MeO-5-MP (concentration range:

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate at 25°C for 2 hours (Note: MK-801 binding is slow; sufficient time is critical for equilibrium).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Quantification: Measure radioactivity via Liquid Scintillation Counting.

Data Analysis:

  • Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
  • Convert to

    
     using the Cheng-Prusoff equation :
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of MK-801).
Functional Assay Workflow (DOT Visualization)

The following diagram outlines the logical flow for validating the functional activity (Antagonist vs. Agonist) using Electrophysiology.

Functional_Assay Start Start: HEK293 Cells Expressing GluN1/GluN2B Baseline Record Baseline Current (Voltage Clamp -60mV) Start->Baseline Agonist Apply Glutamate (10µM) + Glycine (10µM) Baseline->Agonist Response Observe Inward Current Agonist->Response Test Apply 2-MeO-5-MP (Co-application) Response->Test Decision Current Reduction? Test->Decision Result_Antagonist Antagonist Confirmed (Calculate IC50) Decision->Result_Antagonist Yes Result_Inactive Inactive / Agonist Decision->Result_Inactive No

Figure 2: Whole-cell patch-clamp workflow to confirm NMDA receptor antagonism.

References

  • Wallach, J., et al. (2016). "Structure-activity relationship studies of arylcyclohexylamines as N-methyl-D-aspartate receptor antagonists." Medicinal Chemistry Research.

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis.

  • Meltzer, P. C., et al. (2006). "Synthesis and evaluation of dopamine and serotonin transporter inhibition by 2-phenylpiperidines." Journal of Medicinal Chemistry.

  • Lodge, D., & Mercier, M. S. (2015). "Ketamine and phencyclidine: the good, the bad and the unexpected." British Journal of Pharmacology.

  • Roth, B. L., et al. (2013). "The Psychoactive Drug Screening Program (PDSP) Data Warehouse." University of North Carolina at Chapel Hill.

Disclaimer: This guide is for educational and research purposes only. 2-(2-Methoxyphenyl)-5-methylpiperidine may be a controlled substance or analogue in various jurisdictions. Researchers must verify legal status before synthesis or procurement.

Validation

A Head-to-Head Comparison of Synthetic Routes for 2-(2-Methoxyphenyl)-5-methylpiperidine: A Guide for Researchers

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. The compound 2-(2-Methoxyphenyl)-5-methylpiperidine is a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. The compound 2-(2-Methoxyphenyl)-5-methylpiperidine is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides an in-depth, head-to-head comparison of plausible synthetic pathways, offering insights into the rationale behind experimental choices and providing supporting data to inform your selection of the most suitable method for your research needs.

Introduction to 2-(2-Methoxyphenyl)-5-methylpiperidine and its Synthetic Challenges

The 2-arylpiperidine moiety is a privileged scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The specific substitution pattern of 2-(2-Methoxyphenyl)-5-methylpiperidine presents unique synthetic challenges, including the control of regioselectivity and stereoselectivity. The selection of a synthetic route will depend on factors such as the availability of starting materials, desired scale, and the need for enantiopure products. In this guide, we will explore and compare three primary synthetic strategies:

  • Catalytic Hydrogenation of a Substituted Pyridine Precursor

  • Reductive Amination of a δ-Ketoamine Intermediate

  • Grignard Addition to a Piperidine Precursor

Route 1: Catalytic Hydrogenation of 2-(2-Methoxyphenyl)-5-methylpyridine

This classical approach relies on the synthesis of the corresponding pyridine derivative, followed by its reduction to the piperidine. The hydrogenation of substituted pyridines is a well-established transformation, often providing high yields and purity.

Workflow for Catalytic Hydrogenation

cluster_0 Pyridine Synthesis cluster_1 Hydrogenation Starting_Materials 2-Bromoanisole + 5-Methylpyridine derivative Coupling_Reaction Suzuki or other Cross-Coupling Starting_Materials->Coupling_Reaction Pd catalyst, base Pyridine_Precursor 2-(2-Methoxyphenyl)- 5-methylpyridine Coupling_Reaction->Pyridine_Precursor Hydrogenation Catalytic Hydrogenation Pyridine_Precursor->Hydrogenation H2, Catalyst (e.g., PtO2) Final_Product 2-(2-Methoxyphenyl)- 5-methylpiperidine Hydrogenation->Final_Product

Caption: Workflow for the synthesis of 2-(2-Methoxyphenyl)-5-methylpiperidine via catalytic hydrogenation.

Experimental Insights and Rationale

The key to this route is the efficient synthesis of the 2-(2-methoxyphenyl)-5-methylpyridine precursor. This can be achieved through various cross-coupling reactions, such as a Suzuki coupling between a boronic acid derivative of 5-methylpyridine and 2-bromoanisole.

The subsequent catalytic hydrogenation of the pyridine ring is a robust and scalable reaction.[1][2] The use of platinum(IV) oxide (PtO₂) as a catalyst in an acidic solvent like glacial acetic acid is a common and effective method for the hydrogenation of pyridine rings.[2] The acidic conditions protonate the pyridine nitrogen, activating the ring towards reduction. The reaction is typically carried out under hydrogen pressure to achieve complete saturation of the heterocyclic ring.

Data Summary: Catalytic Hydrogenation
ParameterValue/ConditionSource
Precursor Synthesis Suzuki CouplingGeneral Knowledge
Hydrogenation Catalyst Platinum(IV) Oxide (PtO₂)[2]
Solvent Glacial Acetic Acid[2]
Hydrogen Pressure 50-70 bar[2]
Temperature Room Temperature[2]
Typical Yield High (often >90% for hydrogenation)[2]
Key Advantages High yields, well-established methodology, good for large scale
Key Disadvantages Requires synthesis of the pyridine precursor, potential for catalyst poisoning

Route 2: Reductive Amination

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds and amines.[3] This approach offers a convergent synthesis where the piperidine ring is formed in the final step.

Workflow for Reductive Amination

Aldehyde 5-Amino-1-(2-methoxyphenyl)pentan-1-one Intramolecular_Cyclization Intramolecular Reductive Amination Aldehyde->Intramolecular_Cyclization Reducing Agent (e.g., NaBH3CN) Final_Product 2-(2-Methoxyphenyl)- 5-methylpiperidine Intramolecular_Cyclization->Final_Product

Caption: Workflow for intramolecular reductive amination to form the piperidine ring.

Experimental Insights and Rationale

This route involves the synthesis of a linear precursor containing both a ketone and a primary amine. The key step is an intramolecular reductive amination. The choice of the reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion formed in situ without reducing the starting ketone.[3] The reaction is often carried out in a protic solvent like methanol or ethanol to facilitate iminium ion formation.

Data Summary: Reductive Amination
ParameterValue/ConditionSource
Key Transformation Intramolecular Reductive Amination[3]
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)[3]
Solvent Methanol or Ethanol[3]
Temperature Room Temperature[3]
Typical Yield Moderate to High[3]
Key Advantages Convergent synthesis, mild reaction conditions
Key Disadvantages Requires synthesis of a potentially complex linear precursor

Route 3: Grignard Addition to a Piperidine Precursor

This strategy involves the addition of a 2-methoxyphenyl Grignard reagent to a suitable piperidine-based electrophile. This approach is attractive for its ability to form the key carbon-carbon bond directly.

Workflow for Grignard Addition

Grignard_Reagent 2-Methoxyphenyl- magnesium bromide Grignard_Addition Grignard Addition Grignard_Reagent->Grignard_Addition Piperidine_Electrophile N-protected-5-methyl- piperidine-2-one (Lactam) or similar electrophile Piperidine_Electrophile->Grignard_Addition Reduction_Deprotection Reduction & Deprotection Grignard_Addition->Reduction_Deprotection Final_Product 2-(2-Methoxyphenyl)- 5-methylpiperidine Reduction_Deprotection->Final_Product

Caption: Synthesis of 2-(2-Methoxyphenyl)-5-methylpiperidine via Grignard addition.

Experimental Insights and Rationale

The success of this route hinges on the choice of the piperidine electrophile. An N-protected 5-methyl-2-piperidone (a cyclic amide or lactam) is a suitable candidate. The Grignard reagent, 2-methoxyphenylmagnesium bromide, can be prepared from 2-bromoanisole and magnesium turnings. The addition reaction would likely be followed by a reduction step to convert the resulting intermediate to the final piperidine product. The N-protecting group, such as a Boc group, would then be removed under acidic conditions.

Data Summary: Grignard Addition
ParameterValue/ConditionSource
Key Transformation Grignard Addition to a LactamGeneral Knowledge
Reagents 2-Methoxyphenylmagnesium bromideGeneral Knowledge
Solvent Anhydrous THF or Diethyl EtherGeneral Knowledge
Temperature 0 °C to room temperatureGeneral Knowledge
Typical Yield Moderate
Key Advantages Direct formation of the C-C bond
Key Disadvantages Grignard reagents are sensitive to moisture, may require multiple steps (protection, addition, reduction, deprotection)

Head-to-Head Comparison of Synthesis Routes

FeatureCatalytic HydrogenationReductive AminationGrignard Addition
Overall Yield Potentially the highestModerate to highModerate
Scalability ExcellentGoodModerate
Stereocontrol Can be challenging to controlCan be influenced by chiral auxiliaries or catalystsCan be influenced by chiral auxiliaries
Starting Material Availability Readily availableMay require multi-step synthesisReadily available
Robustness HighModerateModerate (sensitive to conditions)
Ideal Application Large-scale production where a pyridine precursor is accessibleWhen a convergent route is desired and the linear precursor is readily synthesizedRapid analogue synthesis and library generation

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-(2-Methoxyphenyl)-5-methylpyridine

Materials:

  • 2-(2-Methoxyphenyl)-5-methylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Hydrogen gas

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • High-pressure hydrogenation apparatus

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-(2-methoxyphenyl)-5-methylpyridine (1.0 eq) in glacial acetic acid.

  • Carefully add PtO₂ (5 mol%) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 60 bar.[2]

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Protocol 2: Intramolecular Reductive Amination

Materials:

  • 5-Amino-1-(2-methoxyphenyl)pentan-1-one

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane

Procedure:

  • Dissolve 5-amino-1-(2-methoxyphenyl)pentan-1-one (1.0 eq) in methanol.

  • Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation.

  • Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Grignard Addition

Materials:

  • 2-Bromoanisole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-5-methyl-2-piperidone

  • Saturated aqueous ammonium chloride

  • Diethyl ether

Procedure:

  • Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of 2-bromoanisole in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining 2-bromoanisole solution and reflux until the magnesium is consumed.

  • Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of N-Boc-5-methyl-2-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting intermediate will require subsequent reduction and deprotection steps to yield the final product.

Conclusion

The synthesis of 2-(2-Methoxyphenyl)-5-methylpiperidine can be successfully achieved through multiple synthetic routes. The catalytic hydrogenation of the corresponding pyridine offers a robust and high-yielding approach, particularly suitable for large-scale synthesis. Reductive amination provides a milder, convergent alternative, while the Grignard addition route allows for direct C-C bond formation, which can be advantageous for creating diverse analogues. The optimal choice will ultimately be dictated by the specific requirements of your project, including scale, cost, and the desired stereochemical outcome.

References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1545-1550.
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride? (2022, September 6).
  • Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am.
  • ChemSynthesis. (2025, May 20). 5-(3-methoxyphenyl)-5-methyl-2-piperidinone.
  • Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Andersson, P. G., & Schill, H. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 63–69.
  • Labflow. (n.d.).
  • Meyers, A. I., Brinkmeyer, R. S., & Collington, E. W. (n.d.). 2-METHOXYBENZALDEHYDE. Organic Syntheses, Coll. Vol. 6, p.759 (1988); Vol. 55, p.72 (1976).
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Kunalan, V., Cordiner, R. L., & Nic Daeid, N. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 857-863.
  • Schmalz, H.-G. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using. Beilstein Journal of Organic Chemistry, 17, 2716-2725.
  • ResearchGate. (2025, August 7). Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol | Request PDF.
  • Reddit. (2013, September 29). A plausible chemistry explanation for the blue meth I came up with: : r/breakingbad.
  • BenchChem. (2025).
  • Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319.
  • Zhao, S., Liao, X., Wang, T., Flippen-Anderson, J., & Cook, J. M. (2003). The enantiospecific, stereospecific total synthesis of the ring-A oxygenated sarpagine indole alkaloids (+)-majvinine, (+)-10-methoxyaffinisine, and (+)-N(a)-methylsarpagine, as well as the total synthesis of the alstonia bisindole alkaloid macralstonidine. The Journal of Organic Chemistry, 68(16), 6279–6295.
  • Bajtos, B., Yu, M., Zhao, H., & Pagenkopf, B. L. (2007). Synthesis of 5-Azaindoles via a Cycloaddition Reaction Between Nitriles and Donor-Acceptor Cyclopropanes. Journal of the American Chemical Society, 129(32), 9631–9634.
  • Bobbitt, J. M., & Merbouh, N. (2005).
  • Al-Juaid, S. S., Eaborn, C., Hitchcock, P. B., & Smith, J. D. (1992). Axially asymmetric metal alkyls. Part 2. Synthesis of the di-Grignard reagent [{Mg(thf)Cl}2R][thf = tetrahydrofuran, R =(2-CH2C6H4)22–] and 6,7-dihydro-5H-dibenzo[c,e]-silepines and -stannepines; X-ray crystal structures of. Journal of the Chemical Society, Dalton Transactions, (10), 1667.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Obaid, A. M. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 23(10), 2465.
  • Alvarez-Majmutov, A., & Shaughnessy, K. H. (2025, August 6). Liquid-Phase Hydrogenation over a Cu/SiO 2 Catalyst of 5-hydroximethylfurfural to 2,5-bis(hydroxymethyl)furan Used in Sustainable Production of Biopolymers: Kinetic Modeling. MDPI.
  • Li, H., Li, G., Yang, H., Wang, A., & Zhang, T. (2019). Highly selective hydrogenation of biomass-derived 5-hydroxymethylfurfural into 2,5-bis(hydroxymethyl)furan over an acid–base bifunctional hafnium-based coordination polymer catalyst. Sustainable Energy & Fuels, 3(11), 3097-3104.
  • ResearchGate. (2024, December 13).

Sources

Comparative

validating the target engagement of 2-(2-Methoxyphenyl)-5-methylpiperidine in cells

The following guide is structured as a high-level technical manuscript designed for application scientists and drug discovery researchers. It addresses the validation of 2-(2-Methoxyphenyl)-5-methylpiperidine , a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for application scientists and drug discovery researchers. It addresses the validation of 2-(2-Methoxyphenyl)-5-methylpiperidine , a "privileged scaffold" molecule with high pharmacological relevance to Sigma-1 Receptors (σ1R) and NMDA Receptor (GluN2B subunit) modulation.[1]

Executive Summary: The Pharmacological Context

The compound 2-(2-Methoxyphenyl)-5-methylpiperidine represents a chemical scaffold frequently encountered in medicinal chemistry as a "privileged structure."[1] Its 2-arylpiperidine core is structurally homologous to fragments found in GluN2B-selective NMDA antagonists (e.g., Ifenprodil analogs) and high-affinity Sigma-1 Receptor (σ1R) ligands.[1]

Validating the target engagement of this specific molecule in cells presents a unique challenge: distinguishing between its potential role as a σ1R chaperone modulator versus an NMDA channel blocker.[1][2] This guide outlines a self-validating workflow to confirm target engagement, distinguishing it from common alternatives like PRE-084 or Ifenprodil.

Core Value Proposition
  • Primary Target: Sigma-1 Receptor (σ1R) (Chaperone translocation modulation).[3]

  • Secondary Liability: NMDA Receptor (GluN2B subunit) (Ion channel blockade).[2][3]

  • Validation Goal: Prove physical binding and functional consequence in an intact cellular environment.

Comparative Analysis: Performance vs. Standard Probes

To validate 2-(2-Methoxyphenyl)-5-methylpiperidine, we must benchmark it against established tool compounds.[1] The table below contrasts its physicochemical and biological profile against the "Gold Standards."

Feature2-(2-Methoxyphenyl)-5-methylpiperidine PRE-084 (Alternative A)Ifenprodil (Alternative B)[1]
Primary Target Putative σ1R / GluN2B σ1R (Selective Agonist)NMDA (GluN2B Selective)
Mechanism Mixed Mode (Chaperone/Antagonist)Chaperone ActivationAllosteric Inhibition
Cellular Permeability High (Lipophilic, LogP ~2.[1]8)ModerateModerate
Key Validation Assay CETSA & MAM Translocation Co-IP with IP3RCa²⁺ Flux / Patch Clamp
Off-Target Risk High (Cross-reactivity between σ1R/NMDA)Low (High selectivity)Moderate (σ1R affinity exists)
Use Case Novel Lead Discovery / Fragment Screening Positive Control (Agonist)Positive Control (Antagonist)

Critical Insight: Unlike PRE-084, which is a "clean" agonist, the subject compound likely exhibits "polypharmacology."[2] Your validation strategy must decouple σ1R binding from NMDA antagonism.[1][2]

Strategic Validation Workflow

The following diagram illustrates the logical flow for validating target engagement, moving from biophysical confirmation to functional readout.

ValidationWorkflow Start Compound: 2-(2-Methoxyphenyl)-5-methylpiperidine Step1 Step 1: Biophysical Binding (Cell-Free) Start->Step1 Radioligand Radioligand Competition ([3H]-(+)-Pentazocine) Step1->Radioligand Step2 Step 2: Intact Cell Engagement (Physical Binding) Radioligand->Step2 If Ki < 100nM CETSA Cellular Thermal Shift Assay (CETSA) Step2->CETSA Step3 Step 3: Functional Consequence (Pathway Modulation) CETSA->Step3 If Tm Shift > 2°C Translocation σ1R Translocation Assay (MAM to PM/NE) Step3->Translocation Outcome Validated Target Profile Translocation->Outcome

Figure 1: Hierarchical validation workflow ensuring biophysical affinity translates to cellular engagement.

Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: To prove that 2-(2-Methoxyphenyl)-5-methylpiperidine physically binds to σ1R inside living cells by stabilizing the protein against heat denaturation.[1]

Why this works: Ligand binding increases the thermal stability (


) of the target protein.[2] This is the definitive test for intracellular engagement.

Materials:

  • Cell Line: HEK293 (overexpressing σ1R-FLAG) or SH-SY5Y (endogenous).[1]

  • Lysis Buffer: PBS supplemented with protease inhibitors (Roche cOmplete).[2][3]

  • Detection: Western Blot (Anti-Sigma-1R antibody, Santa Cruz sc-137075).[1]

Step-by-Step Methodology:

  • Treatment: Seed cells at

    
     cells/mL. Treat with 10 µM  of the compound or vehicle (DMSO) for 1 hour at 37°C.
    
  • Harvest: Wash cells with PBS, trypsinize, and resuspend in PBS.

  • Thermal Challenge: Aliquot cell suspension into 10 PCR tubes. Heat each tube to a distinct temperature gradient (

    
     to 
    
    
    
    ) for 3 minutes using a thermal cycler.
  • Cooling: Immediately snap-cool on ice for 3 minutes.

  • Lysis: Add lysis buffer with 0.4% NP-40. Freeze-thaw 3 times (liquid nitrogen /

    
     water bath) to ensure membrane rupture.
    
  • Separation: Centrifuge at

    
     for 20 minutes at 
    
    
    
    to pellet denatured/aggregated proteins.
  • Analysis: Collect the supernatant (soluble fraction).[2] Run SDS-PAGE and Western Blot.[1][2]

  • Quantification: Plot band intensity vs. Temperature. Calculate the

    
     (shift in aggregation temperature).
    

Success Criteria: A right-shift in the melting curve (


) compared to DMSO control confirms physical binding.
Protocol B: Sigma-1 Receptor Translocation Assay (High-Content Imaging)

Objective: To determine if the compound acts as an agonist (promoting dissociation from BiP/GRP78) or antagonist.[1]

Mechanism:

  • Resting State: σ1R resides at the Mitochondria-Associated Membrane (MAM), bound to BiP.[3]

  • Agonist (Stress) State: σ1R dissociates from BiP and translocates to the Plasma Membrane (PM) or Nuclear Envelope (NE).[3]

Step-by-Step Methodology:

  • Cell Prep: CHO cells stably expressing σ1R-YFP.

  • Compound Addition: Incubate cells with 1 µM 2-(2-Methoxyphenyl)-5-methylpiperidine for 30 minutes.

    • Control 1:PRE-084 (10 µM) – Positive Control (Translocation).[2]

    • Control 2:NE-100 (10 µM) – Antagonist (Locks σ1R at MAM).

  • Stress Induction (Optional): If testing antagonist potential, co-treat with Thapsigargin (1 µM) to induce ER stress.[2][3]

  • Fixation: 4% Paraformaldehyde for 15 mins.

  • Imaging: Confocal microscopy (60x oil immersion).

  • Analysis: Measure "diffuse" vs. "punctate" fluorescence.

    • Result A: If fluorescence becomes diffuse/PM-localized

      
      Agonist .[1][2][3]
      
    • Result B: If fluorescence remains in reticular/punctate MAM structures despite stress

      
      Antagonist .[2][3]
      

Mechanistic Pathway & Signaling

Understanding the downstream effect is crucial for validation.[1][2][3] The diagram below details the signaling cascade if the compound successfully engages σ1R.

SignalingPathway Compound 2-(2-Methoxyphenyl)- 5-methylpiperidine Sig1R Sigma-1 Receptor (MAM-localized) Compound->Sig1R Binding BiP BiP / GRP78 Sig1R->BiP Dissociation (If Agonist) IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Chaperoning (Stabilization) Ca_Mito Mitochondrial Ca2+ Influx IP3R->Ca_Mito Ca2+ Transfer ATP ATP Production (TCA Cycle) Ca_Mito->ATP Metabolic Boost

Figure 2: The Sigma-1 Receptor signaling axis.[1] Binding of the piperidine derivative stabilizes IP3R, enhancing ER-to-Mitochondria calcium transfer.[1]

Data Interpretation & Troubleshooting

ObservationInterpretationRemedial Action
CETSA: No shift in thermal stability.No physical binding or compound is impermeable.[1][2]Verify cell permeability via LC-MS.[1][2][3] Test higher concentration (up to 50 µM).[2]
Translocation: No movement from MAM.Compound might be an Antagonist or Neutral Binder.[1][2][3]Repeat assay in the presence of an agonist (PRE-084).[2] If it blocks PRE-084 induced translocation, it is a validated Antagonist.[2]
Cytotoxicity: Rapid cell death (< 2 hrs).[2][3]Off-target effect (likely NMDA blockade or hERG).[1][3]Perform Patch Clamp assay to rule out ion channel toxicity.[1][2]

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors.[2][3] Pharmacology & Therapeutics, 124(2), 195–206.[2]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2][3] Nature Protocols, 9(9), 2100–2122.[2]

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival.[1][3] Cell, 131(3), 596–610.[2]

  • Mott, D. D., et al. (1998). Phenylethanolamines inhibit NMDA receptors by interacting with a site distinct from the glutamate and glycine recognition sites.[2][3] Journal of Pharmacology and Experimental Therapeutics, 286(1).[2] (Context for piperidine/ifenprodil analogs).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Methoxyphenyl)-5-methylpiperidine

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific pr...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2-Methoxyphenyl)-5-methylpiperidine, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are synthesized from established safety protocols for related chemical structures and general hazardous waste management principles.

Hazard Identification and Characterization
  • Piperidine and its derivatives are typically classified as flammable liquids and are known to be toxic and corrosive.[1][2][3][4] They can cause severe skin burns and eye damage.[3][4][5]

  • Methoxyphenyl compounds and other aromatic amines can present hazards including skin, eye, and respiratory irritation.[6][7][8][9][10][11]

Therefore, 2-(2-Methoxyphenyl)-5-methylpiperidine should be handled as a hazardous substance with the potential for flammability, toxicity, and corrosivity.

Table 1: Anticipated Hazard Classification for 2-(2-Methoxyphenyl)-5-methylpiperidine

Hazard ClassAnticipated GHS Hazard Statements
Flammable Liquid H226: Flammable liquid and vapor.[6]
Acute Toxicity H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled.[3][5][12]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[3][5] or H315: Causes skin irritation.[6][9][10][11]
Eye Damage/Irritation H318: Causes serious eye damage.[10] or H319: Causes serious eye irritation.[6][9][10][11]
Respiratory Irritation H335: May cause respiratory irritation.[6][9][10][11]

It is imperative to consult your institution's environmental health and safety (EHS) department for a formal hazard assessment and to ensure compliance with all local, state, and federal regulations.[13][14][15][16]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling 2-(2-Methoxyphenyl)-5-methylpiperidine for disposal, all personnel must be equipped with the appropriate PPE to prevent chemical exposure.[6]

  • Eye Protection : Chemical safety goggles or a face shield are mandatory.[6][9]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, are required.[6][7]

  • Skin Protection : A laboratory coat or a chemical-resistant apron must be worn.[6]

  • Respiratory Protection : If there is a risk of inhalation, particularly when handling powders or in areas with inadequate ventilation, a NIOSH-approved respirator is necessary.[6][7]

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

Step-by-Step Disposal Protocol

The disposal of 2-(2-Methoxyphenyl)-5-methylpiperidine must be managed as hazardous chemical waste in strict accordance with institutional and regulatory guidelines.[7][13]

Step 1: Waste Segregation and Containerization

  • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.

  • Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste," the full chemical name "2-(2-Methoxyphenyl)-5-methylpiperidine," and any known hazard pictograms (e.g., flammable, corrosive, toxic).[13]

  • The container must be kept securely closed except when adding waste.[13]

Step 2: Handling and Transfer

  • When transferring the chemical to the waste container, use appropriate tools (e.g., spark-proof spatulas for solids, funnels for liquids) to minimize spills and exposure.

  • Ground and bond containers when transferring flammable liquids to prevent static discharge.[1]

  • Avoid generating dust or aerosols.[7]

Step 3: Storage of Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[1][2]

  • The storage area should have secondary containment to capture any potential leaks.[13]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste management company.[17][18]

  • Complete all necessary waste disposal forms as required by your institution and regulatory agencies.[13]

  • Never dispose of 2-(2-Methoxyphenyl)-5-methylpiperidine down the drain or in regular trash.[1][2][17]

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill :

    • Evacuate the area and alert others.

    • If the spill is small and you are trained to handle it, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[2]

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[2]

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[9][10] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][9][10] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][9][10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 2-(2-Methoxyphenyl)-5-methylpiperidine.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal cluster_emergency Emergency Protocol HazardID 1. Hazard Identification (Assume Flammable, Toxic, Corrosive) PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) HazardID->PPE Proceed with Caution Segregate 3. Segregate Waste (Dedicated Container) PPE->Segregate Label 4. Label Container ('Hazardous Waste', Chemical Name) Segregate->Label Transfer 5. Safe Transfer (Fume Hood, Non-Sparking Tools) Label->Transfer Store 6. Secure Storage (Ventilated, Secondary Containment) Transfer->Store Contact 7. Contact EHS/Waste Vendor Store->Contact Dispose 8. Professional Disposal Contact->Dispose Spill Spill Occurs Evacuate_Spill Evacuate & Alert Spill->Evacuate_Spill Absorb_Spill Absorb (if trained) Spill->Absorb_Spill Exposure Exposure Occurs Flush_Skin Flush Skin/Eyes Exposure->Flush_Skin Fresh_Air Move to Fresh Air Exposure->Fresh_Air Emergency_Contact Emergency_Contact Evacuate_Spill->Emergency_Contact Contact Emergency Response/Medical Absorb_Spill->Dispose Dispose as Hazardous Waste Flush_Skin->Emergency_Contact Contact Emergency Response/Medical Fresh_Air->Emergency_Contact Contact Emergency Response/Medical

Caption: Disposal workflow for 2-(2-Methoxyphenyl)-5-methylpiperidine.

References

  • Proper Disposal of 3-[(4-Methoxyphenyl)
  • Piperidine - SAFETY D
  • Safety Data Sheet PIPERIDINE. ChemSupply Australia.
  • Environment, Health and Safety Manual - Chapter 05.07: Occupational Safety Policies - Chemical Waste Disposal.
  • OSHA Hazardous Waste Disposal Guidelines. CDMS.
  • Back To Basics: Managing Workplace Chemical Hazards. EHSLeaders.
  • Proper Disposal of (2-Amino-4-methoxyphenyl)
  • SAFETY D
  • Hazardous Waste - Overview.
  • SAFETY D
  • Safety D
  • 1-(2-Methoxyphenyl)piperazine HCl. AK Scientific, Inc.
  • Safety Data Sheet. Aaron Chemistry & UnaveraChemLab.
  • 4-(2-Methoxyphenyl)piperidine. Synquest Labs.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Safety D
  • SAFETY D
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • N-Methylpiperidine. Jubilant Ingrevia.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Methoxyphenyl)-5-methylpiperidine

Synthesized Hazard Assessment The chemical structure of 2-(2-Methoxyphenyl)-5-methylpiperidine is dominated by the piperidine ring, a cyclic secondary amine. The toxicological and hazardous properties of piperidine itsel...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesized Hazard Assessment

The chemical structure of 2-(2-Methoxyphenyl)-5-methylpiperidine is dominated by the piperidine ring, a cyclic secondary amine. The toxicological and hazardous properties of piperidine itself are well-established and severe.[2][3] Data from analogs suggests that the addition of a methoxyphenyl group can cause significant skin, eye, and respiratory irritation.[1][4][5]

Based on this evidence, we must assume that 2-(2-Methoxyphenyl)-5-methylpiperidine presents the following critical hazards:

  • Severe Corrosivity: Like its parent compound, it is expected to cause severe skin burns and serious, potentially permanent, eye damage.[3][6]

  • High Acute Toxicity: Piperidine is toxic in contact with skin and toxic or fatal if inhaled.[2][3][6] We must assume a similar toxicity profile for this derivative. Inhalation of vapors can cause corrosion of the respiratory system.[2]

  • Flammability: Piperidine is a highly flammable liquid and vapor.[3][7] Vapors can accumulate in low areas and travel to an ignition source.[8] Therefore, this derivative must be handled with strict avoidance of all ignition sources.

  • Respiratory Irritation: Even if not inhaled in toxic quantities, vapors and aerosols are likely to cause respiratory tract irritation.[1][5]

Core Protective Equipment Protocol

Given the synthesized hazard profile, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory. The goal is to establish redundant barriers against all potential routes of exposure.

Eye and Face Protection

Direct contact with even a minuscule amount of a corrosive amine can cause irreversible eye damage.[6] Standard safety glasses are insufficient.

  • Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[8][9]

  • Best Practice/Required for Splash Risk: A full-face shield worn over chemical splash goggles is required when handling quantities greater than a few milliliters, during transfers, or any operation with a heightened risk of splashing.[8][10]

Skin and Body Protection

The dual threat of corrosivity and high dermal toxicity necessitates robust skin protection.

  • Gloves: A single pair of gloves is not sufficient. Double-gloving is required.

    • Inner Glove: A thin nitrile glove provides a base layer of protection and dexterity.

    • Outer Glove: A thicker, chemical-resistant glove is essential. Based on data for piperidine, suitable materials include butyl rubber or laminate film. Always check the manufacturer's specific glove compatibility data. Gloves must be inspected for pinholes or tears before each use.[6][8] Dispose of contaminated gloves immediately according to institutional guidelines.[8]

  • Laboratory Coat & Apron: A flame-retardant lab coat is necessary due to the flammability risk.[8] Over this, a chemical-resistant apron (e.g., neoprene or PVC) must be worn to protect against splashes of the corrosive liquid.[10]

  • Clothing and Footwear: Full-length pants and fully enclosed, chemical-resistant footwear are mandatory.[1] Do not work with this compound if any skin is exposed below the waist.

Respiratory Protection

Due to the high inhalation toxicity and respiratory irritation potential, all work must be conducted within a certified chemical fume hood to minimize vapor exposure.[11]

  • Standard Operations: For routine handling of small quantities inside a functioning chemical fume hood, respiratory protection may not be required if the hood provides adequate containment.

  • Required Respiratory Protection: A respirator is necessary under the following conditions:

    • When engineering controls (like a fume hood) are not available or are malfunctioning.

    • During the cleanup of a large spill.[12]

    • When there is a potential for aerosol generation that cannot be contained.

  • Respirator Type: If a respirator is required, a full-face respirator with an appropriate combination cartridge (e.g., Type ABEK for organic vapors, inorganic gases, acid gases, and ammonia/amines) should be used.[8][11] All respirator use must be in accordance with a formal institutional respiratory protection program, including fit testing.

Operational Workflow for PPE Selection

The selection of a specific PPE ensemble is not static; it must be dictated by a dynamic risk assessment of the planned procedure. The following workflow provides a logical pathway for determining the appropriate level of protection.

PPE_Workflow cluster_risk Risk Assessment cluster_ppe PPE Ensemble Selection cluster_details Required Equipment A Start: Assess Task B Scale of Operation A->B Quantity? C Aerosolization Risk (e.g., sonicating, vortexing, heating, pressure differential) A->C Process? D Standard Control (<5 mL in Fume Hood) B->D Small Scale E Elevated Risk (>5 mL, transfer, potential splash) B->E Large Scale C->E Low/Moderate F High Risk / Spill (Aerosolization or Fume Hood Failure) C->F High D_ppe • Double Gloves (Nitrile/Butyl) • FR Lab Coat • Splash Goggles D->D_ppe E_ppe • Double Gloves (Nitrile/Butyl) • FR Lab Coat + Chem-Resistant Apron • Goggles + Full Face Shield E->E_ppe F_ppe • Full Ensemble from 'Elevated Risk' • PLUS: Full-Face Respirator  (Organic Vapor/Amine Cartridge) F->F_ppe

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxyphenyl)-5-methylpiperidine
Reactant of Route 2
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